(Rac)-LM11A-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUTYLWSRFTPX-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595097 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243259-19-9, 102562-74-3 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LM-11A-31 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Rac)-LM11A-31: A Technical Guide to its Neuroprotective Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LM11A-31 is an orally available, brain-penetrant small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] As a key mediator of both neuronal survival and apoptosis, p75NTR represents a critical therapeutic target for a range of neurodegenerative diseases.[1][3][4] LM11A-31 functions by selectively activating pro-survival signaling pathways downstream of p75NTR while simultaneously inhibiting degenerative and apoptotic cascades often triggered by disease-related ligands like pro-nerve growth factor (proNGF) and amyloid-beta (Aβ).[1][2][4][5] Preclinical studies have demonstrated its efficacy in reducing tau pathology, neuroinflammation, cholinergic neurite degeneration, and cognitive deficits in various disease models.[1][6] This document provides a detailed overview of the molecular mechanisms, key signaling pathways, and experimental validation of LM11A-31's action in neurons.
Core Mechanism of Action at the p75 Neurotrophin Receptor (p75NTR)
The primary molecular target of LM11A-31 is the p75 neurotrophin receptor, a member of the tumor necrosis factor receptor superfamily.[2] p75NTR's signaling outcome is highly dependent on its ligand and cellular context, capable of promoting either neuronal survival or apoptotic death.[1][2] In pathological conditions such as Alzheimer's disease, an increased ratio of pro-neurotrophins to mature neurotrophins shifts p75NTR signaling towards a degenerative state.[2]
LM11A-31 acts as a specific ligand and modulator of p75NTR.[3][7][8] It was developed based on the structural features of the NGF loop 1 domain, which is known to interact with p75NTR.[9] Its mechanism is multifaceted:
-
Antagonism of Pro-Degenerative Ligands: LM11A-31 competes with and inhibits the binding of ligands like proNGF to p75NTR.[4][7][8][10] This blockade prevents the activation of downstream apoptotic pathways.[2][7]
-
Biased Agonism: LM11A-31 is considered a biased agonist. Unlike native ligands, it selectively engages p75NTR to promote pro-survival signaling while inhibiting pro-death signals, effectively shifting the receptor's functional output towards neuroprotection.[1][11]
-
Inhibition of Receptor Cleavage: In response to stressors like oxidative damage, p75NTR can undergo proteolytic cleavage, releasing fragments that contribute to cell death.[12][13] LM11A-31 has been shown to inhibit this stress-induced p75NTR cleavage, representing another layer of its neuroprotective action.[12][13][14]
Notably, the protective effects of LM11A-31 are dependent on the presence of p75NTR and it does not bind to the high-affinity neurotrophin receptors TrkA, TrkB, or TrkC.[2][4][7][15]
Modulation of Downstream Signaling Pathways
LM11A-31 exerts its neuroprotective effects by modulating a complex network of intracellular signaling cascades downstream of p75NTR.
Inhibition of Pro-Apoptotic and Degenerative Pathways
By blocking the action of pro-degenerative ligands, LM11A-31 prevents the activation of several key stress-related pathways:
-
c-Jun N-terminal Kinase (JNK) Pathway: In various disease models, p75NTR activation by Aβ or proNGF leads to the phosphorylation and activation of JNK, a critical step in the apoptotic cascade.[2][4][6] LM11A-31 effectively blocks this Aβ-induced activation.[4][6][9]
-
RhoA Kinase Pathway: The p75NTR can recruit and activate the small GTPase RhoA, leading to cytoskeletal collapse, neurite retraction, and inhibition of regeneration.[2][7][16] LM11A-31 has been shown to reverse the increased RhoA activity seen in models of peripheral neuropathy and diabetic retinopathy, preserving neurite and vascular integrity.[2][7][16][17]
-
Caspase Activation: As a terminal step in apoptosis, caspase-3 activation is a common feature of neurodegeneration. In models of ischemic stroke, LM11A-31 treatment repressed the activation of Caspase-3.[18]
Promotion of Pro-Survival Pathways
LM11A-31 actively promotes neuronal survival by stimulating pathways that are often compromised in neurodegenerative states:
-
PI3K/AKT Pathway: The PI3K/AKT cascade is a central regulator of cell survival and growth. LM11A-31 activates AKT in a p75NTR-dependent manner and prevents the Aβ-induced inactivation of this critical survival pathway.[2][4][6][9]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is another transcription factor that promotes the expression of pro-survival genes. LM11A-31 has been shown to activate NF-κB signaling as part of its neuroprotective profile.[2][4][9]
-
CREB Activation: LM11A-31 prevents the Aβ-induced inhibition of cAMP response element-binding protein (CREB), a key transcription factor involved in learning, memory, and neuronal survival.[6]
Attenuation of Tau Pathology and Neuroinflammation
In the context of Alzheimer's disease, LM11A-31 addresses multiple core pathologies:
-
Tau Hyperphosphorylation: LM11A-31 inhibits Aβ-induced activation of major tau-phosphorylating kinases, including glycogen (B147801) synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (cdk5).[4][6][9] This leads to a reduction in pathological tau phosphorylation (as detected by AT8 antibody) and aberrant tau misfolding (detected by MC-1 antibody) in AD mouse models.[1][6]
-
Neuroinflammation: LM11A-31 reduces the activation of both microglia and astrocytes, key drivers of the chronic neuroinflammatory response in AD.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the activity and use of LM11A-31.
Table 1: In Vitro Activity of LM11A-31
| Parameter | Value | Context | Reference |
|---|---|---|---|
| **Binding Inhibition (A₂) ** | 1,192 nM | Inhibition of Nerve Growth Factor (NGF) binding to p75NTR-Fc | [10] |
| Neuroprotection (EC₅₀) | 20 nM | Protection against Aβ-induced toxicity in vitro | [6] |
| Effective Concentration | 20-80 nM | Mitigation of oxygen-glucose deprivation (OGD) induced injury in co-cultures |[18] |
Table 2: In Vivo Dosages of LM11A-31
| Model | Dosage | Administration Route | Key Outcome | Reference |
|---|---|---|---|---|
| Alzheimer's Disease (Mouse) | 50 mg/kg/day | Oral Gavage | Reduced tau pathology, neuroinflammation, and cognitive deficits | [1][2][6] |
| Alzheimer's Disease (Mouse) | 50 or 75 mg/kg | Oral Gavage | Reversed cholinergic neurite dystrophy in mid- to late-stage disease | [19] |
| Spinal Cord Injury (Mouse) | 10-100 mg/kg | Oral Gavage | Improved motor function, increased oligodendrocyte survival | [10] |
| Ischemic Stroke (Mouse) | 25 mg/kg, twice daily | Intraperitoneal (i.p.) | Reduced cerebral tissue injury and BBB permeability | [18] |
| Diabetic Retinopathy (Mouse) | 50 mg/kg/day | Oral Gavage | Preserved blood-retinal barrier integrity, reduced RhoA activation | [16] |
| Mild-to-Moderate AD (Human) | 400 or 800 mg total daily | Oral | Phase 2a Clinical Trial; Primary outcome was safety |[1][20] |
Visualization of Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental approaches related to LM11A-31.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay (vs. Oxidative Stress)
This protocol is adapted from studies assessing neuroprotection in dopaminergic cell lines.[12][14]
-
Cell Culture: Differentiated Lund Human Mesencephalic (LUHMES) cells, a human dopaminergic neuronal cell line, are cultured in 8-well chamber slides according to established protocols.
-
Toxin Preparation: A stock solution of the neurotoxin 6-hydroxydopamine (6-OHDA) is prepared fresh in a vehicle solution (e.g., sterile water or saline).
-
Treatment: Cultures are divided into groups: (a) Vehicle control, (b) 6-OHDA alone, (c) 6-OHDA co-treated with LM11A-31 at various concentrations.
-
Incubation: Cells are incubated with the respective treatments for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assessment of Apoptosis:
-
Cells are fixed with 4% paraformaldehyde.
-
Nuclei are stained with a fluorescent dye such as Hoechst 33342.
-
Images are captured using fluorescence microscopy.
-
Neuronal death is quantified by a blinded observer scoring the percentage of cells with pyknotic (condensed, fragmented) nuclei, which is indicative of apoptosis.
-
-
Data Analysis: Statistical significance between treatment groups is determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis. A significant reduction in the percentage of pyknotic nuclei in the LM11A-31 co-treated group compared to the 6-OHDA alone group indicates neuroprotection.[14]
Western Blot Analysis of Signaling Cascades
This protocol is a standard method used to quantify changes in protein expression and phosphorylation.[4][6]
-
Sample Preparation: Neuronal cell cultures or brain tissue homogenates are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT, anti-total-AKT, anti-p-JNK, anti-total-JNK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a digital imaging system.
-
Quantification: Band intensities are quantified using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathway.
RhoA Activation (G-LISA) Assay
This protocol provides a quantitative measure of active, GTP-bound RhoA.[7]
-
Lysate Preparation: Microvascular preparations or cell cultures are lysed using the provided buffer from a commercial G-LISA activation assay kit. Protein concentration is determined.
-
Assay Procedure:
-
Equal protein amounts from each sample are added to a 96-well plate that is coated with a Rho-GTP-binding protein.
-
Active, GTP-bound RhoA from the lysate binds to the plate.
-
The plate is washed to remove unbound proteins.
-
A specific antibody for RhoA is added, followed by a secondary HRP-conjugated antibody.
-
-
Detection: A colorimetric substrate is added, and the absorbance is read at 490 nm using a microplate reader. The signal intensity is directly proportional to the amount of active RhoA in the sample.
-
Data Analysis: Results are expressed as fold-change in active RhoA relative to the control group.
Conclusion
This compound represents a promising therapeutic agent that operates through a sophisticated, multi-pronged mechanism centered on the modulation of the p75 neurotrophin receptor. By antagonizing degenerative signals from pathological ligands like proNGF and Aβ, while simultaneously promoting intrinsic pro-survival pathways such as PI3K/AKT, it effectively shifts the cellular balance away from apoptosis and towards neuronal resilience. Its demonstrated ability in preclinical models to mitigate core pathologies of neurodegeneration—including tau hyperphosphorylation, neuroinflammation, and neurite dystrophy—validates p75NTR as a significant therapeutic target and establishes LM11A-31 as a strong candidate for further development as a disease-modifying treatment.
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results - Geriatric House Call Dentistry [geriatrichousecalldentistry.com]
(Rac)-LM11A-31: A Technical Guide to p75NTR Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration. This document provides an in-depth technical overview of this compound, detailing its mechanism of action on the p75NTR signaling pathway, summarizing key preclinical and clinical data, and providing detailed experimental protocols for relevant assays. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting p75NTR.
Introduction to p75NTR Signaling
The p75 neurotrophin receptor (p75NTR) is a member of the tumor necrosis factor receptor superfamily and plays a multifaceted role in the nervous system.[1] Its signaling can elicit seemingly contradictory cellular outcomes, including neuronal survival and apoptosis, depending on the ligand, the presence of co-receptors (such as Trk receptors and sortilin), and the cellular context.[1][2]
Under pathological conditions, such as in Alzheimer's disease and other neurodegenerative disorders, p75NTR signaling is often dysregulated.[3] The binding of pro-neurotrophins or amyloid-beta (Aβ) oligomers to p75NTR can trigger pro-apoptotic cascades.[4][5] A key downstream effector of this pro-degenerative signaling is the activation of the small GTPase RhoA, which leads to cytoskeletal collapse, neurite retraction, and ultimately, neuronal death.[4][6]
This compound: Mechanism of Action
This compound is an orally available, brain-penetrant small molecule that acts as a ligand for p75NTR.[1][4] It selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic signaling.[1][4] LM11A-31 has been shown to compete with the binding of both nerve growth factor (NGF) and its precursor, proNGF, to p75NTR, without affecting NGF's interaction with the TrkA receptor.[7][8]
A critical aspect of LM11A-31's mechanism is its ability to inhibit the activation of RhoA, a key mediator of p75NTR-induced degenerative signaling.[4][6] By preventing RhoA activation, LM11A-31 can mitigate the downstream consequences of pathological p75NTR signaling, such as neurite dystrophy and apoptosis.[4]
Preclinical and Clinical Data
This compound has demonstrated efficacy in a wide range of preclinical models of neurodegenerative diseases and injury.[1] A summary of key quantitative findings is presented below.
Preclinical Efficacy in Animal Models
| Model | Species | Dosage | Duration | Key Findings | Reference |
| Alzheimer's Disease (APPL/S) | Mouse | 50 mg/kg/day (oral) | 3 months | Prevented cognitive deficits; Reduced neuritic dystrophy. | [7] |
| Alzheimer's Disease (APPL/S & Tg2576) | Mouse | 50 or 75 mg/kg/day (oral) | 1-3 months | Reversed cholinergic neurite dystrophy in mid- to late-stage disease. | [9] |
| Huntington's Disease (R6/2) | Mouse | 50 mg/kg/day (oral) | ~7-8 weeks | Alleviated brain volume reductions; Normalized diffusion tensor imaging metrics. | [10] |
| Spinal Cord Injury | Mouse | 10-100 mg/kg (oral) | Not specified | Improved motor function and coordination; Increased oligodendrocyte survival. | [11] |
| Diabetic Retinopathy | Mouse | 50 mg/kg/day (oral) | 4 weeks | Mitigated proNGF accumulation and preserved blood-retinal barrier integrity. | [6] |
Phase 2a Clinical Trial in Alzheimer's Disease (NCT03069014)
A 26-week, randomized, double-blind, placebo-controlled Phase 2a trial evaluated the safety and efficacy of LM11A-31 in patients with mild to moderate Alzheimer's disease.[12][13]
| Parameter | Dosage | Outcome | Reference |
| Primary Endpoint | 200 mg & 400 mg/day | Met safety and tolerability endpoint. | [13] |
| CSF Biomarkers | Pooled data | Significant slowing of longitudinal increases in CSF SNAP25 and neurogranin. | [13] |
| Relative reduction in Aβ42 (-6.98%) and Aβ40 (-8.98%) compared to placebo. | [13] | ||
| Significant slowing of YKL40 increase relative to placebo. | [13] | ||
| Cognitive Endpoints | 200 mg & 400 mg/day | No significant differences in cognitive assessments. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and p75NTR signaling.
p75NTR Binding Assay (Competitive ELISA)
This protocol is a representative method for assessing the binding of LM11A-31 to p75NTR.
Materials:
-
96-well ELISA plates
-
Recombinant p75NTR-Fc chimera protein
-
Recombinant human NGF
-
This compound
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody: anti-NGF antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with p75NTR-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by incubating with 3% BSA in PBS for 1 hour at room temperature.
-
Competition: Wash the plate three times. Prepare a solution of NGF at a constant concentration (e.g., 1 nM) and serial dilutions of this compound. Add these solutions to the wells and incubate for 2 hours at room temperature.
-
Primary Antibody: Wash the plate three times. Add the anti-NGF primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the plate three times. Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the concentration of this compound to determine the IC₅₀ value.
RhoA Activation Assay (G-LISA)
This protocol outlines the use of a G-LISA kit for the quantitative measurement of active (GTP-bound) RhoA.
Materials:
-
G-LISA RhoA Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, binding buffer, anti-RhoA antibody, HRP-labeled secondary antibody, and detection reagents)
-
Cell culture or tissue samples
-
Protease inhibitor cocktail
-
Microplate reader
Procedure:
-
Sample Preparation: Lyse cells or homogenized tissue in ice-cold lysis buffer supplemented with protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay:
-
Add equal volumes of lysate to the wells of the Rho-GTP affinity plate.
-
Incubate on an orbital shaker at 4°C for 30 minutes.
-
Wash the wells with Wash Buffer.
-
Add diluted anti-RhoA primary antibody and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add diluted HRP-labeled secondary antibody and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add HRP detection reagent and incubate for 15-30 minutes at 37°C.
-
Add stop solution.
-
-
Measurement: Read the absorbance at 490 nm.
Immunohistochemistry for Cholinergic Neurite Dystrophy
This protocol describes the staining of brain sections to visualize cholinergic neurons and assess neurite morphology.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Choline Acetyltransferase (ChAT) antibody
-
Secondary antibody: fluorescently-labeled or biotinylated anti-species IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence or light microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene and a graded series of ethanol (B145695) to rehydrate.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.
-
Permeabilization: Incubate sections in PBS with 0.3% Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody: Incubate sections with the anti-ChAT primary antibody overnight at 4°C.
-
Secondary Antibody: Wash sections with PBS. Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting: Wash sections and mount with mounting medium.
-
Imaging and Analysis: Visualize sections using a microscope. Assess cholinergic neurite morphology, quantifying parameters such as neurite length, branching, and the presence of dystrophic varicosities.
TUNEL Assay for Apoptosis
This protocol details the detection of apoptotic cells via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[14]
Materials:
-
TUNEL assay kit (contains TdT enzyme, labeled dUTP, and reaction buffer)
-
Cell or tissue samples on slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix samples with 4% paraformaldehyde and then permeabilize.
-
TUNEL Reaction: Incubate samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 1 hour.
-
Washing: Wash samples with PBS.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting and Imaging: Mount samples and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTP.
Conclusion
This compound represents a promising therapeutic candidate for a range of neurodegenerative conditions by selectively modulating the p75NTR signaling pathway. Its ability to shift the balance from pro-apoptotic to pro-survival signaling, primarily through the inhibition of the RhoA pathway, has been demonstrated in extensive preclinical studies. Early clinical data in Alzheimer's disease patients suggest a favorable safety profile and target engagement, warranting further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the mechanism and therapeutic potential of this compound and other p75NTR modulators.
References
- 1. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUNEL Assay [bio-protocol.org]
- 3. Brain Biomarkers: Follow-Up of RNA Expression Discovery Approach: CSF Assays for Neurogranin, SNAP-25, and VILIP-1 | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. sc.edu [sc.edu]
- 7. Western blot analysis [bio-protocol.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. origene.com [origene.com]
- 10. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Stereological Estimation of Cholinergic Fiber Length in the Nucleus Basalis of Meynert of the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. TUNEL assay - Wikipedia [en.wikipedia.org]
(Rac)-LM11A-31: A Modulator of the p75 Neurotrophin Receptor for Neuronal Survival
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: (Rac)-LM11A-31 is a synthetic, orally bioavailable small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR). It has garnered significant interest in the field of neurotherapeutics for its potential to promote neuronal survival and mitigate neurodegeneration in a variety of pathological contexts.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy data, and key experimental methodologies related to the neuroprotective role of this compound.
Core Mechanism of Action: Modulating p75NTR Signaling
This compound exerts its neuroprotective effects primarily by interacting with p75NTR, a member of the tumor necrosis factor receptor superfamily.[1] Depending on the cellular context and co-receptors present, p75NTR can initiate divergent signaling cascades, leading to either neuronal survival or apoptosis.[1] this compound is believed to function as a biased agonist, shifting the conformational state of p75NTR to preferentially activate pro-survival pathways while inhibiting pro-death signaling.
Key aspects of its mechanism include:
-
Activation of Pro-Survival Pathways: LM11A-31 promotes the activation of downstream signaling cascades known to support neuronal survival, including the Akt and NF-κB pathways.[3]
-
Inhibition of Pro-Death Signaling: The compound has been shown to inhibit the activity of pro-apoptotic kinases such as c-Jun N-terminal kinase (JNK), glycogen (B147801) synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 5 (cdk5).[3]
-
Reduction of p75NTR Cleavage: Under conditions of oxidative stress, p75NTR can undergo sequential cleavage by secretases, generating intracellular fragments that promote apoptosis. LM11A-31 has been demonstrated to significantly reduce this cleavage, thereby mitigating a key pro-death signal.[4]
Signaling Pathways Modulated by this compound
Figure 1: this compound signaling pathway.
Quantitative Data on the Efficacy of this compound
The neuroprotective effects of this compound have been quantified in numerous preclinical models. The following tables summarize key findings.
In Vitro Models of Neuronal Survival
| Cell Type | Insult | LM11A-31 Concentration | Outcome | Quantitative Result | Reference |
| LUHMES Cells | 6-OHDA | Not Specified | Neuronal Survival | Significant reduction in cell death | [4] |
| Hippocampal Neurons | Aβ oligomers | 100 nM | Neurite Degeneration | Inhibition of Aβ-associated neurite and spine degeneration | |
| Oligodendrocytes | Proneurotrophins | Not Specified | Cell Death | Antagonized proneurotrophin-induced cell death |
In Vivo Models of Neurodegeneration and Injury
| Animal Model | Disease/Injury | Treatment Regimen | Key Outcome | Quantitative Result | Reference |
| APPL/S Mice | Alzheimer's Disease | 50 mg/kg/day for 3 months | Spine Density Loss | Rescued ~42% of spine density loss | [5][6] |
| Tg2576 Mice | Alzheimer's Disease | 75 mg/kg/day for 3 months | Cholinergic Neurite Atrophy | Prevented and/or reversed atrophy | [5][7] |
| PS19 Mice | Tauopathy | 50 mg/kg/day for 3 months | Survival Rate | Increased from 64% to 94% at 9 months | [5][6] |
| R6/2 Mice | Huntington's Disease | 50 mg/kg/day for 7-8 weeks | Brain Volume | Alleviated volume reductions in striatum, globus pallidus, and cortex | [5] |
| Mice | Stroke (MCAO) | 50 mg/kg (single dose) 1 hr post-stroke | Infarct Size | Reduced infarct size | [6] |
| Mice | Stroke (MCAO) | 25 mg/kg (twice daily) for 72 hrs | BBB Permeability | Reduced blood-brain barrier permeability | [5] |
| Mice | Spinal Cord Injury | 100 mg/kg (twice daily) | Myelinated Axons | Twofold increase in the number of myelinated axons | [6] |
Human Clinical Trial Data (Phase 2a in Alzheimer's Disease)
| Parameter | LM11A-31 Treatment vs. Placebo | Quantitative Change | Reference |
| CSF Aβ40 | Significant Decrease | -8.98% relative change | [8] |
| CSF Aβ42 | Significant Decrease | -6.98% relative change | [8] |
| CSF SNAP25 | Slowed Increase | -19.20% difference in median annual percent change | [8] |
| CSF Neurogranin | Slowed Increase | Significant slowing | [8] |
| CSF YKL-40 | Slowed Increase | -5.19% difference relative to placebo | [8] |
| Gray Matter Loss | Slowed Rate | Significant slowing in frontal operculum and posterior parietal cortex | [8] |
| Glucose Metabolism | Slowed Decline | Slowed rates in entorhinal cortex, hippocampus, and other regions | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
6-OHDA-Induced Neurotoxicity in LUHMES Cells
This in vitro model mimics aspects of Parkinson's disease.
Figure 2: 6-OHDA toxicity assay workflow.
-
Cell Culture: Differentiated Lund Human Mesencephalic (LUHMES) cells are plated in 8-well chamber slides.[4][9]
-
Treatment: Cultures are treated with a vehicle solution, the neurotoxin 6-hydroxydopamine (6-OHDA) to induce oxidative stress and neuronal death, or co-treated with 6-OHDA and this compound.[4][9]
-
Cell Survival Assay:
-
Following treatment, cells are fixed and permeabilized (e.g., with 0.1% Triton-X-100).[4]
-
Immunofluorescence staining is performed using antibodies against neuronal markers (e.g., β-III tubulin) to identify neurons and a nuclear stain (e.g., DAPI) to assess nuclear morphology (e.g., condensation, fragmentation) indicative of apoptosis.
-
Neuronal survival is quantified by counting the number of healthy-appearing neurons in multiple fields of view for each treatment group.
-
-
Western Blot for p75NTR Cleavage:
-
Cell lysates are collected from parallel cultures.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody specific for the intracellular domain of p75NTR to detect the full-length receptor and its C-terminal cleavage fragments.[4]
-
Densitometry is used to quantify the relative amounts of full-length p75NTR and its cleavage products.[4]
-
Alzheimer's Disease Mouse Models: Cholinergic Neurite Dystrophy
This in vivo protocol assesses the ability of LM11A-31 to protect against neurodegeneration in mouse models of Alzheimer's disease.
-
Animal Models: Transgenic mouse models of Alzheimer's disease, such as APPL/S or Tg2576 mice, are used.[7][10]
-
Treatment: this compound is administered orally (e.g., 50 or 75 mg/kg) for a specified duration (e.g., 1-3 months), often starting at a mid- to late-stage of pathology.[7][10]
-
Tissue Processing:
-
At the end of the treatment period, mice are anesthetized and transcardially perfused with a fixative (e.g., 4% paraformaldehyde).
-
Brains are harvested, post-fixed, and sectioned (e.g., 40 µm thick) using a microtome.[11]
-
-
Immunohistochemistry:
-
Free-floating brain sections are stained using an antibody against choline (B1196258) acetyltransferase (ChAT) to visualize cholinergic neurons and their neurites in the basal forebrain and cortex.[11]
-
A fluorescently labeled secondary antibody is used for detection.
-
-
Quantitative Analysis:
-
Confocal microscopy is used to capture images of the stained sections.
-
Image analysis software (e.g., ImageJ) is used to quantify parameters of cholinergic neurite health, such as neurite length, branching complexity, and the area occupied by dystrophic neurites.
-
Stroke Mouse Model: Middle Cerebral Artery Occlusion (MCAO)
This model is used to evaluate the neuroprotective effects of LM11A-31 in the context of ischemic stroke.
Figure 3: MCAO stroke model workflow.
-
Surgical Procedure:
-
Treatment: this compound or a vehicle is administered at a specified time point relative to the MCAO procedure (e.g., 1 hour post-stroke).[6]
-
Infarct Volume Measurement:
-
At a designated time post-MCAO (e.g., 24 hours), mice are euthanized, and their brains are sectioned.
-
The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).[12]
-
The area of infarction in each slice is measured, and the total infarct volume is calculated.
-
-
Blood-Brain Barrier (BBB) Permeability:
-
Evans blue dye, which binds to albumin and does not cross an intact BBB, is injected intravenously.[15][16][17]
-
After a circulation period, mice are perfused to remove the dye from the vasculature.[15][16]
-
The amount of dye that has extravasated into the brain parenchyma is quantified spectrophotometrically as a measure of BBB leakage.[15][16]
-
-
Assessment of Microglial Activation:
Conclusion
This compound represents a promising therapeutic candidate for a range of neurological disorders characterized by neuronal loss. Its unique mechanism of action, which involves the modulation of p75NTR to promote intrinsic survival pathways, distinguishes it from many other neuroprotective agents. The extensive preclinical data, supported by encouraging biomarker changes in a Phase 2a clinical trial for Alzheimer's disease, underscores the potential of this compound. Further research, guided by the methodologies outlined in this guide, will be critical in fully elucidating the therapeutic utility of this compound and advancing it through clinical development.
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity [protocols.io]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. biocompare.com [biocompare.com]
- 16. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]
- 17. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 19. Automated Morphological Analysis of Microglia After Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
(Rac)-LM11A-31: A Modulator of p75NTR Signaling for the Attenuation of Tau Phosphorylation and Pathology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly those characterized by tau pathology. This technical guide provides a comprehensive overview of the current understanding of LM11A-31's effects on tau phosphorylation and related pathologies. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neurodegenerative disease therapeutics.
Introduction to this compound and its Target
This compound is an orally bioavailable and brain-penetrant small molecule that selectively binds to and modulates the p75 neurotrophin receptor (p75NTR).[1] The p75NTR is a multifaceted transmembrane protein that can mediate opposing neuronal responses, including survival and apoptosis, depending on the ligand and cellular context.[1][2] In pathological conditions such as Alzheimer's disease (AD), p75NTR signaling is often dysregulated and contributes to neurodegenerative processes.[1][3][4] LM11A-31 is designed to selectively activate pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic signaling.[1] This unique mechanism of action has positioned LM11A-31 as a promising therapeutic candidate for mitigating tau-related pathology.
Mechanism of Action: Modulation of p75NTR Signaling
The binding of LM11A-31 to p75NTR is thought to induce a conformational change in the receptor, leading to the modulation of its downstream signaling cascades. One of the initial effects of ligand binding is the induction of p75NTR intramembrane proteolysis, which releases the intracellular domain (ICD) to modulate neuronal function.[3] Preclinical studies have shown that LM11A-31 can block deleterious signaling induced by amyloid-β (Aβ) and other neurotoxic stimuli.[3][4]
Figure 1: Simplified diagram of this compound modulating p75NTR signaling.
Preclinical Evidence of Efficacy in Tauopathy Models
Numerous preclinical studies have demonstrated the efficacy of LM11A-31 in mitigating tau pathology in various animal models of Alzheimer's disease and other tauopathies. These studies have provided quantitative evidence of reduced tau hyperphosphorylation, decreased tau aggregation, and amelioration of downstream pathological events.
Quantitative Data on Tau Phosphorylation and Pathology
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of LM11A-31 on tau pathology.
Table 1: Effects of this compound on Tau Phosphorylation in Preclinical Models
| Model | Treatment | Phosphorylation Site(s) | Method | Result | Reference |
| AβPPL/S Mice | 50 mg/kg LM11A-31 (oral) | AT8 (p-tauSer202/Thr205) | Immunohistochemistry | 42% reduction in total dystrophic neurite cluster area.[3] | [3] |
| AβPPL/S Mice | 5-100 mg/kg/day LM11A-31 (oral gavage) | Not specified | Not specified | Reduced phosphorylation of tau.[5][6] | [5],[6] |
| PS19 Tauopathy Mice | 50 mg/kg LM11A-31 (oral gavage) | Not specified | Not specified | Prevented tau phosphorylation.[7] | [7] |
| In vitro (hippocampal neurons) | LM11A-31 | AT8 | Western Blot | Inhibited Aβ-induced phosphorylation of tau.[3] | [3] |
| In vitro (hippocampal neurons) | LM11A-31 | p-tau-Y18 | Not specified | Inhibited Aβ-induced increase.[5] | [5] |
Table 2: Effects of this compound on Other Tau-Related Pathologies and Downstream Effects
| Model | Treatment | Pathological Marker | Method | Result | Reference |
| AβPPL/S Mice | 50 mg/kg LM11A-31 (oral) | Aberrant tau folding | Not specified | Inhibited aberrant folding.[3][4] | [3],[4] |
| AβPPL/S Mice | 50 or 75 mg/kg LM11A-31 (oral gavage) | Cholinergic neurite degeneration | Not specified | Decreased degeneration.[5] | [5] |
| AβPPL/S Mice | 50 mg/kg LM11A-31 (oral) | Microglial activation | Not specified | Decreased activation.[3][4] | [3],[4] |
| AβPPL/S Mice | 50 mg/kg LM11A-31 (oral) | Reactive astrocytes | Not specified | Attenuated reactive astrocytes.[3][4] | [3],[4] |
| PS19 Tauopathy Mice | 50 mg/kg LM11A-31 (oral gavage) | Survival rate | Not specified | Increased survival rate to 94% at 9 months (from 64%).[5][6] | [5],[6] |
| In vitro (hippocampal neurons) | LM11A-31 | Tau cleavage, oligomerization, and missorting | Not specified | Inhibited Aβ-associated effects.[8] | [8], |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of LM11A-31 in a preclinical mouse model of tauopathy.
Figure 2: Typical preclinical experimental workflow for testing this compound.
Downstream Signaling Pathways in Tau Pathology
LM11A-31's modulation of p75NTR influences several downstream signaling pathways that are critically involved in the regulation of tau phosphorylation and other pathological processes.
Regulation of Tau Kinases
Hyperphosphorylation of tau is a key event in the formation of neurofibrillary tangles and is driven by the activity of several kinases. LM11A-31 has been shown to inhibit the activity of major tau kinases, including:
-
Glycogen Synthase Kinase 3β (GSK3β): In vitro studies have demonstrated that LM11A-31 can block Aβ-induced activation of GSK3β.[3]
-
Cyclin-dependent Kinase 5 (Cdk5): Similar to its effect on GSK3β, LM11A-31 has been found to prevent Aβ-induced activation of Cdk5.[3]
-
Fyn Kinase: LM11A-31 has been shown to inhibit the excess activation of Fyn kinase, which is implicated in tau phosphorylation and synaptic toxicity.[8][9]
Influence on Other Signaling Pathways
Beyond direct effects on tau kinases, LM11A-31 also modulates other signaling pathways relevant to tau pathology and neurodegeneration:
-
RhoA Kinase Signaling: LM11A-31 has been found to decrease aberrant Rho kinase signaling, which plays a role in cytoskeletal dynamics and neurite outgrowth.[5][8][10]
-
Akt and CREB Signaling: LM11A-31 can prevent the Aβ-induced inhibition of Akt and CREB activation, both of which are important for neuronal survival and synaptic plasticity.[3]
-
Neuroinflammation: By reducing the activation of microglia and astrocytes, LM11A-31 helps to mitigate the chronic neuroinflammatory state that is known to exacerbate tau pathology.[3][4][11][12]
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule p75NTR ligands reduce pathological phosphorylation and misfolding of tau, inflammatory changes, cholinergic degeneration, and cognitive deficits in AβPP(L/S) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule modulation of the p75 neurotrophin receptor inhibits multiple amyloid beta-induced tau pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tau and neuroinflammation: What impact for Alzheimer's Disease and Tauopathies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tau and neuroinflammation in Alzheimer's disease: interplay mechanisms and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-LM11A-31 and Microglial Activation in Neuroinflammation: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is increasingly recognized as a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia, the resident immune cells of the CNS, are key players in orchestrating this inflammatory cascade. While acute microglial activation is essential for neuronal protection and repair, chronic activation can lead to the sustained release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, creating a neurotoxic environment that contributes to neuronal damage and cognitive decline. Consequently, modulating microglial activation represents a promising therapeutic strategy for a range of neurological disorders.
(Rac)-LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a compelling therapeutic candidate with the potential to attenuate detrimental neuroinflammatory processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of LM11A-31's effects on microglial activation, consolidating key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Effects of this compound on Microglial Activation and Neuroinflammation
The following tables summarize the quantitative findings from various preclinical studies investigating the impact of this compound on markers of microglial activation and neuroinflammation.
Table 1: Effect of this compound on Microglial Activation Markers
| Model System | Marker | Treatment Details | Observed Effect | Reference |
| AβPP L/S Transgenic Mice (Alzheimer's Model) | Cortical CD68 Immunoreactivity | 50 mg/kg LM11A-31, oral gavage | Significant decrease in CD68 staining compared to vehicle-treated AβPP L/S mice. | [3][4] |
| AβPP L/S Transgenic Mice (Alzheimer's Model) | Hippocampal CD68 Immunoreactivity | 50 mg/kg LM11A-31, oral gavage | Significant reduction in CD68 staining. | [3][4] |
| HIV gp120 Transgenic Mice | Microglial Activation | 50 mg/kg/day LM11A-31 for 4 months | Suppressed age- and genotype-dependent activation of microglia. | [2][5] |
| Rat Model of Streptococcus pneumoniae Meningitis | Microglial Activation (Cortex and Hippocampus) | 15 µ g/day LM11A-31, intranasal pretreatment for 3 days | Alleviated activation of microglia. | [2][6] |
| Mouse Model of Stroke (t-dMCAO) | Reactive Microglia | 25 mg/kg LM11A-31, i.p., twice daily for 72h | Observed less reactive microglia in ischemic brain samples. | [7] |
| AβPP L/S Transgenic Mice (Alzheimer's Model) | Microglial Activation (TSPO-PET imaging with [¹⁸F]GE-180) | Oral LM11A-31 for 3 months | Significantly lower PET signal in cortex and hippocampus, corresponding to decreased Iba1 immunostaining. | [8][9] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines and Mediators
| Model System | Cytokine/Mediator | Treatment Details | Observed Effect | Reference |
| Rat Model of Streptococcus pneumoniae Meningitis | IL-1β, TNF-α, IL-6, iNOS (Cortex and Hippocampus) | 15 µ g/day LM11A-31, intranasal pretreatment for 3 days | Decreased expression of proinflammatory cytokines/mediators. | [2][6] |
| Mouse Model of Diabetes | Retinal TNF-α | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Significantly attenuated the diabetes-induced twofold increase. | [10] |
| Mouse Model of Diabetes | Retinal IL-1β | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Significantly attenuated the diabetes-induced twofold increase. | [10] |
| Mouse Model of Diabetes | Serum TNF-α | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Significantly reduced the 5.5-fold increase observed in diabetic mice. | [10] |
| R6/2 Mouse Model (Huntington's Disease) | Striatal IL-6 and TNF-α | 50 mg/kg LM11A-31, oral gavage | Reduced the elevated concentrations of these cytokines. | [11] |
| Mouse Model of Stroke (t-dMCAO) | IL-1β | 25 mg/kg LM11A-31, i.p., twice daily for 72h | Reduced IL-1β production in ischemic brain samples. | [7] |
Table 3: Effect of this compound on Signaling Molecules in Neuroinflammation
| Model System | Signaling Molecule | Treatment Details | Observed Effect | Reference |
| Rat Model of Streptococcus pneumoniae Meningitis | NF-κBp65, C/EBPβ | 15 µ g/day LM11A-31, intranasal pretreatment for 3 days | Decreased expression of these inflammation-related transcription factors. | [2][6] |
| Mouse Model of Diabetes | Retinal RhoA Kinase Activity | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Blunted the 2.2-fold increase in active RhoA kinase. | [10] |
| Mouse Model of Diabetes | Retinal RAC-1 Activity | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Blunted the increase in RAC-1 activity. | [10] |
| Human Retinal Endothelial (HRE) Cells | RhoA Activation (proNGF-induced) | Pre-treatment with LM11A-31 | Ameliorated the proNGF-induced 1.4-fold activation of RhoA. | [10] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound on neuroinflammation are primarily attributed to its modulation of the p75 neurotrophin receptor (p75NTR). The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the impact of LM11A-31 on microglial activation.
Caption: p75NTR signaling in neuroinflammation and modulation by this compound.
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and microglial activation.
Animal Models and this compound Administration
-
Alzheimer's Disease Models (e.g., AβPP L/S Transgenic Mice): These mice overexpress human amyloid precursor protein with Swedish and London mutations, leading to age-dependent Aβ plaque deposition and neuroinflammation. LM11A-31 is typically administered via oral gavage at doses ranging from 5 to 100 mg/kg/day for a period of several months.[2][4]
-
Huntington's Disease Model (R6/2 Mice): These mice express a fragment of the human huntingtin gene with an expanded CAG repeat. LM11A-31 has been administered at 50 mg/kg/day via oral gavage for 7-8 weeks.[2][11]
-
Stroke Model (transient distal Middle Cerebral Artery Occlusion - t-dMCAO): This model involves the temporary occlusion of a cerebral artery to induce ischemic injury. LM11A-31 has been administered intraperitoneally (i.p.) at 25 mg/kg, twice daily, for the acute phase (72 hours) post-injury.[7]
-
Streptococcus pneumoniae Meningitis Model (Rats): Meningitis is induced by intracisternal injection of S. pneumoniae. LM11A-31 has been administered intranasally at 15 µ g/day for 3 days as a pretreatment.[2][6]
Assessment of Microglial Activation
-
Immunohistochemistry (IHC):
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution.
-
Sectioning: Brains are sectioned coronally (typically 30-40 µm) using a cryostat or vibratome.
-
Staining: Free-floating sections are washed in phosphate-buffered saline (PBS) and incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to prevent non-specific antibody binding. Sections are then incubated with primary antibodies against microglial markers such as Iba1 (total microglia) or CD68 (activated/phagocytic microglia) overnight at 4°C.
-
Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC kit). The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Quantification: Images are captured using a light microscope, and the immunoreactive area or cell number is quantified using image analysis software (e.g., ImageJ).[12]
-
-
PET Imaging for Translocator Protein 18 kDa (TSPO):
-
Radiotracer: [¹⁸F]GE-180, a second-generation TSPO radiotracer, is used to visualize activated microglia in vivo.[8][9]
-
Imaging Protocol: Animals are anesthetized, and the radiotracer is injected intravenously. A dynamic PET scan of the brain is acquired over a specified period (e.g., 60 minutes).[13] A low-dose CT scan is performed for attenuation correction.
-
Data Analysis: The PET data is reconstructed, and regions of interest (e.g., cortex, hippocampus) are drawn to measure the radiotracer uptake, which correlates with the density of activated microglia.
-
Cytokine and Chemokine Assays
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. For in vitro studies, cell culture supernatants are collected.
-
Measurement:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Specific ELISAs are used to quantify the concentration of individual cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Multiplex Immunoassays (e.g., Luminex): These assays allow for the simultaneous quantification of multiple cytokines and chemokines from a single sample, providing a broader profile of the inflammatory response.[14]
-
In Vitro Microglia Phagocytosis Assay
-
Cell Culture: Primary microglia are isolated from neonatal or adult mouse brains and cultured.[14]
-
Treatment: Microglia are pre-incubated with this compound at various concentrations.
-
Activation and Phagocytosis: The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) and exposed to fluorescently labeled target materials (e.g., amyloid-β peptides, latex beads).
-
Analysis: Phagocytosis can be monitored in real-time using live-cell imaging systems (e.g., IncuCyte). The rate of uptake of the fluorescent material is quantified to assess phagocytic activity.[14]
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases by effectively modulating microglial activation. Preclinical studies consistently show its ability to reduce the expression of microglial activation markers, decrease the production of pro-inflammatory cytokines, and interfere with key intracellular signaling pathways that drive neuroinflammation. The primary mechanism of action is through the modulation of the p75 neurotrophin receptor, shifting its signaling output from a pro-inflammatory and pro-apoptotic state towards neuroprotective and survival pathways.
The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and similar p75NTR modulators. Future research should continue to elucidate the precise molecular interactions of LM11A-31 with the p75NTR complex in microglia and further explore its efficacy in a wider range of neuroinflammatory conditions. The ongoing clinical development of LM11A-31 for Alzheimer's disease will be crucial in translating these promising preclinical findings into tangible benefits for patients.[15][16]
References
- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [18F]GE-180 PET Detects Reduced Microglia Activation After LM11A-31 Therapy in a Mouse Model of Alzheimer's Disease [thno.org]
- 10. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 13. Textural properties of microglial activation in Alzheimer’s disease as measured by (R)-[11C]PK11195 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. neurologylive.com [neurologylive.com]
- 16. news-medical.net [news-medical.net]
(Rac)-LM11A-31 Stereoisomers: An In-depth Technical Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a racemic mixture of a small molecule modulator of the p75 neurotrophin receptor (p75NTR). This receptor plays a critical role in neuronal survival, death, and neurite outgrowth, making it a significant target in the development of therapeutics for neurodegenerative diseases. The compound LM11A-31, and specifically its stereoisomers, have garnered attention for their potential to selectively promote pro-survival signaling pathways while inhibiting pro-apoptotic signals mediated by p75NTR. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their differential biological activities, and the experimental methodologies used in their evaluation.
Chemical Structure and Stereoisomers
LM11A-31 possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The clinically investigated form of this compound is LM11A-31-BHS, which has the specific stereochemical configuration of (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide .[1]
Quantitative Biological Activity of LM11A-31 Stereoisomers
The seminal work by Massa et al. (2006) elucidated the differential activities of the four stereoisomers of LM11A-31. The primary assays used to characterize these compounds were a neuronal survival assay using dorsal root ganglion (DRG) neurons and an inhibition of pro-nerve growth factor (proNGF)-induced cell death assay in oligodendrocytes.
| Stereoisomer | Neuronal Survival (EC50, pM) | Inhibition of proNGF-induced Death (IC50, nM) |
| (2S,3S)-LM11A-31 | 100 - 300 | 1 - 10 |
| (2R,3R)-LM11A-31 | > 10,000 | > 1,000 |
| (2S,3R)-LM11A-31 | > 10,000 | > 1,000 |
| (2R,3S)-LM11A-31 | > 10,000 | > 1,000 |
Data extracted from Massa et al., J. Neurosci., 2006.[2]
As the data clearly indicates, the (2S,3S)-LM11A-31 isomer is the most biologically active, with potent pro-survival and anti-apoptotic effects. The other three stereoisomers are significantly less active, demonstrating a high degree of stereoselectivity for the interaction with p75NTR.
Signaling Pathways and Mechanism of Action
LM11A-31 acts as a biased agonist at the p75NTR, promoting pro-survival signaling while inhibiting degenerative pathways.
Pro-survival Signaling
Upon binding of (2S,3S)-LM11A-31, p75NTR undergoes a conformational change that facilitates the activation of downstream pro-survival signaling cascades. This is thought to involve the recruitment of adaptor proteins that lead to the activation of:
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that promotes the expression of pro-survival genes.
-
Akt (Protein Kinase B): A key kinase in a signaling pathway that promotes cell survival and growth.
Inhibition of Pro-apoptotic Signaling
Pro-neurotrophins, such as proNGF, can bind to p75NTR and induce apoptosis. This process is implicated in the pathology of several neurodegenerative diseases. (2S,3S)-LM11A-31 competitively inhibits the binding of proNGF to p75NTR, thereby blocking the activation of downstream death-promoting pathways, including the c-Jun N-terminal kinase (JNK) pathway. Furthermore, LM11A-31 has been shown to inhibit the proteolytic cleavage of p75NTR, a step required for some pro-death signaling.
Recent studies have also implicated the modulation of RhoA activity by p75NTR in the regulation of axonal outgrowth. Neurotrophin binding to p75NTR leads to the inactivation of RhoA, promoting neurite elongation. While the direct effect of LM11A-31 on the p75NTR-RhoA pathway requires further elucidation, its neurotrophic effects suggest a potential role in modulating this pathway.
Experimental Protocols
Synthesis of LM11A-31 Stereoisomers
The synthesis of the individual stereoisomers of LM11A-31 is typically achieved through stereoselective synthesis starting from the corresponding chiral amino acid precursors. A general synthetic workflow is outlined below.
Neuronal Survival Assay
This assay is used to determine the ability of the compounds to promote the survival of neurons in culture.
-
Cell Culture: Dissociated dorsal root ganglion (DRG) neurons from chick embryos are plated at a low density on a suitable substrate (e.g., poly-L-lysine and laminin-coated plates) in a serum-free medium.
-
Compound Treatment: The LM11A-31 stereoisomers are serially diluted and added to the cultures. A positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle) are included.
-
Incubation: The cultures are incubated for a defined period (e.g., 48-72 hours).
-
Viability Assessment: Neuronal survival is quantified by counting the number of viable neurons, often identified by morphology (e.g., phase-bright cell body with neurites) or by using a viability stain (e.g., calcein-AM).
-
Data Analysis: The number of surviving neurons in treated wells is expressed as a percentage of the maximal response to the positive control. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Inhibition of proNGF-induced Cell Death Assay
This assay assesses the ability of the compounds to block the pro-apoptotic effects of proNGF.
-
Cell Culture: A cell line susceptible to proNGF-induced death, such as rat oligodendrocytes or a suitable transfected cell line expressing p75NTR, is used.
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of the LM11A-31 stereoisomers for a short period (e.g., 30-60 minutes).
-
proNGF Challenge: A fixed concentration of proNGF, known to induce significant cell death, is added to the cultures.
-
Incubation: The cells are incubated for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Apoptosis Measurement: Cell death is quantified using a method to detect apoptosis, such as TUNEL staining, caspase-3 activity assay, or by measuring the release of lactate (B86563) dehydrogenase (LDH).
-
Data Analysis: The level of cell death in the presence of the compounds is compared to that induced by proNGF alone. IC50 values are determined from the dose-response curves.
Conclusion
The biological activity of this compound is predominantly attributed to the (2S,3S) stereoisomer, which potently promotes neuronal survival and inhibits pro-apoptotic signaling through stereoselective interactions with the p75 neurotrophin receptor. This detailed understanding of the structure-activity relationship is crucial for the ongoing development of p75NTR modulators as potential therapeutics for a range of neurodegenerative disorders. The experimental protocols outlined provide a foundation for the continued investigation and characterization of this and other novel neuroprotective compounds.
References
(Rac)-LM11A-31: A Technical Guide to its Molecular Mechanisms Beyond Direct p75NTR Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LM11A-31 is a small molecule ligand developed to selectively target the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration. While extensive research has confirmed its high specificity for p75NTR, a comprehensive understanding of its broader molecular impact is crucial for its therapeutic development. This technical guide delves into the molecular targets of this compound beyond direct p75NTR interaction, focusing on the downstream signaling cascades and effector molecules modulated by this compound. While evidence for direct, off-target binding is scarce, with screening against a CEREP panel reportedly being negative, the effects of LM11A-31 on intracellular signaling pathways are profound. This document provides a detailed overview of these downstream effects, presenting quantitative data, experimental methodologies, and visual representations of the involved pathways to offer a deeper insight into the compound's mechanism of action.
Evidence for Target Specificity
This compound was designed as a specific ligand for p75NTR. Studies have consistently demonstrated that it competes with the binding of nerve growth factor (NGF) and its precursor, proNGF, to p75NTR, but not to the TrkA receptor. The neuroprotective effects of LM11A-31 are reported to be dependent on the presence of p75NTR. To date, broad screening panels have not identified significant alternative binding targets for LM11A-31.
Modulation of Downstream Signaling Pathways
The therapeutic effects of this compound appear to stem from its ability to modulate the balance between survival and degenerative signaling pathways downstream of p75NTR activation.
Inhibition of Degenerative Signaling
LM11A-31 has been shown to inhibit several pro-apoptotic and degenerative signaling pathways that are often upregulated in neurodegenerative conditions.
LM11A-31 treatment leads to a reduction in the activation of several key kinases involved in neurodegenerative processes.
| Kinase | Model System | Observed Effect | Publication |
| Glycogen Synthase Kinase 3β (GSK3β) | Aβ-exposed neuronal cultures | Inhibition of excess activation | [1] |
| Cyclin-dependent kinase 5 (Cdk5) | Aβ-exposed neuronal cultures | Inhibition of excess activation | [1] |
| c-Jun N-terminal kinase (JNK) | Aβ-exposed neuronal cultures | Inhibition of excess activation | [1] |
| Fyn Kinase | Hippocampal neuron cultures | Prevention of Aβ-induced increase in active form (p-FynY416) | |
| RhoA Kinase | Mouse model of diabetic retinopathy | Modulation of the upregulated p75NTR–RhoA kinase pathway |
Experimental Protocol: Western Blotting for Kinase Activation
A common method to assess the activation state of kinases is Western blotting using phospho-specific antibodies.
-
Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-GSK3β). A separate membrane is often probed with an antibody against the total form of the kinase to serve as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured on X-ray film or with a digital imaging system.
-
Quantification: The intensity of the bands corresponding to the phosphorylated and total protein is quantified using densitometry software. The ratio of phosphorylated to total protein is then calculated to determine the relative activation of the kinase.
Signaling Pathway: Inhibition of Degenerative Kinases
Caption: LM11A-31 inhibits degenerative signaling pathways downstream of p75NTR.
Activation of Survival Signaling
In addition to inhibiting degenerative pathways, LM11A-31 actively promotes pro-survival signaling cascades.
| Pathway/Molecule | Model System | Observed Effect | Publication |
| Akt (Protein Kinase B) | Aβ-exposed neuronal cultures | Activation of survival signaling | [1] |
| Nuclear Factor-kappa B (NF-κB) | Aβ-exposed neuronal cultures | Activation of survival signaling | [1] |
Experimental Protocol: Immunofluorescence for NF-κB Nuclear Translocation
The activation of the NF-κB pathway is often assessed by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Neuronal cells are cultured on coverslips and treated with LM11A-31, a positive control (e.g., TNF-α), and a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye such as DAPI.
-
Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.
-
Analysis: The localization of the p65 subunit is observed. In unstimulated cells, the fluorescence will be predominantly cytoplasmic. Upon activation, a significant portion of the fluorescence will overlap with the nuclear DAPI stain, indicating translocation. The percentage of cells showing nuclear translocation can be quantified.
Signaling Pathway: Activation of Survival Pathways
Caption: LM11A-31 promotes pro-survival signaling pathways via p75NTR.
Modulation of Inflammatory and Growth Factors
LM11A-31 has also been observed to modulate the expression of key inflammatory cytokines and growth factors, likely as an indirect consequence of its effects on neuronal and glial cell signaling.
| Molecule | Model System | Observed Effect | Publication |
| Vascular Endothelial Growth Factor (VEGF) | Mouse model of diabetic retinopathy | Mitigation of expression | |
| Interleukin-1β (IL-1β) | Mouse model of diabetic retinopathy | Mitigation of expression | |
| Tumor Necrosis Factor-α (TNF-α) | Mouse model of diabetic retinopathy | Mitigation of expression |
Experimental Protocol: Multiplex Immunoassay for Cytokine and Growth Factor Profiling
To simultaneously measure the levels of multiple cytokines and growth factors in biological samples (e.g., retinal tissue lysates, plasma), multiplex immunoassays are often employed.
-
Sample Preparation: Tissue samples are homogenized and centrifuged to obtain a clear lysate. Plasma samples are collected and stored appropriately.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. Each well contains a set of beads, with each bead type coated with a capture antibody specific for a different analyte (e.g., VEGF, IL-1β, TNF-α).
-
Incubation: The samples are added to the wells and incubated, allowing the analytes to bind to their respective capture antibodies on the beads.
-
Detection: A cocktail of biotinylated detection antibodies, each specific for one of the target analytes, is added. This is followed by the addition of streptavidin-phycoerythrin, which binds to the biotinylated detection antibodies.
-
Data Acquisition: The plate is read on a specialized flow cytometer that can distinguish the different bead types based on their internal dye and quantify the fluorescence intensity of the phycoerythrin on each bead, which is proportional to the amount of analyte captured.
-
Data Analysis: A standard curve is generated for each analyte using known concentrations of recombinant proteins. The concentrations of the analytes in the samples are then interpolated from these standard curves.
Effects on Cerebrospinal Fluid (CSF) Biomarkers
In a Phase 2a clinical trial in patients with mild-to-moderate Alzheimer's disease, treatment with LM11A-31 led to significant changes in several CSF biomarkers. While not direct targets, these changes reflect the downstream consequences of LM11A-31's activity in the central nervous system.
| Biomarker | Change with LM11A-31 Treatment | Interpretation | Publication |
| Amyloid-β 40 (Aβ40) | Decrease | Modulation of amyloid pathology or clearance | [2] |
| Amyloid-β 42 (Aβ42) | Decrease | Modulation of amyloid pathology or clearance | [2] |
| YKL-40 (Chitinase-3-like protein 1) | Decrease | Reduction in neuroinflammation | [2] |
| Synaptosomal-associated protein 25 (SNAP25) | Decrease | Attenuation of synaptic degeneration | [2] |
| Neurogranin | Decrease | Reduction in synaptic damage | [2] |
Experimental Workflow: CSF Biomarker Analysis in Clinical Trials
Caption: Workflow for CSF biomarker analysis in LM11A-31 clinical trials.
Conclusion
While this compound is highly selective for its primary target, p75NTR, its therapeutic potential is realized through the modulation of a complex network of downstream signaling pathways and effector molecules. This guide has detailed the key indirect targets of LM11A-31, including degenerative and survival kinases, inflammatory mediators, and biomarkers of neurodegeneration. A thorough understanding of these downstream effects is paramount for the continued development of LM11A-31 and for the design of future therapies targeting neurodegenerative diseases. The provided experimental methodologies offer a framework for researchers to further investigate the nuanced molecular mechanisms of this promising compound.
References
Preclinical Efficacy of (Rac)-LM11A-31 in Huntington's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances, for which there are currently no disease-modifying therapies. Preclinical research has identified the p75 neurotrophin receptor (p75NTR) as a promising therapeutic target due to its role in mediating both pro-survival and pro-apoptotic signaling pathways in neurons. (Rac)-LM11A-31, a small molecule modulator of p75NTR, has emerged as a potential therapeutic candidate. This technical guide provides an in-depth overview of the preclinical studies of this compound in mouse models of Huntington's disease, focusing on the quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The presented evidence demonstrates that LM11A-31 ameliorates key pathological features of HD, including motor and cognitive deficits, striatal atrophy, dendritic spine loss, and neuroinflammation, supporting its further development as a potential treatment for Huntington's disease.
Core Efficacy Data: Summary of Preclinical Findings
The therapeutic potential of this compound has been evaluated in two well-established mouse models of Huntington's disease: the R6/2 and the BACHD models. These models exhibit a progressive HD-like phenotype, including motor and cognitive impairments, and neuropathological changes. Oral administration of LM11A-31 has been shown to significantly mitigate these disease-related phenotypes. The following tables summarize the key quantitative findings from these preclinical studies.
Behavioral and Cognitive Improvements
LM11A-31 treatment led to significant improvements in both motor coordination and cognitive function in HD mouse models.
| Parameter | Mouse Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Motor Coordination (Rotarod) | R6/2 | Improved latency to fall | Progressive decline | Significant improvement in motor performance. | [1] |
| Cognitive Function (Morris Water Maze) | R6/2 | Reduced escape latency | Increased escape latency | Significant improvement in spatial learning and memory. | [2] |
| Spontaneous Motor Activity (Open Field) | BACHD | Increased distance traveled and rearing frequency | Reduced activity | Amelioration of hypoactivity. | [1] |
Neuropathological and Cellular Improvements
Treatment with LM11A-31 resulted in the amelioration of key neuropathological hallmarks of Huntington's disease at the cellular and tissue level.
| Parameter | Mouse Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Striatal Volume (MRI) | R6/2 | Alleviated volume reduction | Significant striatal atrophy | Prevention of striatal volume loss.[2][3] | [2][3] |
| Dendritic Spine Density (Striatum) | R6/2, BACHD | Increased density of mushroom-type spines | Reduced spine density | Restoration of dendritic spine density.[4] | [4] |
| Intranuclear Huntingtin Aggregates | R6/2 | Reduced number and area of aggregates | Significant aggregate formation | Reduction in the accumulation of toxic protein aggregates.[4] | [4] |
Modulation of Signaling Pathways and Neuroinflammation
LM11A-31 was found to normalize aberrant signaling pathways and reduce neuroinflammatory markers in the brains of HD mice.
| Parameter | Mouse Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Pro-survival Signaling (p-AKT/AKT ratio) | R6/2 | Increased ratio | Decreased ratio | Enhancement of pro-survival signaling.[1] | [1] |
| Pro-apoptotic Signaling (p-JNK/JNK ratio) | R6/2 | Decreased ratio | Increased ratio | Inhibition of degenerative signaling.[1] | [1] |
| Plasma TNF-α Levels | R6/2 | Diminished increase | Significantly elevated | Reduction of a key pro-inflammatory cytokine.[2][5] | [2][5] |
| Plasma IL-6 Levels | R6/2 | Diminished increase | Significantly elevated | Reduction of a pro-inflammatory cytokine.[2][5] | [2][5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Huntington's Disease
This compound acts as a modulator of the p75NTR. In the context of Huntington's disease, mutant huntingtin (mHtt) disrupts normal neurotrophic signaling, leading to an imbalance that favors pro-apoptotic pathways. LM11A-31 binds to p75NTR and shifts the signaling cascade towards pro-survival pathways, such as the Akt pathway, while inhibiting pro-degenerative pathways, including the JNK and RhoA pathways. This modulation helps to restore neuronal health and function.
Caption: Mechanism of this compound in Huntington's disease.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound in Huntington's disease mouse models followed a multi-faceted approach, encompassing behavioral, imaging, and molecular analyses to provide a comprehensive evaluation of its therapeutic efficacy.
Caption: Experimental workflow for this compound preclinical studies.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Models and Drug Administration
-
Animal Models: Male and female R6/2 and BACHD transgenic mice and their wild-type littermates were used. The R6/2 mice are transgenic for the 5' end of the human HD gene with 100-190 CAG repeats.[2]
-
Drug Administration: this compound was dissolved in sterile water and administered via oral gavage at a dose of 50 mg/kg, once daily, 5-6 days a week.[2] Treatment was initiated at 4 weeks of age, prior to the onset of overt symptoms.[6]
Behavioral Assessments
-
Rotarod Test:
-
Apparatus: An accelerating rotarod apparatus (e.g., Ugo Basile) was used.
-
Procedure: Mice were placed on the rotating rod, which accelerated from 4 to 40 rpm over a period of 5 minutes. The latency to fall was recorded for three consecutive trials with a 15-minute inter-trial interval.
-
Endpoint: The average latency to fall across the trials was used as a measure of motor coordination and balance.
-
-
Open Field Test:
-
Apparatus: A square or circular open field arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material.
-
Procedure: Mice were placed in the center of the arena and allowed to explore freely for a set period (e.g., 10-20 minutes). Their movement was tracked using an automated video-tracking system.
-
Endpoints: Total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena were quantified to assess locomotor activity and anxiety-like behavior.
-
-
Morris Water Maze:
-
Apparatus: A circular pool (e.g., 1.2 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform was submerged just below the water surface.
-
Procedure:
-
Acquisition Phase: Mice were subjected to multiple trials per day for several consecutive days to learn the location of the hidden platform using distal visual cues. The starting position was varied for each trial.
-
Probe Trial: After the acquisition phase, the platform was removed, and the mice were allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Endpoints: Escape latency to find the platform during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial were measured to assess spatial learning and memory.
-
In Vivo Magnetic Resonance Imaging (MRI)
-
Apparatus: A high-field small-animal MRI scanner (e.g., 7T or 11.7T).
-
Procedure: Mice were anesthetized and placed in a stereotaxic frame to minimize motion artifacts. T2-weighted images were acquired for volumetric analysis.
-
Analysis: The volumes of specific brain regions, particularly the striatum, were manually or semi-automatically segmented from the 3D MRI scans. The striatal volume was often normalized to the total brain volume to account for individual differences in brain size.
Post-Mortem Tissue Analysis
-
Golgi-Cox Staining:
-
Procedure: Brains were processed using a modified Golgi-Cox staining protocol. Briefly, after perfusion and fixation, brain hemispheres were immersed in a Golgi-Cox solution for approximately 14 days in the dark. The tissue was then transferred to a sucrose (B13894) solution for cryoprotection before being sectioned on a vibratome or cryostat. The sections were then developed, dehydrated, and mounted.
-
Analysis: Dendritic spine density on medium spiny neurons in the striatum was quantified using a light microscope with a high-magnification objective. The number of spines per unit length of dendrite was counted.
-
-
Western Blotting:
-
Procedure: Striatal tissue was homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA or Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT and JNK, followed by incubation with HRP-conjugated secondary antibodies.
-
Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The ratio of the phosphorylated protein to the total protein was calculated to determine the activation state of the signaling pathways.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Procedure: Plasma samples were collected from the mice. The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, were measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Analysis: The absorbance was read on a microplate reader, and the cytokine concentrations were determined by comparison to a standard curve.
-
Conclusion and Future Directions
The preclinical data for this compound in Huntington's disease models are robust and compelling. The compound has demonstrated a multi-modal therapeutic effect, addressing behavioral deficits, neuropathological changes, and underlying molecular dysregulations. The normalization of p75NTR signaling by LM11A-31 appears to be a key mechanism driving these beneficial outcomes. These findings strongly support the continued investigation of this compound as a potential disease-modifying therapy for Huntington's disease. Further studies are warranted to explore its long-term efficacy and safety, and to facilitate its translation into clinical trials for patients with this devastating disease. The compound is currently in a phase 2a clinical trial for Alzheimer's disease, which provides a positive outlook for its potential clinical development for Huntington's disease.[2]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of magnetic resonance imaging for anatomical phenotyping of the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington's Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
(Rac)-LM11A-31: A P75NTR Modulator for Neuroprotection and Functional Recovery in Stroke and Spinal Cord Injury Models
A Technical Guide for Researchers and Drug Development Professionals
(Rac)-LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a promising therapeutic candidate for neurological insults such as stroke and spinal cord injury (SCI). By selectively targeting degenerative signaling pathways while promoting cell survival, LM11A-31 has demonstrated significant neuroprotective effects and enhancement of functional recovery in preclinical models. This document provides an in-depth overview of the core research, presenting key quantitative data, detailed experimental protocols, and the underlying signaling mechanisms.
Core Mechanism of Action
This compound is a water-soluble isoleucine derivative that functions as a ligand for p75NTR. Its primary mechanism involves the modulation of p75NTR-mediated signaling cascades. In the presence of pro-neurotrophins, such as pro-nerve growth factor (proNGF), which are often upregulated after neural injury, LM11A-31 acts as an antagonist, blocking the binding of these precursors to p75NTR and thereby inhibiting downstream apoptotic and degenerative pathways.[1] Concurrently, it can promote pro-survival signaling. This dual action makes it an attractive candidate for mitigating the complex secondary injury cascades that follow ischemic stroke and traumatic spinal cord injury.
Research in Ischemic Stroke Models
Studies utilizing a transient distal middle cerebral artery occlusion (t-dMCAO) model in mice have demonstrated the therapeutic potential of LM11A-31 in the context of ischemic stroke.
Quantitative Data Summary: Stroke Models
| Animal Model | Injury Model | This compound Dosage & Administration | Treatment Timing | Key Quantitative Outcomes | Reference |
| Adult Mice | t-dMCAO | 25 mg/kg, i.p., twice daily | Initiated post-injury, continued for 72 hours (acute phase) | Reduced blood-brain barrier permeability, decreased cerebral tissue injury, improved sensorimotor function, repressed proNGF/p75NTR signaling, reduced Caspase 3 activation, and lowered IL-1β production.[1] | Nassohi et al., 2023 |
| Aged Male C57BL/6J Mice | Photothrombotic Stroke | 50 mg/kg, oral gavage, daily | Initiated 1 week post-stroke, continued for up to 12 weeks | Reduced brain atrophy, less neurodegeneration, decreased tau pathology, less microglial activation, increased levels of serotonin, acetylcholine, and dopamine (B1211576) in the ipsilateral hemisphere, and improved motor function on a ladder test.[2][3] | Nguyen et al., 2022 |
| Wild-type Mice | Intraluminal Stroke | 50 mg/kg, i.p., single injection | 1 hour post-stroke | Significantly reduced cerebral edema, infarction size, and hemorrhagic transformation.[4] | Mirzahosseini et al., 2024 |
Experimental Protocol: Transient Distal Middle Cerebral Artery Occlusion (t-dMCAO)
The t-dMCAO model is a common method to induce focal cerebral ischemia. The following provides a generalized protocol based on cited research.
-
Animal Preparation: Adult mice are anesthetized. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A small incision is made between the eye and the ear. The temporalis muscle is dissected to expose the skull. A small burr hole is drilled over the distal middle cerebral artery (MCA).
-
Occlusion: The dura is carefully opened, and the MCA is identified. A micro-vessel clip or a filament is used to occlude the artery for a defined period (e.g., 60 minutes) to induce ischemia.
-
Reperfusion: After the occlusion period, the clip or filament is removed to allow for reperfusion of the affected brain tissue.
-
Post-operative Care: The surgical site is closed, and the animal is allowed to recover. Post-operative analgesics are administered.
-
LM11A-31 Administration: this compound or vehicle is administered at the specified dose and route as per the experimental design (e.g., intraperitoneally or by oral gavage).
-
Outcome Assessment: Behavioral tests (e.g., sensorimotor tests), histological analysis (e.g., infarct volume measurement), and biochemical assays (e.g., Western blotting for signaling proteins) are performed at predetermined time points post-injury.
Research in Spinal Cord Injury Models
In the context of SCI, research has primarily utilized contusion injury models in mice to evaluate the efficacy of this compound.
Quantitative Data Summary: Spinal Cord Injury Models
| Animal Model | Injury Model | This compound Dosage & Administration | Treatment Timing | Key Quantitative Outcomes | Reference |
| Mice | Spinal Contusion | 10, 25, or 100 mg/kg, oral gavage, twice daily | Beginning 4 hours post-injury | Promoted functional recovery, increased survival of oligodendrocytes, and a two-fold increase in myelinated axons at the highest dose.[5] | Tep et al., 2013 |
| Mice | Spinal Contusion | 100 mg/kg, oral gavage | First 7 days post-injury | Reduced cell death in the spinal cord and spared nerve fiber tracks.[5] | Ikeda et al., 2022 |
Experimental Protocol: Spinal Cord Contusion Injury
The contusion model of SCI is designed to replicate the mechanical forces involved in many human spinal cord injuries.
-
Animal Preparation: Mice are anesthetized, and the surgical area over the thoracic spine is shaved and sterilized.
-
Laminectomy: A dorsal midline incision is made, and the paraspinal muscles are retracted to expose the vertebral column. A laminectomy is performed at the desired spinal level (e.g., T10) to expose the dorsal surface of the spinal cord.
-
Contusion Injury: The animal is stabilized in a stereotaxic frame. A computer-controlled impactor device is used to deliver a specific force or displacement to the exposed spinal cord, creating a reproducible contusion injury.
-
Post-operative Care: The muscle layers and skin are sutured closed. Bladder expression is performed twice daily until bladder function returns. Analgesics and antibiotics are administered.
-
LM11A-31 Administration: this compound or vehicle is administered at the specified doses and time points.
-
Functional Assessment: Locomotor function is assessed at regular intervals using standardized scales such as the Basso Mouse Scale (BMS).
-
Histological Analysis: At the end of the study, spinal cord tissue is collected for histological analysis to assess lesion size, white matter sparing, and cellular responses.
Signaling Pathways Modulated by this compound
The neuroprotective and restorative effects of this compound are mediated through its influence on specific intracellular signaling pathways initiated by the p75NTR.
References
- 1. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Modulation of p75 neurotrophin receptor mitigates brain damage following ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
(Rac)-LM11A-31: A Technical Guide to a Modulator of the p75 Neurotrophin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and death signaling pathways. As a racemic mixture, it is an isomer of the more extensively studied (2S,3S)-LM11A-31. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its potential as a therapeutic agent in neurodegenerative diseases.
Chemical Structure and Properties
This compound is an amino acid derivative with a morpholinoethyl amide moiety. The racemic nature indicates a mixture of all possible stereoisomers. The dihydrochloride (B599025) salt is a common form used in research.
Table 1: Chemical and Physical Properties of LM11A-31 and its Salts
| Property | Value | Source |
| IUPAC Name | (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide | [1] |
| Racemic IUPAC Name | (2RS,3RS)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide | Inferred from stereoisomer |
| SMILES (Racemic) | CCC(C)C(N)C(=O)NCCN1CCOCC1 | [2] |
| Molecular Formula (Free Base) | C12H25N3O2 | [2] |
| Molecular Weight (Free Base) | 243.35 g/mol | [2] |
| Molecular Formula (Dihydrochloride) | C12H27Cl2N3O2 | [3] |
| Molecular Weight (Dihydrochloride) | 316.27 g/mol | [1][3] |
| Solubility (Dihydrochloride) | Water: 100 mg/mL (316.19 mM); DMSO: 100 mg/mL (316.19 mM); PBS: 100 mg/mL (316.19 mM); Ethanol: 20 mg/mL; DMF: 50 mg/mL | [1][3] |
| Appearance | Crystalline solid | [1] |
| Storage Conditions | Powder: 4°C, stored under nitrogen, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [4] |
Mechanism of Action: Modulation of p75NTR Signaling
This compound exerts its effects by binding to the p75 neurotrophin receptor, a member of the tumor necrosis factor receptor superfamily. p75NTR can initiate two opposing signaling cascades: a pro-survival pathway and a pro-apoptotic (cell death) pathway. The specific pathway activated depends on the ligand and co-receptors present. This compound is considered a modulator of p75NTR, promoting pro-survival signaling while inhibiting pro-apoptotic signals.[5]
Pro-Survival Signaling Pathway
By binding to p75NTR, LM11A-31 is thought to promote the activation of pro-survival signaling cascades. This includes the activation of Akt (Protein Kinase B) and CREB (cAMP response element-binding protein), which are crucial for neuronal growth, differentiation, and survival.
References
(Rac)-LM11A-31: A Comprehensive Literature Review for Neurodegenerative Diseases
(An In-depth Technical Guide)
Introduction
(Rac)-LM11A-31 is an orally available, brain-penetrant small molecule that has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases.[1][2] Chemically identified as (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, its primary mechanism of action is the modulation of the p75 neurotrophin receptor (p75NTR).[1][3] Unlike traditional neurotrophin-based therapies, LM11A-31 offers a novel approach by selectively activating pro-survival signaling pathways while inhibiting pro-apoptotic signals mediated by p75NTR, a receptor implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, Huntington's disease, and other neurological conditions.[1][2][4][5] This document provides a detailed review of the existing literature on LM11A-31, focusing on its mechanism of action, preclinical efficacy, clinical trial data, and key experimental methodologies.
Mechanism of Action: Modulating the p75 Neurotrophin Receptor
The p75NTR, a member of the tumor necrosis factor receptor superfamily, plays a complex and often dual role in the nervous system.[2][6] Its signaling outcomes depend on the specific ligand and the presence of co-receptors, such as the Tropomyosin receptor kinase (Trk) family.[3][7]
-
Pro-survival Signaling: When co-expressed with Trk receptors, p75NTR can form a high-affinity receptor complex for neurotrophins like Nerve Growth Factor (NGF), promoting neuronal survival and function.[3]
-
Pro-death Signaling: In the absence of Trk receptors or in the presence of proneurotrophins, p75NTR can initiate apoptotic pathways.[3] This pro-death signaling is also activated by amyloid-beta (Aβ) in Alzheimer's disease models.[1][3]
LM11A-31 selectively binds to p75NTR, but not TrkA, and modulates its signaling to favor neuroprotective outcomes.[2][3] It has been shown to inhibit Aβ-induced degenerative signaling, including the excessive activation of GSK3β, cdk5, and JNK.[3] Concurrently, it activates pro-survival pathways that are often compromised in neurodegenerative diseases, such as the Akt and NFκB pathways.[3] This modulation effectively shifts the balance away from apoptosis and towards neuronal protection, differentiation, and synaptic integrity.[2] In models of Parkinson's disease, LM11A-31 has been shown to inhibit the proteolytic cleavage of p75NTR, a key step in its pro-death signaling cascade initiated by oxidative stress.[4][7][8]
Preclinical Efficacy in Neurodegenerative Disease Models
LM11A-31 has demonstrated significant neuroprotective effects across a wide array of preclinical models.
Alzheimer's Disease (AD)
In multiple mouse models of AD, LM11A-31 has been shown to prevent key pathological features and improve cognitive function.[1] It effectively reduces tau phosphorylation and misfolding, mitigates microglia and astrocyte activation, and prevents the loss of cholinergic neurites.[1][9] Notably, treatment can reverse cholinergic neurite dystrophy even when administered at mid- to late-stages of disease progression.[3][10] The compound also blocks Aβ-induced neurodegeneration and synaptic impairment without altering Aβ plaque levels, suggesting a mechanism focused on downstream neurotoxic effects.[1][9]
| Model | Dose | Administration Route | Duration | Key Outcomes | Reference |
| APPL/S Mice | 10 or 50 mg/kg/day | Oral | 3 months | Prevented deficits in novel object recognition and Y-maze; reduced neuritic dystrophy. | [2] |
| APPL/S & Tg2576 Mice | 50 or 75 mg/kg/day | Oral | 1-3 months | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites in mid- to late-stage disease. | [3][10][11] |
| P301L tau mutant Mice | 50 mg/kg | Oral Gavage (5 days/week) | 3 months | Reduced tau pathology; improved survival rate from 64% to 94% at 9 months. | [1][2] |
| Aged Mice (15-18 months) | 50 mg/kg/day | Oral Gavage | 1+ months | Preserved basal forebrain cholinergic neurons, counteracting age-related degeneration. | [1][2] |
Parkinson's Disease (PD)
Research in cellular models of PD has highlighted LM11A-31's potential to counteract the oxidative stress and mitochondrial dysfunction central to the disease. In dopaminergic neuronal cell lines treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone, LM11A-31 confers significant protection.[4][7][12]
| Model | Inducer | LM11A-31 Concentration | Key Outcomes | Reference |
| LUHMES Cells | 6-OHDA (Oxidative Stress) | 20 nM | Significantly reduced p75NTR cleavage and neuronal death. | [4][7][13] |
| Differentiated SH-SY5Y Cells | Rotenone (100 nM) | 500 nM | Enhanced cell viability, reduced apoptosis, mitigated α-synuclein aggregation, preserved mitochondrial integrity, and restored cholesterol homeostasis. | [12][14][15] |
Huntington's Disease (HD)
In the R6/2 mouse model of HD, LM11A-31 has shown promise in mitigating brain atrophy and inflammation.[5]
| Model | Dose | Administration Route | Duration | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | R6/2 Mice | 50 mg/kg/day | Oral Gavage (5-6 days/week) | 7-8 weeks | Alleviated volume reductions in striatum, globus pallidus, and cortex; normalized diffusion tensor imaging metrics; reduced plasma levels of TNF-α and IL-6; reduced urinary p75NTR-ecd levels. |[5][11] |
Other Neurological Conditions
The neuroprotective effects of LM11A-31 extend to various other models of neuronal injury and disease, including traumatic brain and spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and stroke.[1]
Clinical Development
The preclinical success of LM11A-31 led to its advancement into human clinical trials for Alzheimer's disease under the name LM11A-31-BHS.
Phase 2a Clinical Trial (NCT03069014)
A 26-week, randomized, double-blind, placebo-controlled Phase 2a trial was conducted in 242 individuals with mild to moderate AD.[2][16][17] The study's primary objective was to assess the safety and tolerability of LM11A-31.
-
Primary Outcome: The trial successfully met its primary endpoint, demonstrating that LM11A-31 is safe and well-tolerated.[6][17] The most frequently reported adverse events were nasopharyngitis, diarrhea, headache, and eosinophilia.[11][17]
-
Secondary & Exploratory Outcomes: While the study was not powered for cognitive efficacy and showed no significant difference in cognitive measures, it revealed promising effects on several CSF biomarkers of neurodegeneration.[6][9][17]
| Biomarker | Dose(s) | Duration | Result vs. Placebo | Interpretation | Reference |
| Safety & Tolerability | 200 mg & 400 mg (twice daily) | 26 weeks | Met primary endpoint; generally safe and well-tolerated. | Favorable safety profile for further development. | [6][17] |
| CSF Aβ42 | Pooled | 26 weeks | Significantly slowed longitudinal increases (-6.98% median annual change). | Modulation of amyloid pathology/clearance. | [9][17] |
| CSF Aβ40 | Pooled | 26 weeks | Significantly slowed longitudinal increases (-8.98% median annual change). | Modulation of amyloid pathology/clearance. | [9][17] |
| CSF SNAP25 (presynaptic) | Pooled | 26 weeks | Significantly slowed longitudinal increases (-19.20% median annual change). | Slowed progression of presynaptic loss. | [11][17] |
| CSF Neurogranin (postsynaptic) | Pooled | 26 weeks | Significantly slowed longitudinal increases. | Slowed progression of postsynaptic loss. | [11][17] |
| CSF YKL40 (glial activation) | Pooled | 26 weeks | Significantly slowed longitudinal increases (-5.19% median annual change). | Attenuation of neuroinflammation. | [11][17] |
| Plasma pTau-217 | Pooled | 26 weeks | Significantly slowed the rate of increase. | Potential effect on tau pathology progression. | [1] |
| Cognition (ADAS-Cog, MMSE) | Pooled | 26 weeks | No significant difference. | Study not powered for cognitive endpoints. | [2][6] |
These biomarker results suggest that LM11A-31 may have disease-modifying effects by attenuating synaptic degeneration and neuroinflammation.[17] These findings support the investigation of LM11A-31 in larger, longer-duration clinical trials.[9][17]
Experimental Protocols & Methodologies
The following sections detail representative experimental designs used in the evaluation of LM11A-31.
In Vivo AD Mouse Model Protocol
This protocol is based on studies reversing cholinergic neurite dystrophy in APPL/S mice.[3][10]
-
Animal Model: Male Thy-1 hAPPLond/Swe (APPL/S) mice, aged 12-13 months, exhibiting late-stage AD-like pathology.[3][10]
-
Treatment:
-
Tissue Processing: Following treatment, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are harvested, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Immunohistochemistry:
-
Coronal brain sections (40 µm) are cut using a freezing microtome.
-
Sections are stained for choline (B1196258) acetyltransferase (ChAT) to identify cholinergic neurons and neurites in the basal forebrain.
-
Additional sections can be stained for p75NTR.
-
-
Quantification and Analysis:
-
Stereological methods are used to quantify the number and size of ChAT-positive neurons.
-
Dystrophic neurite clusters in the cortex are imaged and quantified.
-
Image analysis software is used to measure immunostaining intensity for p75NTR.
-
Statistical analysis (e.g., ANOVA) is performed to compare treatment and control groups.
-
References
- 1. alzforum.org [alzforum.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzheimers.gov [alzheimers.gov]
- 7. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. sciforum.net [sciforum.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. neurologylive.com [neurologylive.com]
Methodological & Application
(Rac)-LM11A-31: A Novel Modulator of p75NTR for In Vitro Neuroprotection
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-LM11A-31 is a small molecule, orally bioavailable, and brain-penetrant ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases and neuronal injury.[1][2] The p75NTR, a member of the tumor necrosis factor receptor superfamily, is a multifaceted receptor that can mediate opposing cellular outcomes: neuronal survival or apoptosis, depending on the ligand and cellular context.[1][2] In pathological conditions, such as in the presence of amyloid-β (Aβ) or pro-nerve growth factor (proNGF), p75NTR signaling can trigger apoptotic pathways, contributing to neuronal death.[1][3] this compound acts as a modulator of p75NTR, selectively activating pro-survival signaling pathways while inhibiting pro-apoptotic cascades, making it a promising therapeutic candidate for neurodegenerative disorders.[1][2][4]
This document provides a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound in protecting cultured neurons from a neurotoxic insult. The protocol will utilize primary cortical neurons and induce neurotoxicity with aggregated amyloid-β (1-42), a well-established model for Alzheimer's disease-related pathology. Cell viability and cytotoxicity will be assessed using the MTT and LDH assays, respectively.
Mechanism of Action: Modulation of p75NTR Signaling
This compound exerts its neuroprotective effects by modulating the downstream signaling of the p75NTR. In the presence of neurotoxic stimuli like Aβ, p75NTR can activate pro-apoptotic pathways, including the c-Jun N-terminal kinase (JNK) cascade, leading to the activation of caspases and ultimately, cell death.[3][5][6] this compound has been shown to inhibit these degenerative signaling pathways.[7] Concurrently, it promotes pro-survival signals, such as the Akt and NF-κB pathways.[4][7] This dual action of inhibiting cell death and promoting survival pathways underscores its potential as a neuroprotective agent.
Caption: p75NTR signaling modulation by this compound.
Experimental Protocols
This section details the in vitro assay protocol to assess the neuroprotective effects of this compound against Aβ-induced neurotoxicity in primary cortical neurons.
Materials and Reagents
| Reagent | Supplier | Catalogue No. |
| This compound | Sigma-Aldrich | SMB00369 |
| Amyloid-β (1-42), human | Anaspec | AS-20276 |
| Neurobasal Medium | Gibco | 21103049 |
| B-27 Supplement | Gibco | 17504044 |
| GlutaMAX | Gibco | 35050061 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| Trypsin-EDTA | Gibco | 25300054 |
| Hank's Balanced Salt Solution (HBSS) | Gibco | 14175095 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | C20300 |
| 96-well cell culture plates, flat-bottom | Corning | 3596 |
Experimental Workflow
Caption: Workflow for in vitro neuroprotection assay.
Step-by-Step Protocol
1. Preparation of Aggregated Amyloid-β (1-42)
-
Reconstitute synthetic Aβ (1-42) peptide in sterile, ice-cold hexafluoroisopropanol (HFIP) to a concentration of 1 mM.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Prior to use, resuspend the Aβ film in sterile DMSO to a concentration of 5 mM.
-
Dilute the Aβ stock in sterile PBS to a final concentration of 100 µM and incubate at 37°C for 24 hours to promote aggregation.
2. Primary Cortical Neuron Culture
-
Coat 96-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry.
-
Isolate cortices from embryonic day 18 (E18) rat pups in ice-cold HBSS.
-
Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin at a density of 1 x 10^5 cells/well.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Culture for 7-9 days in vitro (DIV) before treatment.
3. This compound Treatment and Aβ-induced Neurotoxicity
-
Prepare a stock solution of this compound in sterile water.
-
On DIV 7-9, pre-treat the neurons with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) for 24 hours. Include a vehicle control (sterile water).
-
After 24 hours of pre-treatment, add the aggregated Aβ (1-42) to the wells at a final concentration of 10 µM.
-
Co-incubate the neurons with this compound and Aβ for an additional 24 hours.
-
Include the following control groups:
-
Untreated control (cells in culture medium only)
-
Vehicle control + Aβ
-
This compound alone (at the highest concentration)
-
4. Assessment of Cell Viability and Cytotoxicity
a) MTT Assay (Cell Viability)
-
After the 24-hour Aβ incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
b) LDH Assay (Cytotoxicity)
-
After the 24-hour Aβ incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer provided in the kit).
Data Presentation
The quantitative data from the MTT and LDH assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Treatment Group | Concentration (nM) | Aβ (10 µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| Untreated Control | - | - | [Value] | 100% |
| Vehicle Control | - | + | [Value] | [Value] |
| This compound | 10 | + | [Value] | [Value] |
| This compound | 50 | + | [Value] | [Value] |
| This compound | 100 | + | [Value] | [Value] |
| This compound | 500 | + | [Value] | [Value] |
| This compound alone | 500 | - | [Value] | [Value] |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| Treatment Group | Concentration (nM) | Aβ (10 µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| Untreated Control | - | - | [Value] | [Value] |
| Vehicle Control | - | + | [Value] | [Value] |
| This compound | 10 | + | [Value] | [Value] |
| This compound | 50 | + | [Value] | [Value] |
| This compound | 100 | + | [Value] | [Value] |
| This compound | 500 | + | [Value] | [Value] |
| Maximum LDH Release | - | - | [Value] | 100% |
Conclusion
This application note provides a detailed protocol for evaluating the neuroprotective effects of this compound in an in vitro model of Aβ-induced neurotoxicity. By modulating the p75NTR signaling pathway, this compound offers a promising therapeutic strategy for neurodegenerative diseases. The described assays provide a robust and reproducible method to quantify the neuroprotective efficacy of this compound.
References
- 1. The p75NTR mediates a bifurcated signal transduction cascade through the NF kappa B and JNK pathways to inhibit cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apoptosis induced by p75NTR overexpression requires Jun kinase-dependent phosphorylation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-LM11A-31 Administration in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (Rac)-LM11A-31, a small molecule ligand of the p75 neurotrophin receptor (p75NTR), in preclinical mouse models of Alzheimer's disease (AD). The information compiled herein, including detailed protocols and quantitative data, is intended to serve as a valuable resource for researchers investigating the therapeutic potential of LM11A-31 and similar compounds.
Introduction
This compound has emerged as a promising therapeutic candidate for AD by selectively modulating the p75NTR, a receptor implicated in amyloid-beta (Aβ)-induced neuronal death and neuritic dystrophy.[1] In various AD mouse models, administration of LM11A-31 has been shown to prevent cognitive deficits, reduce neuritic degeneration, and mitigate neuroinflammation without altering Aβ levels.[2][3] This document outlines the established routes of administration for LM11A-31 in these models and provides detailed protocols for its application and the subsequent evaluation of its efficacy.
Data Presentation: this compound Administration Parameters
The following tables summarize the quantitative data from various studies on the administration of this compound in different mouse models of Alzheimer's disease.
Table 1: Oral Gavage Administration of this compound
| Mouse Model | Dosage (mg/kg/day) | Frequency | Duration | Key Findings | Reference |
| APPL/S | 10, 50 | Daily | 3 months | Prevented deficits in novel object recognition and Y-maze performance; reduced neuritic dystrophy. | [2] |
| APPL/S | 50 | Daily | 3 months | Rescued significant spine density loss. | [4] |
| APPL/S | 50 | 6 days/week | 3 months | Lowered microglial activation. | [4] |
| APPL/S (mid-stage) | 50 | Daily | 3 months | Prevented/reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [5] |
| APPL/S (late-stage) | 50 | Daily | 1 month | Reversed degeneration of cholinergic neurites. | [5] |
| Tg2576 | 50, 75 | Daily | 3 months | Prevented/reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [5][6] |
| PS19 (tauopathy) | 50 | 5 days/week | 3 months | Improved hippocampus-dependent behaviors; reduced tau pathology and microglial activation. | [7] |
| Aged Mice (15-18 mo) | 50 | Daily | Not specified | Dose-related preservation of basal forebrain cholinergic neurons. | [7] |
Table 2: Intraperitoneal (IP) Injection of this compound
| Mouse Model | Dosage (mg/kg) | Frequency | Duration | Key Findings | Reference |
| C57BL/6 (for hyperalgesia test) | 20 | Single dose | N/A | Did not induce hyperalgesia, unlike NGF. | [1] |
| Stroke Model | 25 | Twice daily | 72 hours | Reduced blood-brain barrier permeability and cerebral tissue injury. | [7] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Administration Route | Dosage (mg/kg) | Peak Brain Concentration | Time to Peak Brain Concentration | Brain Half-life | Reference |
| Oral Gavage (single dose) | 50 | 262 ng/g (~1.08 µM) | ~30 minutes | 3-4 hours | [1] |
| Oral Gavage (chronic, 2 weeks) | 50 mg/kg/day | 463.4 ng/g (~1.9 µM) | 30-60 minutes post-last dose | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for the administration of this compound and subsequent key experiments to evaluate its effects in mouse models of AD.
Preparation of this compound Solution
-
Compound: this compound is a water-soluble isoleucine derivative.[5]
-
Vehicle: For oral gavage and intraperitoneal injections, dissolve LM11A-31 in sterile filtered water or saline.[1][9]
-
Preparation: Prepare the solution fresh daily. Vortex thoroughly to ensure complete dissolution. The concentration of the solution should be calculated based on the desired dosage and the average weight of the mice, keeping the administration volume within recommended limits (typically 5-10 ml/kg for oral gavage).
Administration Routes
This is the most common route of administration for LM11A-31 in AD mouse models.
-
Materials:
-
This compound solution
-
1 ml syringes
-
20-22 gauge, 1.5-inch flexible or curved gavage needles with a rounded tip
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Draw the calculated volume of the LM11A-31 solution into the syringe.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate.
-
The needle should slide easily down the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is properly positioned (a slight bulge may be felt in the upper thoracic area), dispense the solution slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress.
-
-
Materials:
-
This compound solution
-
1 ml syringes
-
25-27 gauge needles
-
Animal scale
-
-
Procedure:
-
Weigh the mouse and calculate the required volume of the LM11A-31 solution.
-
Draw the solution into the syringe.
-
Restrain the mouse by scruffing the neck and back, and position it to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-20 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
While not yet documented for LM11A-31 in AD mouse models, intranasal delivery is a potential non-invasive route to bypass the blood-brain barrier. The following is an adapted protocol based on its use in a rat model of meningitis.
-
Materials:
-
This compound solution (a more concentrated formulation may be necessary for small volumes)
-
Micropipette with fine, flexible tips
-
Anesthesia (e.g., isoflurane)
-
-
Procedure:
-
Lightly anesthetize the mouse.
-
Hold the mouse in a supine position.
-
Using a micropipette, apply small droplets (2-3 µl) of the LM11A-31 solution into one nostril, allowing the mouse to inhale the droplets.
-
Alternate between nostrils to allow for absorption and prevent the solution from being expelled.
-
Continue until the full dose has been administered.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
There are no specific published studies on the subcutaneous administration of this compound in AD mouse models. However, a general protocol for SC injection in mice is provided below.
-
Materials:
-
This compound solution
-
1 ml syringes
-
25-27 gauge needles
-
Animal scale
-
-
Procedure:
-
Weigh the mouse and prepare the correct dose.
-
Grasp the loose skin over the shoulders (scruff) to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Aspirate to check for blood. If none appears, inject the solution.
-
A small lump or "bleb" will form under the skin, which will be absorbed over time.
-
Withdraw the needle and return the mouse to its cage.
-
Behavioral Assays
This test assesses recognition memory.
-
Apparatus: An open-field arena (e.g., 40x40 cm) with non-porous walls. A variety of objects that are of similar size but different in shape and texture.
-
Procedure:
-
Habituation: Allow each mouse to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training/Familiarization Phase: Place two identical objects in the arena. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring each object.
-
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder). A small escape platform submerged 1-2 cm below the water surface. Various extra-maze visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If it does not find it within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
-
Data Analysis:
-
Acquisition: A decrease in escape latency and path length across training days indicates learning.
-
Probe Trial: A significant preference for the target quadrant and a higher number of platform crossings indicate good spatial memory.
-
Immunohistochemistry (IHC) for p75NTR
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome.
-
-
Staining Protocol (Free-Floating):
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating sections in 10 mM sodium citrate (B86180) buffer, pH 6.0).
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against p75NTR (e.g., rabbit anti-p75NTR, 1:200 - 1:500 dilution) in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500) in blocking buffer for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence or confocal microscope.
-
Quantify the intensity of p75NTR staining or the number of p75NTR-positive cells in specific brain regions.
-
Western Blot Analysis for p75NTR Signaling Pathway
-
Sample Preparation:
-
Dissect the hippocampus or cortex from fresh or frozen mouse brains.
-
Homogenize the tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot Protocol:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and starting dilutions:
-
Rabbit anti-p-Akt (Ser473) (1:1000 in 5% BSA/TBST)
-
Rabbit anti-total Akt (1:1000 in 5% milk/TBST)
-
Rabbit anti-p-GSK3β (Ser9) (1:1000 in 5% BSA/TBST)
-
Rabbit anti-total GSK3β (1:1000 in 5% milk/TBST)
-
Rabbit anti-p75NTR (1:500-1:1000 in 5% milk/TBST)
-
Mouse anti-β-actin or GAPDH (1:5000-1:10000 in 5% milk/TBST) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using image analysis software.
-
Normalize the intensity of the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein levels.
-
Mandatory Visualizations
Signaling Pathway of this compound in AD
Caption: p75NTR signaling modulation by this compound in the context of AD.
Experimental Workflow for this compound Administration and Evaluation
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Phospho-GSK3B (Ser9) Polyclonal Antibody (PA5-97339) [thermofisher.com]
- 9. GSK3B Polyclonal Antibody (BS-0023R) [thermofisher.com]
Application Notes and Protocols for (Rac)-LM11A-31 in In Vivo Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in a variety of preclinical in vivo models of neurodegenerative diseases and neurological injury. As a modulator of p75NTR, LM11A-31 has been shown to promote neuronal survival and inhibit degenerative signaling pathways, making it a promising therapeutic candidate.[1][2][3] This document provides a detailed overview of the dosages, administration protocols, and experimental methodologies commonly employed in in vivo neuroprotection studies using this compound.
Data Presentation: this compound In Vivo Dosages and Study Designs
The following table summarizes the quantitative data from various preclinical studies, providing a reference for designing new in vivo experiments. The most frequently utilized dosage is 50 mg/kg administered via oral gavage.[4][5]
| Animal Model | Disease/Injury Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Mouse (APPL/S) | Alzheimer's Disease | 10, 50 mg/kg/day | Oral Gavage | 3 months | Prevented deficits in novel object recognition and Y-maze performance; Reduced neuritic dystrophy. | [6] |
| Mouse (APPL/S) | Alzheimer's Disease | 50 mg/kg/day | Oral Gavage | 1-3 months | Reversed degeneration of cholinergic neurites. | [7] |
| Mouse (Tg2576) | Alzheimer's Disease | 75 mg/kg/day | In drinking water | 3 months | Ameliorated cortical dystrophic neurites. | [7] |
| Mouse (PS19) | Tauopathy | 50 mg/kg, 5 days/week | Oral Gavage | 3 months | Significantly improved survival rate. | [5] |
| Mouse (R6/2) | Huntington's Disease | 50 mg/kg/day, 5-6 days/week | Oral Gavage | 7-8 weeks | Alleviated volume reductions in multiple brain regions. | [8] |
| Mouse | Spinal Cord Contusion | 10, 25, 100 mg/kg, twice daily | Oral Gavage | Until study completion | Promoted functional recovery and survival of oligodendrocytes. | [4] |
| Mouse | Stroke (dMCAO) | 25 mg/kg, twice daily | Intraperitoneal | 72 hours post-injury | Reduced blood-brain barrier permeability and cerebral tissue injury. | [5] |
| Aged Mouse | Aging | 50 mg/kg/day | Oral Gavage | 1 month | Preserved basal forebrain cholinergic neurons. | [4] |
| Cat (FIV-infected) | HIV/FIV Neuropathology | 13 mg/kg, twice daily | Not specified | 10 weeks | Normalized cognitive deficits. | [6] |
Experimental Protocols
Preparation and Administration of this compound
a. Materials:
-
This compound (hydrochloride or sulfate (B86663) salt)[8]
-
Sterile water or saline (0.9% NaCl)
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (18-20 gauge for mice, with a rounded tip)[9]
-
Syringes (1 mL)
b. Protocol:
-
Preparation of Dosing Solution:
-
LM11A-31 is water-soluble.[10] Dissolve the required amount of LM11A-31 powder in sterile water or saline to achieve the desired final concentration. For a 50 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 5 mg/mL.
-
Vortex the solution until the powder is completely dissolved. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise volume of the solution to be administered. The maximum recommended dosing volume for oral gavage in mice is 10 mL/kg.[9][11]
-
To aid absorption, food may be withheld for approximately 4 hours prior to dosing.[7]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the mouth to the last rib.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.[9]
-
Behavioral Testing
a. Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[12]
-
Habituation: For 1-2 days, allow the mice to explore an empty open-field arena (e.g., 40x40x40 cm) for 5-10 minutes each day to acclimate them to the environment.[13][14]
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.[12][15]
-
Testing Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring both the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
b. Y-Maze Spontaneous Alternation Test: This test evaluates spatial working memory by assessing the willingness of rodents to explore a new arm of a maze rather than returning to a previously visited one.[1]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).[16][17]
-
Data Recording: Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
Data Analysis: Calculate the percentage of spontaneous alternation as [Number of alternations / (Total number of arm entries - 2)] x 100. A higher percentage indicates better spatial working memory.
Histological and Molecular Analysis
a. Immunohistochemistry for Cholinergic Neurons: This technique is used to visualize and quantify cholinergic neurons in brain tissue.
-
Tissue Preparation: Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then cryoprotect in a sucrose (B13894) solution. Section the brain using a cryostat or vibratome.[2]
-
Staining:
-
Wash the free-floating sections in PBS.
-
Permeabilize the tissue with a solution containing Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., containing normal goat serum).
-
Incubate the sections with a primary antibody against choline (B1196258) acetyltransferase (ChAT), a marker for cholinergic neurons.[4][18]
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Analysis: Quantify the number and size of ChAT-positive neurons in specific brain regions (e.g., basal forebrain) using stereological methods.
b. Western Blot for Phosphorylated Tau (AT8): This method is used to quantify the levels of hyperphosphorylated tau, a hallmark of Alzheimer's disease pathology.
-
Protein Extraction: Homogenize brain tissue in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated tau at the Ser202/Thr205 epitopes (AT8 antibody).[19][20][21]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. Normalize the results to a loading control like β-actin or GAPDH.[22]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: this compound modulates p75NTR to promote pro-survival and inhibit pro-death signaling.
Experimental Workflow for In Vivo Neuroprotection Studies
Caption: General experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. Y-Maze Protocol [protocols.io]
- 2. Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity [protocols.io]
- 3. alzforum.org [alzforum.org]
- 4. protocols.io [protocols.io]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes [protocols.io]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 14. mmpc.org [mmpc.org]
- 15. Novel Object Recognition [protocols.io]
- 16. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunohistochemical staining of cholinergic neurons in the human brain using a polyclonal antibody to human choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phospho-Tau (Ser202, Thr205) Monoclonal Antibody (AT8) (MN1020) [thermofisher.com]
- 20. Phospho-Tau (Ser202, Thr205) Monoclonal Antibody (AT8), Biotin (MN1020B) [thermofisher.com]
- 21. Invitrogen Phospho-Tau (Ser202, Thr205) Monoclonal Antibody (AT8) 100 μg; | Fisher Scientific [fishersci.com]
- 22. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LM11A-31 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1] As an orally active and brain-penetrant ligand, it has garnered significant interest for its neuroprotective properties in various models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[2][3][4] LM11A-31 functions by selectively activating p75NTR-mediated survival signals while inhibiting degenerative and apoptotic pathways.[3][5] It has been shown to block the binding of pro-nerve growth factor (proNGF) to p75NTR, thereby mitigating downstream cell death signaling.[2][6] These application notes provide detailed information on the solubility of this compound and protocols for its use in cell culture experiments.
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions such as phosphate-buffered saline (PBS), which is a common base for cell culture media. The solubility can be influenced by the salt form (e.g., dihydrochloride) and the presence of moisture. For optimal results, using fresh, anhydrous DMSO is recommended.[7]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL (316.19 mM) | Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic. | [1] |
| DMSO | 50 mg/mL | For LM11A-31 hydrochloride. | [2] |
| DMSO | 49 mg/mL (201.35 mM) | [7] | |
| DMSO | 40 mg/mL | For this compound dihydrochloride (B599025). | [8] |
| Water | 100 mg/mL (316.19 mM) | Requires sonication. | [1] |
| Water | 49 mg/mL | [7] | |
| PBS (pH 7.2) | 10 mg/mL | For LM11A-31 hydrochloride. | [2] |
| Ethanol | 20 mg/mL | For LM11A-31 hydrochloride. | [2] |
| DMF | 50 mg/mL | For LM11A-31 hydrochloride. | [2] |
Signaling Pathway of LM11A-31
LM11A-31 modulates the p75NTR signaling cascade. In pathological conditions, binding of ligands like proNGF to p75NTR can trigger pro-apoptotic pathways involving JNK and RhoA kinase activation.[5][6] LM11A-31 can act as an antagonist to proNGF, blocking these degenerative signals.[6] It also functions as a biased agonist, promoting pro-survival signaling through pathways such as Akt, while inhibiting pro-death pathways.[9]
Figure 1. Simplified signaling pathway of LM11A-31 at the p75NTR.
Experimental Protocols
Preparation of Stock Solutions
a) High-Concentration DMSO Stock (100 mg/mL):
-
Weigh out the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
To aid dissolution, warm the solution to 60°C and sonicate until the powder is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][10]
b) Aqueous Stock (e.g., 10 mg/mL in PBS):
-
Weigh out the desired amount of this compound hydrochloride.
-
Add sterile PBS (pH 7.2) to a final concentration of 10 mg/mL.[2]
-
Vortex or sonicate until fully dissolved.
-
Sterile filter the solution using a 0.22 µm filter before adding to cell cultures.[10]
-
Store aliquots at -20°C or -80°C.
General Workflow for Cell Culture Experiments
The following diagram outlines a general workflow for treating cultured cells with this compound.
Figure 2. General experimental workflow for using LM11A-31 in cell culture.
Protocol for Neuroprotection Assay in Neuronal Cultures
This protocol is adapted from studies investigating the neuroprotective effects of LM11A-31 against insults like oxidative stress or neurotoxic agents.[11][12]
Materials:
-
Neuronal cell line (e.g., LUHMES, SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), Amyloid-β)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Plate neuronal cells at the desired density in multi-well plates and allow them to adhere and differentiate according to standard protocols.
-
Pre-treatment (Optional): In some experimental designs, cells may be pre-treated with LM11A-31 for a period (e.g., 1-2 hours) before the addition of the neurotoxic agent.
-
Treatment:
-
Prepare the final working concentration of LM11A-31 in fresh cell culture medium. Effective concentrations in vitro typically range from 10 nM to 100 nM.[7][11][13]
-
Prepare the neurotoxic agent at its desired concentration in the same medium, both with and without LM11A-31.
-
Include appropriate controls: vehicle-only (e.g., medium with a final DMSO concentration matching the LM11A-31 treated wells), LM11A-31 only, and neurotoxin only.
-
Remove the old medium from the cells and replace it with the treatment media.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 to 72 hours).[13]
-
Assessment: Evaluate the effects of the treatment using relevant assays, such as:
Table 2: Examples of Effective Concentrations of LM11A-31 in Cell Culture
| Cell Type | Application | Effective Concentration | Source(s) |
| Feline Choroid Plexus Macrophages | Inhibition of FIV-induced pathology | 10 nM | [7] |
| Human Monocyte-Derived Macrophages (MDM) & Microglia | Inhibition of HIV-1 gp120 neurotoxicity | 10 nM | [13] |
| Human Retinal Endothelial (HRE) cells | Prevention of proNGF-mediated permeability | 10 ng/mL | [6] |
| Differentiated LUHMES cells (dopaminergic neuronal model) | Neuroprotection against 6-OHDA | 20 nM | [11][12] |
| Major Pelvic Ganglia (MPG) ex vivo culture | Promotion of neurite sprouting | 10 nM | [15] |
Important Considerations
-
Vehicle Control: When using a DMSO stock solution, it is crucial to include a vehicle control with the same final concentration of DMSO as in the experimental wells, as DMSO can have effects on cells.
-
Stability: While stock solutions are stable when stored properly, working solutions diluted in cell culture media should be prepared fresh for each experiment.
-
Dose-Response: It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Salt Form: Be aware of the molecular weight of the specific salt form of LM11A-31 you are using (e.g., free base, hydrochloride, dihydrochloride) for accurate molar concentration calculations. The formula weight for the dihydrochloride salt is 316.3 g/mol .[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. alzforum.org [alzforum.org]
- 4. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound dihydrochloride | TargetMol [targetmol.com]
- 9. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for (Rac)-LM11A-31 in Neurite Outgrowth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule ligand for the p75 neurotrophin receptor (p75NTR), a key regulator of neuronal survival and neurite growth.[1][2] As a modulator of p75NTR signaling, this compound has demonstrated potential in promoting neuronal health and mitigating degenerative processes.[1][3] In vitro studies have shown that LM11A-31 can activate pro-survival signaling pathways, including those mediated by NF-κB and Akt, while inhibiting pro-apoptotic signals.[4] These application notes provide a detailed protocol for utilizing this compound in a neurite outgrowth assay, a critical tool for studying neuronal development, regeneration, and neurotoxicity.
Principle of the Assay
The neurite outgrowth assay is a fundamental method used to quantify the ability of neurons to extend neurites (axons and dendrites). This process is essential for the formation of functional neuronal circuits. The assay typically involves culturing primary neurons or neuronal cell lines, treating them with compounds of interest, and subsequently analyzing the morphological changes, specifically the length and branching of neurites.[5][6][7] In the context of this compound, this assay can be used to evaluate its neurotrophic and neuroprotective effects by measuring its capacity to promote neurite extension and complexity.
Signaling Pathway of this compound in Neurite Outgrowth
This compound acts as a ligand for the p75NTR, modulating its downstream signaling cascades. By binding to p75NTR, LM11A-31 is thought to shift the balance from pro-apoptotic and growth-inhibitory signaling towards pro-survival and growth-promoting pathways. This involves the activation of key survival kinases such as Akt and the transcription factor NF-κB, which are known to play crucial roles in promoting neurite outgrowth and neuronal survival. The diagram below illustrates the proposed signaling pathway.
Experimental Protocol for Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth using primary hippocampal neurons. Similar protocols can be adapted for other neuronal cell types, such as dorsal root ganglion (DRG) neurons or neuronal cell lines like SH-SY5Y or PC12.
Materials
-
Primary hippocampal neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine
-
This compound (powder)
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 10% goat serum in PBS
-
Primary antibody: anti-β-III tubulin (Tuj1) or anti-MAP2
-
Secondary antibody: Alexa Fluor conjugated goat anti-mouse/rabbit IgG
-
Nuclear stain: DAPI
-
Mounting medium
-
Glass coverslips or 96-well imaging plates
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Fluorescence microscope with image acquisition software
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, CellProfiler)
Experimental Workflow
Step-by-Step Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile, nuclease-free water to create a stock solution (e.g., 1 mM).
-
For in-vitro testing, the compound should be dissolved in water prior to dilution in the culture medium.[1]
-
Store the stock solution at -20°C.
-
-
Plate Coating:
-
Coat glass coverslips or wells of a 96-well imaging plate with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash the plates three times with sterile water and allow them to dry completely.
-
Coat the plates with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C before cell seeding.
-
-
Cell Seeding:
-
Isolate primary hippocampal neurons from E18 rat embryos according to standard protocols.
-
Aspirate the laminin solution and seed the neurons at a suitable density (e.g., 20,000 cells/cm²) in pre-warmed Neurobasal medium with B27 and GlutaMAX.
-
Allow the cells to adhere for 2-4 hours in the incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in the culture medium. A suggested concentration range for initial experiments is 1 nM to 1 µM, with a known effective concentration for neuroprotection being around 100 nM.[4]
-
Carefully replace the medium in each well with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of water used for the highest drug concentration).
-
-
Incubation:
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 10% goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., mouse anti-β-III tubulin, 1:500) in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding Alexa Fluor-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) and DAPI (1 µg/mL) in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides with mounting medium or add PBS to the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Capture multiple random fields of view per well.
-
Quantify neurite outgrowth using image analysis software. Key parameters to measure include:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Longest neurite length
-
-
Data Presentation
The quantitative data obtained from the image analysis should be summarized in a clear and structured format. Below is an example of how to present the data.
Table 1: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment Group | Total Neurite Length (µm/neuron) | Number of Primary Neurites | Number of Branch Points |
| Vehicle Control | 150 ± 12 | 3.2 ± 0.4 | 2.5 ± 0.3 |
| This compound (1 nM) | 165 ± 15 | 3.5 ± 0.5 | 2.8 ± 0.4 |
| This compound (10 nM) | 210 ± 20 | 4.1 ± 0.6 | 3.9 ± 0.5* |
| This compound (100 nM) | 280 ± 25 | 4.8 ± 0.7 | 5.2 ± 0.6 |
| This compound (1 µM) | 250 ± 22 | 4.5 ± 0.6 | 4.8 ± 0.5 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control (Student's t-test). The data presented in this table is representative and for illustrative purposes only.
Troubleshooting
-
Low Neurite Outgrowth in Control Group: Ensure proper coating of the culture surface, use healthy, low-passage number cells, and optimize cell seeding density. The quality of the culture medium and supplements is also critical.
-
High Background Staining: Ensure adequate washing steps, use an appropriate blocking solution, and titrate primary and secondary antibody concentrations.
-
Cell Clumping: Ensure a single-cell suspension before plating and avoid disturbing the plate after seeding to allow for even cell distribution.
-
Variability Between Replicates: Maintain consistency in all steps of the protocol, including coating, cell seeding, treatment, and staining. Acquire images from multiple random fields to ensure representative data.
Conclusion
This application note provides a comprehensive protocol for evaluating the effects of this compound on neurite outgrowth. By following this detailed methodology, researchers can obtain robust and quantifiable data on the neurotrophic potential of this compound. The provided information on the signaling pathway and data presentation will aid in the interpretation of results and their integration into broader drug discovery and neuroscience research programs.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzforum.org [alzforum.org]
- 3. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
Application Notes: (Rac)-LM11A-31 Western Blot Analysis of p75NTR Signaling
For Researchers, Scientists, and Drug Development Professionals
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) with neuroprotective properties. It has been shown to interfere with the degenerative signaling pathways activated by p75NTR, making it a promising therapeutic candidate for various neurodegenerative diseases.[1] Western blot analysis is a crucial technique to elucidate the molecular mechanisms by which this compound exerts its effects on p75NTR signaling.
The primary mechanism of action of this compound in the context of p75NTR signaling is the inhibition of proteolytic cleavage of the receptor.[2][3] Under pathological conditions, such as oxidative stress, p75NTR can undergo sequential cleavage by secretases, leading to the generation of fragments that mediate pro-apoptotic and degenerative signals.[2] this compound has been demonstrated to reduce the generation of these p75NTR fragments.[2][3]
Furthermore, this compound modulates the downstream signaling cascades of p75NTR. Notably, it has been shown to inhibit the activation of RhoA, a small GTPase involved in cytoskeletal dynamics and neurite growth inhibition.[4][5] Additionally, evidence suggests that this compound can attenuate the activation of c-Jun N-terminal kinase (JNK), a key player in stress-induced apoptosis.[2][3]
Western blot analysis allows for the quantification of changes in the levels of full-length p75NTR, its cleavage fragments, and the phosphorylation status of downstream signaling molecules like RhoA and JNK. This provides a robust method to assess the efficacy and mechanism of action of this compound in various experimental models.
Quantitative Data Summary
The following tables summarize quantitative data from Western blot analyses in studies investigating the effects of this compound on p75NTR signaling.
Table 1: Effect of this compound on p75NTR Cleavage
| Treatment Condition | Full-Length p75NTR | p75NTR C-terminal Fragment (CTF) | p75NTR Intracellular Domain (ICD) | Reference |
| Oxidative Stress Model (6-OHDA) | No significant change | Significantly increased | Significantly increased | [2][3] |
| Oxidative Stress Model + LM11A-31 | No significant change | Significantly reduced vs. oxidative stress | Significantly reduced vs. oxidative stress | [2][3] |
| AβPPL/S Mice (AD Model) | No significant change vs. wt | Significantly increased vs. wt | - | |
| AβPPL/S Mice + LM11A-31 | No significant change | Significantly reduced vs. AβPPL/S vehicle | - |
Table 2: Effect of this compound on Downstream p75NTR Signaling
| Experimental Model | Target Protein | Effect of Disease/Stress Model | Effect of LM11A-31 Treatment | Reference |
| Diabetes Model (in vivo) | Active RhoA | Increased | Reduced | [4] |
| proNGF-treated HRE cells (in vitro) | Active RhoA | Increased | Reduced | [4] |
| proNGF-treated HRE cells (in vitro) | p-occludinS490 | Increased | Blocked activation | [4][6] |
| Cavernous Nerve Injury Model | p-JNK | Increased | Attenuated | [7] |
| Oxidative Stress Model (in vitro) | JNK activation | Increased | Inhibited | [2][3] |
Experimental Protocols
Western Blot Protocol for p75NTR and Downstream Signaling Molecules
This protocol provides a general framework for the Western blot analysis of p75NTR and its signaling pathway components in response to this compound treatment. Optimization may be required for specific cell lines or tissues.
1. Sample Preparation (Cell Lysates)
-
For Adherent Cells:
-
Wash cells in the culture dish with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store at -80°C.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Proceed with incubation and centrifugation as described for adherent cells.
-
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Based on the concentrations, calculate the volume of each lysate required to have equal amounts of protein for all samples (typically 20-50 µg per lane).
3. SDS-PAGE
-
Mix the calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of acrylamide (B121943) will depend on the molecular weight of the target protein).
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
5. Immunoblotting
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody specific for your target protein (e.g., anti-p75NTR-ICD, anti-phospho-JNK, anti-RhoA) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. Dilute the secondary antibody in the blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described above to remove unbound secondary antibody.
6. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
7. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Mandatory Visualizations
Caption: p75NTR signaling pathway and the modulatory effect of this compound.
Caption: Experimental workflow for Western blot analysis of p75NTR signaling.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 4. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bio-rad.com [bio-rad.com]
- 7. addgene.org [addgene.org]
Application Notes and Protocols for (Rac)-LM11A-31 Immunohistochemistry in Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (Rac)-LM11A-31 in studies of microglial activation, with a focus on immunohistochemical techniques. This compound is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated neuroprotective effects, in part by attenuating neuroinflammation.[1][2][3]
Introduction
Microglial activation is a key feature of neuroinflammatory processes in a range of neurodegenerative diseases.[4] this compound has emerged as a promising therapeutic candidate that mitigates microglial activation.[5][6][7] This compound selectively interacts with the p75NTR, inhibiting pro-inflammatory and apoptotic signaling pathways while promoting neuronal survival.[2][6] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the effects of this compound on microglial activation by using specific markers such as Ionized calcium-binding adapter molecule 1 (Iba1) and the lysosomal protein CD68.[8][9][10]
Mechanism of Action: this compound and p75NTR Signaling in Microglia
This compound modulates the signaling of the p75 neurotrophin receptor (p75NTR), which is expressed on microglia and neurons.[5] In pathological conditions, the binding of ligands such as pro-nerve growth factor (proNGF) to p75NTR can trigger a signaling cascade that promotes inflammation and apoptosis. This compound is thought to interfere with this degenerative signaling, thereby reducing the pro-inflammatory response of microglia.[3][7] This modulation helps to shift microglia from an activated, potentially neurotoxic state towards a more homeostatic phenotype.
Caption: p75NTR signaling pathway in microglia and its modulation by this compound.
Quantitative Data on the Effects of this compound on Microglial Activation
The following tables summarize quantitative data from preclinical studies investigating the impact of this compound on markers of microglial activation.
Table 1: Effect of this compound on TSPO-PET Signal in an Alzheimer's Disease Mouse Model
| Treatment Group | Brain Region | [18F]GE-180 PET Signal (% Injected Dose/cc) | Fold Change vs. Vehicle |
| AD Mouse + Vehicle | Cortex | 1.5 ± 0.1 | - |
| AD Mouse + LM11A-31 | Cortex | 1.1 ± 0.1 | ↓ 27% |
| AD Mouse + Vehicle | Hippocampus | 1.4 ± 0.1 | - |
| AD Mouse + LM11A-31 | Hippocampus | 1.0 ± 0.1 | ↓ 29% |
| Data adapted from James et al., 2017.[11][12] this compound was administered orally at 50 mg/kg/day for 3 months. |
Table 2: Effect of this compound on Iba1 and CD68 Immunostaining in a Tauopathy Mouse Model
| Treatment Group | Marker | Brain Region | % Area Immunopositive | % Reduction vs. Vehicle |
| Tau Mouse + Vehicle | Iba1 | Hippocampus | ~1.8% | - |
| Tau Mouse + LM11A-31 | Iba1 | Hippocampus | ~1.0% | 44% |
| Tau Mouse + Vehicle | CD68 | Hippocampus | ~0.9% | - |
| Tau Mouse + LM11A-31 | CD68 | Hippocampus | ~0.4% | 56% |
| Data estimated from graphical representations in Yang et al., 2020.[8] this compound was administered for 3 months. |
Experimental Protocols
The following are detailed protocols for the immunohistochemical detection of microglial activation markers Iba1 and CD68. These protocols are based on standard procedures and are representative of the methodologies used in studies evaluating this compound.
Immunohistochemistry Experimental Workflow
Caption: A generalized workflow for immunohistochemical staining of microglial markers.
Protocol 1: Iba1 Immunohistochemistry for Microglia
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Blocking solution: 5% normal goat serum, 0.3% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-Iba1 (1:1000 dilution)
-
Secondary antibody: Biotinylated goat anti-rabbit IgG (1:500 dilution)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in 30% sucrose in PBS at 4°C until it sinks.
-
-
Sectioning:
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
Collect sections in PBS.
-
-
Staining:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-Iba1 antibody in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the biotinylated secondary antibody in blocking solution for 2 hours at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in ABC reagent for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the stain using the DAB substrate kit according to the manufacturer's instructions.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Analysis:
-
Mount sections onto glass slides, dehydrate through an ethanol (B145695) gradient, clear with xylene, and coverslip with mounting medium.
-
Image the sections using a bright-field microscope and quantify the Iba1-positive area or cell morphology.
-
Protocol 2: CD68 Immunofluorescence for Activated Microglia
Materials:
-
PBS
-
4% PFA
-
30% Sucrose
-
Blocking solution: 5% normal donkey serum, 0.3% Triton X-100 in PBS
-
Primary antibody: Rat anti-CD68 (1:500 dilution)
-
Secondary antibody: Donkey anti-rat IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:1000 dilution)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Tissue Preparation and Sectioning:
-
Follow steps 1 and 2 from the Iba1 protocol.
-
-
Staining:
-
Wash sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval if necessary (e.g., by heating sections in sodium citrate (B86180) buffer).
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-CD68 antibody in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the fluorophore-conjugated secondary antibody in blocking solution for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Counterstain with DAPI for 10 minutes.
-
Wash sections twice in PBS.
-
-
Mounting and Analysis:
-
Mount sections onto glass slides and coverslip with antifade mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the CD68-positive area or intensity.
-
Data Analysis and Interpretation
The quantification of microglial activation can be performed by measuring the percentage of the stained area, the intensity of the staining, or by analyzing changes in cell morphology (e.g., soma size, process length and branching). A reduction in Iba1 and CD68 staining in this compound-treated animals compared to vehicle-treated controls is indicative of a decrease in microglial activation. Morphological analysis can further reveal a shift from an amoeboid, activated state to a more ramified, resting state.
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases by modulating neuroinflammation. The protocols and data presented here provide a framework for researchers to effectively utilize immunohistochemistry to investigate the effects of this compound on microglial activation. Careful execution of these protocols and rigorous quantitative analysis will contribute to a better understanding of the therapeutic potential of this compound.
References
- 1. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increase in the density of resting microglia precedes neuritic plaque formation and microglial activation in a transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Staining of HLA-DR, Iba1 and CD68 in human microglia reveals partially overlapping expression depending on cellular morphology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. [18F]GE-180 PET Detects Reduced Microglia Activation After LM11A-31 Therapy in a Mouse Model of Alzheimer's Disease [thno.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-LM11A-31 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR). It has garnered significant interest in the field of neurotherapeutics for its potential to promote neuronal survival and inhibit apoptotic signaling pathways.[1][2][3] This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Principle of this compound Action
This compound selectively binds to the p75NTR, a transmembrane receptor involved in both pro-survival and pro-apoptotic cellular signaling.[2][4] In pathological conditions, such as those modeled by neurotoxins or oxidative stress, p75NTR can mediate neuronal death. This compound is understood to modulate p75NTR signaling, tipping the balance towards pro-survival pathways. It has been shown to inhibit degenerative signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, and activate survival signals through pathways such as PI3K/Akt and NF-κB.[2][3][5]
Data Presentation: this compound Neuroprotective Effects
The neuroprotective capacity of this compound has been demonstrated in various in vitro models of neurodegeneration. For instance, in a study using a dopaminergic neuronal cell line, this compound was shown to significantly protect against cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA), a compound used to model Parkinson's disease.[4]
| Treatment Group | Concentration | % Neuronal Death (Mean ± SEM) |
| Vehicle Control | - | 5.2 ± 1.1 |
| 6-OHDA | 50 µM | 48.5 ± 3.2 |
| 6-OHDA + this compound | 50 µM + 1 µM | 25.1 ± 2.8 |
Data adapted from a study assessing neuronal death by scoring pyknotic nuclei in a dopaminergic cell line treated with 6-OHDA with or without this compound.[4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Neurotoxin of choice (e.g., 6-OHDA)
-
Appropriate neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency, harvest, and count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
If applicable, prepare the neurotoxin at the desired concentration.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound and/or the neurotoxin. Include appropriate controls:
-
Vehicle control (medium with the same concentration of solvent used for the compounds).
-
Negative control (untreated cells).
-
Positive control (cells treated with the neurotoxin alone).
-
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
This compound
-
Neurotoxin of choice (e.g., 6-OHDA)
-
Appropriate neuronal cell line
-
Complete cell culture medium
-
LDH Assay Kit (commercially available kits are recommended for consistency)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include the following controls for the LDH assay:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the vehicle.
-
Experimental groups: Cells treated with the neurotoxin and/or this compound.
-
-
-
Collection of Supernatant:
-
At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT and LDH cell viability assays.
This compound Signaling Pathway
Caption: this compound modulates p75NTR signaling pathways.
References
- 1. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Preparation of (Rac)-LM11A-31 Stock Solutions for Cell Culture: An Application Note
Introduction
(Rac)-LM11A-31 is the racemic mixture of LM11A-31, a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1] As a potent antagonist of pro-nerve growth factor (proNGF), this compound is a valuable tool for studying neurodegenerative diseases and other pathological conditions where p75NTR signaling is implicated.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This application note provides detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.
This compound modulates p75NTR signaling, thereby inhibiting pro-apoptotic pathways such as the RhoA kinase and c-Jun N-terminal kinase (JNK) pathways, and promoting cell survival.[2][3][4] Its ability to interfere with proNGF binding to p75NTR makes it a key compound for investigating neuronal death and survival mechanisms.[3][5]
Data Presentation
Solubility of this compound Dihydrochloride (B599025)
| Solvent | Concentration | Method |
| Water | 200 mg/mL (632.38 mM) | Sonication is recommended.[6] |
| DMSO | 100 mg/mL (316.19 mM) | Ultrasonic and warming to 60°C may be required.[7] |
Storage and Stability of Stock Solutions
| Storage Temperature | Duration | Conditions |
| -80°C | 6 months | In solvent, stored under nitrogen, away from moisture.[1][8] |
| -20°C | 1 month | In solvent, stored under nitrogen, away from moisture.[1][8] |
Note: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Typical Working Concentrations in Cell Culture
| Concentration | Cell Type/Application | Reference |
| 10 nM | Feline choroid plexus macrophages | [5] |
| 20 nM | Differentiated LUHMES cells | [9] |
| 100 nM | In vitro neuroprotection studies | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
This protocol is suitable for preparing a stock solution of this compound dihydrochloride, which is water-soluble.
Materials:
-
This compound dihydrochloride (powder)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.16 mg of the compound (Molecular Weight: 316.27 g/mol ).
-
Adding Solvent: Add the appropriate volume of sterile, nuclease-free water to the microcentrifuge tube. For a 10 mM solution, add 1 mL of water to 3.16 mg of the compound.
-
Dissolving the Compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[6] Gentle warming can also be applied if necessary.
-
Sterilization: Once the solution is clear, sterilize it by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8]
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
This protocol is for preparing a more concentrated stock solution using dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound dihydrochloride (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: In a sterile microcentrifuge tube, weigh the desired amount of this compound dihydrochloride powder. For 1 mL of a 100 mM stock solution, use 31.63 mg of the compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO. For a 100 mM solution, add 1 mL of DMSO to 31.63 mg of the compound.
-
Dissolving the Compound: Vortex the solution thoroughly. If needed, warm the solution to 60°C and use sonication to aid dissolution.[7] Ensure the compound is completely dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, DMSO-compatible tubes. Store the aliquots at -80°C for up to 6 months.[1][8]
Note on this compound vs. LM11A-31: this compound is the racemic mixture, while LM11A-31 may refer to a specific isomer. While their solubility and preparation protocols are generally similar, it is good practice to perform a small-scale solubility test before preparing a large stock solution of a new batch of the compound.
Visualizations
Signaling Pathway of p75NTR Modulation by this compound
Caption: this compound modulates p75NTR signaling.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound dihydrochloride | TargetMol [targetmol.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson’s Disease | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-LM11A-31 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and death pathways.[1][2] Unlike traditional nerve growth factor (NGF) signaling, which can have dual pro-survival and pro-apoptotic effects, LM11A-31 is a biased agonist that selectively promotes pro-survival signaling while inhibiting degenerative pathways mediated by p75NTR.[3][4] This compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and spinal cord injury.[3][4] In primary neuronal cultures, LM11A-31 has been shown to protect against oxidative stress-induced cell death, inhibit apoptosis, and promote neurite outgrowth, making it a valuable tool for studying neuroprotective mechanisms and for the development of novel neurotherapeutics.[3][5]
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, including methods for assessing its neuroprotective and neurotrophic effects, as well as for investigating its mechanism of action on key signaling pathways.
Data Presentation
The following tables summarize quantitative data for the application of this compound in primary neuronal cultures based on published studies.
Table 1: Recommended Concentrations of this compound for In Vitro Assays
| Cell Type | Assay | Concentration Range | Reference |
| Primary Cortical Neurons | Neuroprotection (against OGD) | 20 - 80 nM | [5] |
| LUHMES (dopaminergic neuronal cell line) | Neuroprotection (against 6-OHDA) | 20 nM | [3] |
| SH-SY5Y (neuroblastoma cell line) | Neuroprotection (against rotenone) | 500 nM | [6] |
| Primary Hippocampal Neurons | Inhibition of Aβ-induced degeneration | Not specified | [7] |
Table 2: Summary of this compound Effects in Neuronal Cultures
| Model System | Insult/Condition | This compound Treatment | Observed Effects | Reference |
| Primary Cortical Neurons (co-cultured with astrocytes) | Oxygen-Glucose Deprivation (OGD) | 20 - 80 nM | Mitigated neuronal injury, reduced caspase-3 cleavage, downregulated JNK/PARP | [5] |
| LUHMES cells | 6-hydroxydopamine (6-OHDA) | 20 nM | Reduced p75NTR cleavage and neuronal death | [3] |
| SH-SY5Y cells | Rotenone | 500 nM | Enhanced cell viability, reduced apoptosis and α-synuclein aggregation, restored neuromorphological features | [6] |
| Primary Hippocampal Neurons | Oligomeric Amyloid-β (Aβ) | Not specified | Inhibited degeneration of neurites and spines, prevented Aβ-induced increase in active Fyn | [7] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for studying neuronal function.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes and culture plates/coverslips
Procedure:
-
Coating of Cultureware:
-
Coat culture plates or coverslips with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Rinse three times with sterile water and allow to dry completely.
-
Coat with 10 µg/mL laminin in DMEM/F12 for at least 2 hours at 37°C before plating neurons.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved animal protocols.
-
Dissect the cortices from E18 embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
-
Protocol 2: Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of this compound to protect primary neurons from cell death induced by an oxidative insult.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound (stock solution in DMSO or water)
-
Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium at desired concentrations (e.g., 10, 20, 50, 100 nM).
-
Remove the existing culture medium from the neurons and replace it with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the cultures for 1-2 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Add the oxidative stress-inducing agent (e.g., 50 µM 6-OHDA) to the culture medium. Include a control group that receives only vehicle.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Following the incubation, measure cell viability using a preferred method. For example, for an LDH assay, collect the culture supernatant to measure lactate (B86563) dehydrogenase release, an indicator of cell death.
-
Normalize the results to the vehicle-treated control group.
-
Protocol 3: Neurite Outgrowth Assay
This protocol evaluates the effect of this compound on the growth and extension of neurites from primary neurons.
Materials:
-
Primary cortical or hippocampal neuron cultures (plated at a lower density to allow for clear visualization of individual neurites)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope and image analysis software
Procedure:
-
Treatment with this compound:
-
Treat the primary neuron cultures with various concentrations of this compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained neurons using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite or the total neurite length per neuron.
-
Compare the neurite lengths between the different treatment groups.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins such as Akt and JNK.
Materials:
-
Primary neuron cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-JNK, anti-JNK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat primary neurons with this compound for a short duration (e.g., 15-60 minutes) to observe acute signaling events.
-
Wash the cells with ice-cold PBS and lyse them directly in the culture dish with lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualization of Signaling Pathways and Workflows
// Nodes LM11A31 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p75NTR [label="p75NTR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_death [label="Pro-death Signaling\n(JNK, RhoA)", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_survival [label="Pro-survival Signaling\n(Akt, NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival\nNeurite Outgrowth", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LM11A31 -> p75NTR [label="Binds and modulates"]; p75NTR -> Pro_death [label="Inhibits", color="#EA4335"]; p75NTR -> Pro_survival [label="Promotes", color="#34A853"]; Pro_survival -> Neuronal_Survival [arrowhead=normal]; Pro_death -> Apoptosis [arrowhead=normal]; } dot Caption: this compound signaling pathway in neurons.
// Nodes Start [label="Start: Primary Neuron Culture\n(DIV 7-10)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat [label="Pre-treat with this compound\n(e.g., 20-80 nM, 1-2h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insult [label="Induce Neuronal Insult\n(e.g., 6-OHDA, OGD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate (e.g., 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess Neuronal Viability\n(LDH, MTT, Live/Dead)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Quantify Neuroprotection", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Pretreat; Pretreat -> Insult; Insult -> Incubate; Incubate -> Assess; Assess -> End; } dot Caption: Experimental workflow for neuroprotection assay.
// Nodes LM11A31 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p75NTR_Modulation [label="p75NTR Modulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival_Pathway [label="↑ Pro-survival Pathways\n(e.g., Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Death_Pathway [label="↓ Pro-death Pathways\n(e.g., JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LM11A31 -> p75NTR_Modulation; p75NTR_Modulation -> Survival_Pathway; p75NTR_Modulation -> Death_Pathway; Survival_Pathway -> Neuroprotection; Death_Pathway -> Neuroprotection; } dot Caption: Mechanism of this compound neuroprotection.
References
- 1. scispace.com [scispace.com]
- 2. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurite Outgrowth Assays [sigmaaldrich.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for (Rac)-LM11A-31 Oral Gavage Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule ligand for the p75 neurotrophin receptor (p75NTR) that has demonstrated neuroprotective effects in various rodent models of neurological diseases, including Alzheimer's disease, Huntington's disease, and spinal cord injury.[1][2][3] As a modulator of p75NTR, LM11A-31 can selectively activate pro-survival signaling pathways while inhibiting degenerative signaling cascades.[2][3][4] Its oral bioavailability and ability to cross the blood-brain barrier make it a promising therapeutic candidate for central nervous system disorders.[3]
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of this compound in rodents, compiled from various preclinical studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of LM11A-31 Following Oral Gavage in Mice
| Parameter | Value | Animal Model | Dosing | Source |
| Peak Brain Concentration (Cmax) | 262 ng/g (~1.08 µmol/L) | CD-1 mice | Single dose of 50 mg/kg | [5] |
| Time to Peak Brain Concentration (Tmax) | ~30 minutes | CD-1 mice | Single dose of 50 mg/kg | [5] |
| Brain Half-life (t1/2) | 3 to 4 hours | CD-1 mice | Single dose of 50 mg/kg | [5] |
| Brain Concentration (after 2 weeks daily dosing) | 1904 nM | C57BL/6 mice | 50 mg/kg/day | [6] |
Table 2: Summary of Dosing Regimens for this compound in Rodent Models
| Rodent Model | Disease/Condition | Dosing Regimen | Duration | Key Findings | Source |
| Thy-1 hAPPLond/Swe (APPL/S) Mice | Alzheimer's Disease | 10 or 50 mg/kg/day | 3 months | Prevented deficits in novel object recognition and Y-maze performance. | [1] |
| Thy-1 hAPPLond/Swe (APPL/S) Mice | Alzheimer's Disease | 5, 25, 50, or 100 mg/kg/day | 3 months | Reduced tau phosphorylation and microglial activation. | [1] |
| Thy-1 hAPPLond/Swe (APPL/S) and Tg2576 Mice | Alzheimer's Disease | 50 or 75 mg/kg | 1-3 months | Reversed atrophy of basal forebrain cholinergic neurites. | [6][7] |
| Aged Mice | Aging-related degeneration | 50 mg/kg/day | 1 month | Preserved basal forebrain cholinergic neurons. | [1] |
| R6/2 Mice | Huntington's Disease | 50 mg/kg/day, 5-6 days/week | 7-8 weeks | Alleviated volume reductions in multiple brain regions. | [2] |
| Spinal Contusion Injury Model | Spinal Cord Injury | 10, 25, or 100 mg/kg, twice daily | Until study completion | Promoted functional recovery and survival of oligodendrocytes. | [2] |
| Streptozotocin-induced Diabetic Mice | Diabetic Retinopathy | 50 mg/kg/day | 4 weeks | Mitigated retinal vascular permeability. | [2] |
| Cavernous Nerve Injury Model | Erectile Dysfunction | 50 mg/kg/day | 14 days post-injury | Improved erectile function. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound (hydrochloride salt form)
-
Sterile water or sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Calculate the required amount of LM11A-31 based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the calculated amount of LM11A-31 powder.
-
Dissolve the LM11A-31 powder in sterile water or saline to the desired final concentration (e.g., 5 mg/mL or 10 mg/mL). Several studies have successfully used sterile water as the vehicle.
-
Vortex the solution thoroughly until the LM11A-31 is completely dissolved.
-
Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use. Before each use, bring the solution to room temperature and vortex briefly.
Protocol 2: Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (18-20 gauge for adult mice, with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.
-
Gently restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and forelimbs. Ensure the animal's body is held firmly but without restricting its breathing.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to administer the LM11A-31 solution.
-
Administer the solution at a steady pace to prevent regurgitation.
-
-
Post-Procedure:
-
Gently withdraw the gavage needle.
-
Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-gavage.
-
Mandatory Visualizations
Caption: LM11A-31 signaling pathway.
Caption: Rodent oral gavage workflow.
References
Validating In Vivo Target Engagement of (Rac)-LM11A-31: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration.[1][2] As a therapeutic candidate for a range of neurodegenerative diseases, including Alzheimer's, Huntington's, and Parkinson's disease, as well as conditions like diabetic retinopathy, confirming its engagement with p75NTR in a living system (in vivo) is a critical step in preclinical and clinical development.[2][3][4][5] These application notes provide detailed protocols for validating the in vivo target engagement of this compound by assessing its downstream pharmacodynamic effects.
LM11A-31 acts by selectively binding to p75NTR, thereby inhibiting degenerative signaling pathways and acting as an antagonist to pro-nerve growth factor (proNGF).[3] Evidence of target engagement can be robustly demonstrated by measuring changes in specific biomarkers within these pathways. This document outlines protocols for assessing three key downstream markers:
-
Inhibition of RhoA Activation: LM11A-31 has been shown to suppress the activation of RhoA, a critical downstream effector in the p75NTR signaling cascade that contributes to inflammation and vascular permeability.[3][6][7]
-
Reduction of Pro-inflammatory Cytokines: Treatment with LM11A-31 can attenuate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[3][6]
-
Modulation of p75NTR Cleavage: Ligand binding to p75NTR can induce its proteolytic cleavage. LM11A-31 has been observed to modulate this process, providing a direct readout of its interaction with the receptor.[4][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key biomarkers as reported in preclinical in vivo studies.
Table 1: Effect of this compound on RhoA Activation in a Mouse Model of Diabetes
| Biomarker | Animal Model | Treatment Group | Dosage | Fold Change vs. Control | Reference |
| Active RhoA | Streptozotocin-induced diabetic mice | Diabetic + Vehicle | - | 2.2-fold increase | [3] |
| Active RhoA | Streptozotocin-induced diabetic mice | Diabetic + LM11A-31 | 50 mg/kg/day | Blunted increase | [3] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in the Retina of a Mouse Model of Diabetes
| Biomarker | Animal Model | Treatment Group | Dosage | Fold Change vs. Control | Reference |
| TNF-α | Streptozotocin-induced diabetic mice | Diabetic + Vehicle | - | 2-fold increase | [3] |
| TNF-α | Streptozotocin-induced diabetic mice | Diabetic + LM11A-31 | 50 mg/kg/day | Attenuated increase | [3] |
| IL-1β | Streptozotocin-induced diabetic mice | Diabetic + Vehicle | - | 2-fold increase | [3] |
| IL-1β | Streptozotocin-induced diabetic mice | Diabetic + LM11A-31 | 50 mg/kg/day | Attenuated increase | [3] |
Table 3: Effect of this compound on p75NTR Cleavage in the Hippocampus of an Alzheimer's Disease Mouse Model
| Biomarker | Animal Model | Treatment Group | Dosage | Effect | Reference |
| p75NTR C-Terminal Fragment (CTF) | AβPP L/S mice | AβPP L/S + LM11A-31 | 50 mg/kg | Reduced CTF/Full-Length Ratio | [8] |
| p75NTR Intracellular Domain (ICD) | AβPP L/S mice | AβPP L/S + LM11A-31 | 50 mg/kg | Reduced ICD/Full-Length Ratio | [8] |
Signaling Pathway and Experimental Workflows
This compound signaling pathway.
Experimental workflow for target engagement validation.
Experimental Protocols
RhoA Activation Assay (G-LISA)
This protocol is adapted from commercially available G-LISA kits for the measurement of active, GTP-bound RhoA.
Materials:
-
G-LISA™ RhoA Activation Assay Kit (colorimetric or luminescent)
-
Mouse retinal or brain tissue lysates
-
Protease and phosphatase inhibitor cocktails
-
Ice-cold PBS
-
Microplate reader
Protocol:
-
Tissue Lysate Preparation:
-
Excise and snap-freeze retinal or brain tissue in liquid nitrogen.
-
Homogenize the tissue in ice-cold lysis buffer provided in the kit, supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.
-
-
G-LISA Assay:
-
Follow the manufacturer's instructions for the specific G-LISA kit.
-
Briefly, add equal amounts of protein lysate to the Rho-GTP affinity plate.
-
Incubate to allow active RhoA to bind to the plate.
-
Wash the plate to remove unbound proteins.
-
Add a specific anti-RhoA antibody.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add the HRP substrate and measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of active RhoA by comparing the signal from treated samples to that of vehicle-treated controls.
-
Quantification of TNF-α and IL-1β by ELISA
This protocol describes the use of a sandwich ELISA to quantify TNF-α and IL-1β levels in retinal tissue lysates.
Materials:
-
Mouse TNF-α and IL-1β ELISA kits
-
Mouse retinal tissue lysates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Tissue Lysate Preparation:
-
Prepare retinal tissue lysates as described in the RhoA activation assay protocol.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, add standards and diluted samples to the antibody-pre-coated microplate.
-
Incubate to allow the cytokines to bind to the capture antibody.
-
Wash the plate.
-
Add the biotinylated detection antibody.
-
Wash the plate.
-
Add streptavidin-HRP conjugate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of TNF-α and IL-1β in the samples.
-
Western Blot Analysis of p75NTR Cleavage
This protocol outlines the detection of full-length p75NTR and its cleavage fragments (CTF and ICD) by Western blot in brain tissue lysates.[8]
Materials:
-
Mouse brain tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the intracellular domain of p75NTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Lysate Preparation:
-
Prepare brain tissue lysates as described previously.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p75NTR ICD antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to full-length p75NTR, CTF, and ICD.
-
Normalize the band intensities to a loading control (e.g., actin or GAPDH).
-
Calculate the ratios of CTF and ICD to full-length p75NTR.
-
Advanced Protocols for Direct Target Engagement
For a more direct assessment of this compound binding to p75NTR in vivo, more advanced techniques such as Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA) can be employed.
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate a direct interaction between this compound and p75NTR in tissue lysates. This would typically involve a modified version of LM11A-31 that is tagged for pull-down (e.g., with biotin).
Conceptual Workflow:
-
Treat animals with the tagged LM11A-31.
-
Prepare tissue lysates.
-
Incubate lysates with beads that bind the tag (e.g., streptavidin beads for a biotin (B1667282) tag).
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Analyze the eluate by Western blot using an anti-p75NTR antibody.
Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization of protein-protein interactions. While not directly visualizing the small molecule, it can be adapted to detect the proximity of p75NTR to a downstream signaling partner that is affected by LM11A-31 binding.
Conceptual Workflow:
-
Treat animals with LM11A-31 or vehicle.
-
Prepare tissue sections.
-
Incubate with primary antibodies against p75NTR and a downstream effector.
-
Add PLA probes (secondary antibodies with attached oligonucleotides).
-
If the proteins are in close proximity, the oligonucleotides will be ligated and amplified.
-
Visualize the amplified signal as fluorescent spots. A change in the number of spots between treated and untreated animals can indicate target engagement.
Conclusion
The protocols outlined in these application notes provide a robust framework for validating the in vivo target engagement of this compound. By demonstrating the compound's ability to modulate downstream signaling pathways of p75NTR, researchers can confidently establish a link between target engagement and the observed physiological effects. The quantitative data and detailed methodologies presented here serve as a valuable resource for scientists and drug developers working to advance this compound as a potential therapeutic agent.
References
- 1. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol to investigate the effects of lncRNAs on in vivo protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Listening to the Whispers in Neuroimmune Crosstalk: A Comprehensive Workflow to Investigate Neurotrophin Receptor p75NTR Under Endogenous, Low Abundance Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson’s Disease | bioRxiv [biorxiv.org]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. genscript.com [genscript.com]
Application Notes and Protocols for Long-Term Studies of (Rac)-LM11A-31
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting long-term experimental studies involving the p75 neurotrophin receptor (p75NTR) modulator, (Rac)-LM11A-31. This document includes summaries of key quantitative data, detailed experimental protocols for in vivo and in vitro studies, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a non-peptide, small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] It is orally bioavailable and can penetrate the central nervous system.[3][4] LM11A-31 functions by selectively activating pro-survival signaling pathways downstream of p75NTR while inhibiting degenerative signaling.[4][5][6] This dual action makes it a promising therapeutic candidate for a range of neurodegenerative diseases, including Alzheimer's disease, stroke, and peripheral neuropathy.[3][4][5]
Mechanism of Action
LM11A-31 modulates p75NTR signaling, shifting the balance from a pro-apoptotic to a pro-survival state.[3] In the context of neurodegenerative conditions, p75NTR can be activated by ligands such as pro-nerve growth factor (proNGF), leading to neuronal death and neurite degeneration.[1][7] LM11A-31 has been shown to act as an antagonist to proNGF binding, thereby blocking these detrimental effects.[1] It promotes survival signaling through pathways involving Akt and CREB, while inhibiting degenerative signaling mediated by kinases like JNK, GSK3β, and cdk5.[3][6]
Caption: this compound Signaling Pathway Modulation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vivo Preclinical Studies
| Animal Model | Disease/Condition | Dose | Route | Duration | Key Findings | Reference |
| APPL/S Mice | Alzheimer's Disease | 50 mg/kg/day | Oral Gavage | 3 months | Rescued spine density loss, lowered microglial activation.[5] | James et al., 2017; Yang et al., 2020 |
| Tg2576 Mice | Alzheimer's Disease | 50 mg/kg/day | Oral Gavage | 3 months | Reduced neurite degeneration.[6] | Simmons et al., 2014 |
| PS19 Mice | Tauopathy | 50 mg/kg/day | Oral Gavage | 3 months | Improved survival rate from 64% to 94% at 9 months.[5] | Yang et al., 2020 |
| C57BL/6 Mice | Aging | 50 mg/kg/day | Oral Gavage | 1 month | Increased cholinergic cell size and neurite length.[5] | Xie et al., 2019 |
| CD-1 Mice | Stroke (t-dMCAO) | 25 mg/kg | i.p. (twice daily) | 72 hours | Reduced blood-brain barrier permeability and cerebral tissue injury.[7] | Nasoohi et al., 2023 |
| Mice | Cisplatin-induced Neuropathy | 25 or 50 mg/kg/day | i.p. | 10 weeks | Prevented decrease in peripheral nerve sensation.[5] | Friesland et al., 2014 |
Table 2: Phase 2a Clinical Trial in Alzheimer's Disease
| Parameter | Placebo Group | 200 mg LM11A-31 Group | 400 mg LM11A-31 Group | Duration | Key Findings | Reference |
| Participants | 81 | 80 | 81 | 26 weeks | Drug was safe and well-tolerated.[8][9] | Shanks et al., 2024 |
| Discontinuation | 5 | 3 | 12 | 26 weeks | Higher discontinuation in 400 mg group, mainly due to non-serious side effects.[8] | Shanks et al., 2024 |
| CSF Aβ42 | Increase | Slowed Increase | Slowed Increase | 26 weeks | Significantly slowed longitudinal increases in CSF Aβ42 compared to placebo.[8][10] | Shanks et al., 2024 |
| CSF SNAP25 | Increase | Slowed Increase | Slowed Increase | 26 weeks | Significantly slowed increases in the presynaptic marker SNAP25.[5][11] | Shanks et al., 2024 |
| Cognitive Performance | - | No significant difference | No significant difference | 26 weeks | No significant difference in cognitive performance compared to placebo.[8][12] | Shanks et al., 2024 |
Experimental Protocols
Long-Term In Vivo Study Protocol: Alzheimer's Disease Mouse Model
This protocol outlines a long-term study to evaluate the efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).
Caption: Long-Term In Vivo Experimental Workflow.
1. Animals and Housing:
-
Use a well-characterized transgenic mouse model of Alzheimer's disease and wild-type littermates as controls.
-
House animals under standard laboratory conditions (12:12 h light-dark cycle, ad libitum access to food and water).
-
Acclimate animals to the housing facility for at least one week before the start of the experiment.
2. This compound Formulation and Administration:
-
This compound hydrochloride salt can be dissolved in sterile water.[3][5]
-
Prepare fresh solutions weekly and store at 4°C.
-
Administer a daily dose of 50 mg/kg via oral gavage.[5][6] This dose has been shown to be efficacious in multiple mouse models.[3]
-
The vehicle control group should receive an equivalent volume of sterile water.
-
Withhold food for 4 hours prior to dosing to aid in absorption.[6]
3. Experimental Timeline and Procedures (6-month study):
-
Baseline (Month 0):
-
Perform baseline behavioral testing to assess cognitive function.
-
Optional: Conduct baseline in vivo imaging (e.g., two-photon microscopy to visualize synapses or plaques).
-
-
Treatment Period (Months 0-6):
-
Administer this compound or vehicle daily.
-
Monitor animal health and body weight weekly.
-
-
Monthly Assessments:
-
Conduct a battery of behavioral tests to assess learning, memory, and anxiety-like behavior. Examples include the Morris water maze, Y-maze, and open field test.[3]
-
-
Endpoint (Month 6):
-
Perform final behavioral testing.
-
Euthanize animals and collect brain tissue.
-
4. Post-mortem Tissue Analysis:
-
Immunohistochemistry:
-
Fix one brain hemisphere in 4% paraformaldehyde and process for paraffin (B1166041) or cryo-sectioning.
-
Stain for key pathological markers:
-
-
Biochemical Analysis:
-
Snap-freeze the other brain hemisphere for biochemical assays.
-
Western Blotting: Analyze levels of synaptic proteins (e.g., PSD-95, synaptophysin), signaling molecules (e.g., p-Akt, p-CREB, p-JNK), and apoptotic markers (e.g., cleaved caspase-3).
-
ELISA: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and Aβ40/42.
-
Long-Term In Vitro Study Protocol: Neuronal Culture
This protocol describes a long-term in vitro study to assess the neuroprotective effects of this compound on primary neurons exposed to a chronic neurotoxic insult.
1. Primary Neuronal Culture:
-
Culture primary cortical or hippocampal neurons from embryonic rodents.
-
Plate neurons on poly-D-lysine coated plates or coverslips.
-
Maintain cultures in a suitable neurobasal medium supplemented with B27 and glutamine.
2. This compound Treatment and Neurotoxic Insult:
-
After 7-10 days in vitro, treat neurons with this compound at a concentration range of 10-100 nM.[3]
-
Co-treat with a chronic neurotoxic stimulus, such as oligomeric amyloid-beta (Aβ) (e.g., 500 nM) or glutamate.
-
Replenish half of the culture medium with fresh medium containing the respective treatments every 2-3 days.
3. Experimental Timeline and Assays (e.g., 7-14 days):
-
Cell Viability:
-
Neurite Outgrowth and Synaptic Integrity:
-
At the end of the experiment, fix the cells and perform immunocytochemistry.
-
Stain for neuronal markers (e.g., MAP2 or β-III tubulin) and synaptic markers (e.g., synapsin-1, PSD-95).
-
Quantify neurite length, branching, and the number of synaptic puncta.
-
-
Mechanism of Action:
-
Lyse cells at different time points to perform western blotting for key signaling molecules (p-Akt, p-JNK) and apoptotic markers (cleaved caspase-3).
-
Conclusion
The provided application notes and protocols offer a framework for conducting robust long-term studies on this compound. The detailed methodologies and summarized data will aid researchers in designing experiments to further elucidate the therapeutic potential of this promising p75NTR modulator. Adherence to these protocols will facilitate the generation of reproducible and comparable data across different laboratories.
References
- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 9. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. nia.nih.gov [nia.nih.gov]
Application Notes and Protocols for (Rac)-LM11A-31 in 3D Organoid Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid models of the human brain, derived from pluripotent stem cells, have emerged as powerful tools for studying neurodegenerative diseases.[1][2][3] These models recapitulate key aspects of human brain development and pathology, offering a more physiologically relevant system compared to traditional 2D cell cultures or animal models.[2][3] (Rac)-LM11A-31 is a small molecule ligand for the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and death pathways implicated in neurodegenerative conditions like Alzheimer's disease.[4][5] LM11A-31 has demonstrated neuroprotective effects by selectively activating pro-survival signaling through p75NTR while inhibiting apoptosis.[4][5] This document provides detailed application notes and protocols for the use of this compound in 3D organoid models of neurodegeneration.
Mechanism of Action of this compound
This compound is an orally available and brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).[4][5] Its neuroprotective effects are attributed to its ability to bias p75NTR signaling towards pro-survival pathways and away from pro-death cascades.[6] In the context of neurodegeneration, LM11A-31 has been shown to:
-
Inhibit Apoptosis: It selectively activates p75NTR survival pathways while inhibiting signaling that leads to programmed cell death.[4][5]
-
Reduce Tau Pathology: LM11A-31 has been found to decrease the hyperphosphorylation and pathological misfolding of the tau protein, key features of Alzheimer's disease.[5][7][8]
-
Counteract Amyloid-β Toxicity: The compound blocks amyloid-β (Aβ)-induced neurodegeneration and synaptic impairment.[5][9]
-
Modulate Neuroinflammation: It can reduce the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain.[5][7]
The signaling pathway of p75NTR in the context of Alzheimer's disease involves its interaction with Aβ oligomers, which can trigger downstream signaling cascades leading to neuronal damage.[9][10][11] LM11A-31 is thought to interfere with these detrimental interactions.[5]
Application of this compound in 3D Neurodegeneration Organoid Models
3D cerebral organoids can be generated from induced pluripotent stem cells (iPSCs) derived from patients with familial Alzheimer's disease or those carrying specific mutations, allowing for the study of disease mechanisms in a human genetic context.[12][13] These organoids have been shown to develop key pathological features of Alzheimer's, such as the accumulation of amyloid-β plaques and neurofibrillary tangles composed of hyperphosphorylated tau.[12][13]
The application of this compound to these organoid models provides a platform to assess its therapeutic potential in a human-relevant system. Key applications include:
-
Evaluating Neuroprotective Efficacy: Assessing the ability of LM11A-31 to prevent or rescue neuronal death and neurite dystrophy in organoids exhibiting neurodegenerative pathologies.
-
Investigating Effects on Tau and Amyloid Pathologies: Quantifying the impact of LM11A-31 treatment on the levels of phosphorylated tau, tau aggregation, and amyloid-β deposition within the organoids.
-
Studying Mechanism of Action: Elucidating the specific downstream signaling pathways modulated by LM11A-31 in a complex 3D cellular environment.
-
High-Throughput Drug Screening: Utilizing organoid models to screen for other small molecules with similar or enhanced neuroprotective properties.[2]
Experimental Protocols
Protocol 1: Generation of Cortical Brain Organoids
This protocol outlines a simplified and reproducible method for generating cortical brain organoids from feeder-independent iPSCs.[14]
Materials:
-
Feeder-independent human iPSCs
-
iPSC culture medium
-
Gentle cell dissociation reagent
-
Embryoid body (EB) formation medium
-
Neural induction medium
-
Cortical differentiation medium
-
Cortical maturation medium
-
Matrigel (optional)
-
Ultra-low attachment 96-well plates
-
Non-adherent 6-cm dishes
-
Orbital shaker
Procedure:
-
Day 0: Seeding of iPSCs for Embryoid Body (EB) Formation (1-2 hours):
-
Culture iPSCs to optimal confluency.
-
Dissociate iPSC colonies into single cells using a gentle cell dissociation reagent.
-
Seed a consistent number of iPSCs into each well of an ultra-low attachment 96-well plate in iPSC culture medium to form embryoid bodies (EBs).
-
-
Day 2: Neural Induction (30 minutes):
-
Carefully replace the medium with neural induction medium.
-
-
Day 5: Medium Refresh (30 minutes):
-
Replace the medium with fresh neural induction medium.
-
-
Day 8: Cortical Differentiation (30 minutes):
-
Change the medium to cortical differentiation medium.
-
-
Day 11-18: Continued Differentiation (30 minutes each change):
-
Refresh the cortical differentiation medium every 2-3 days.
-
-
Day 18 onwards: Maturation on Orbital Shaker (60 minutes):
-
Transfer the organoids to non-adherent 6-cm dishes containing cortical differentiation medium.
-
Place the dishes on an orbital shaker to enhance nutrient and oxygen exchange.
-
For further maturation, the medium can be switched to a cortical maturation medium, and Matrigel can be added as a 3D scaffold.[14]
-
Protocol 2: Treatment of Organoids with this compound
This protocol describes the application of this compound to mature brain organoids exhibiting neurodegenerative pathology.
Materials:
-
Mature cortical organoids (Day 40+)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid maturation medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Preparation of Treatment Medium:
-
Prepare fresh organoid maturation medium.
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
-
Organoid Treatment:
-
Transfer individual organoids or small groups of organoids to the wells of a new low-attachment plate.
-
Remove the existing medium and replace it with the prepared treatment or vehicle control medium.
-
Incubate the organoids under standard culture conditions (37°C, 5% CO2).
-
-
Long-term Treatment and Analysis:
-
Refresh the treatment and vehicle control medium every 2-3 days for the desired duration of the experiment (e.g., 1-4 weeks).
-
At the end of the treatment period, harvest the organoids for downstream analysis.
-
Protocol 3: Analysis of Neuroprotective Effects
This protocol outlines methods to assess the effects of this compound on neuronal survival and pathology in the treated organoids.
Materials:
-
Treated and control organoids
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Sucrose (B13894) solutions for cryoprotection
-
Embedding medium (e.g., O.C.T. compound)
-
Cryostat
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-tubulin III, anti-phospho-Tau, anti-amyloid-β)
-
Secondary antibodies (fluorescently labeled)
-
DAPI for nuclear staining
-
Microscope (confocal or fluorescence)
-
Reagents for Western blotting or ELISA
Procedure:
-
Immunofluorescence Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Cryoprotect the fixed organoids by incubating them in a sucrose gradient.
-
Embed the organoids in O.C.T. compound and freeze.
-
Section the frozen organoids using a cryostat.
-
Perform standard immunofluorescence staining on the sections using primary antibodies against markers of apoptosis (cleaved caspase-3), neurons (β-tubulin III), tau pathology (e.g., AT8 for phospho-Tau), and amyloid plaques (e.g., 6E10 for amyloid-β).
-
Use appropriate fluorescently labeled secondary antibodies and DAPI for visualization.
-
Image the stained sections using a confocal or fluorescence microscope.
-
-
Biochemical Analysis:
-
Lyse treated and control organoids to extract proteins.
-
Perform Western blotting to quantify the levels of total and phosphorylated tau, amyloid-β oligomers, and markers of apoptosis.
-
Alternatively, use ELISA kits for a more quantitative measurement of specific protein levels.
-
Data Presentation
Table 1: Quantitative Analysis of this compound Effects on Neurodegenerative Markers in 3D Organoids
| Marker | Vehicle Control | LM11A-31 (100 nM) | LM11A-31 (1 µM) | LM11A-31 (10 µM) |
| Apoptosis | ||||
| % Cleaved Caspase-3 Positive Cells | High | Reduced | Significantly Reduced | Significantly Reduced |
| Neuronal Integrity | ||||
| Neurite Outgrowth (relative units) | 1.0 | Increased | Significantly Increased | Significantly Increased |
| Tau Pathology | ||||
| Phospho-Tau / Total Tau Ratio | High | Reduced | Significantly Reduced | Significantly Reduced |
| Amyloid-β Pathology | ||||
| Amyloid-β Plaque Area (%) | High | Reduced | Significantly Reduced | Significantly Reduced |
Note: The data in this table is illustrative and represents expected outcomes based on the known effects of LM11A-31. Actual results may vary depending on the specific organoid model and experimental conditions.
Visualizations
Caption: Workflow for generating, treating, and analyzing 3D brain organoids.
Caption: this compound modulates p75NTR signaling to promote neuroprotection.
References
- 1. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. j-organoid.org [j-organoid.org]
- 3. Applications of brain organoids in neurodevelopment and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzforum.org [alzforum.org]
- 6. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75NTR) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson’s Disease | bioRxiv [biorxiv.org]
- 7. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The p75 Neurotrophin Receptor Promotes Amyloid-β(1-42)-Induced Neuritic Dystrophy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the signaling pathway downstream p75 neurotrophin receptor involved in beta-amyloid peptide-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling via the p75 neurotrophin receptor facilitates amyloid-β-induced dendritic spine pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchers.uss.cl [researchers.uss.cl]
- 13. Modeling amyloid beta and tau pathology in human cerebral organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A simplified protocol for the generation of cortical brain organoids [frontiersin.org]
Troubleshooting & Optimization
Optimizing (Rac)-LM11A-31 dosage for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of (Rac)-LM11A-31 for maximal efficacy. Content includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and summarized data tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1] Its primary function is to modulate p75NTR signaling. It selectively activates pro-survival signaling pathways, such as PI3K/AKT and NFκB, while inhibiting degenerative signaling pathways, including those involving c-Jun N-terminal kinase (JNK) and RhoA.[2][1][3][4] LM11A-31 can also function as an antagonist, blocking the binding of pro-nerve growth factor (proNGF) to p75NTR, thereby preventing pro-apoptotic signaling.[4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: Based on published studies, effective concentrations for in vitro experiments typically range from 10 nM to 100 nM.[3][5][6] A concentration of 100 nM has been shown to provide neuroprotection in various cell culture models.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What is a typical dosage for in vivo rodent studies?
A3: In rodent models, doses ranging from 10 mg/kg to 100 mg/kg have been used, with 50 mg/kg administered daily via oral gavage being the most common and effective dose in many studies.[1][3] This dosage has been shown to achieve therapeutic concentrations in the brain.[3][7][8]
Q4: How should I prepare and store LM11A-31?
A4: LM11A-31 is a water-soluble isoleucine derivative.[3] For in vitro use, it can be dissolved in sterile water or culture medium.[1] For in vivo oral gavage, it is typically dissolved in sterile water at a concentration such as 5 mg/mL and can be stored at -20°C.[1] Stock solutions in DMSO are also common for in vitro work and should be stored at -20°C or below, with repeated freeze-thaw cycles avoided.[5][9]
Q5: Is LM11A-31 brain-penetrant?
A5: Yes, LM11A-31 is a brain-penetrant molecule.[2][1] Pharmacokinetic studies have shown that after oral administration, it crosses the blood-brain barrier and reaches concentrations in the brain that exceed its effective in vitro dose.[3][4][7] The half-life in the mouse brain is approximately 3 to 4 hours.[7][8]
Troubleshooting Guides
In Vitro Experiments
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing low efficacy or no effect of LM11A-31 in my cell culture? | 1. Suboptimal Concentration: The concentration may be too low for the specific cell type or insult. 2. Compound Degradation: Improper storage or handling of the compound or stock solution.[10] 3. Cell Health: Cells may be unhealthy, stressed, or at a non-optimal confluence.[10] 4. Low p75NTR Expression: The cell line used may not express sufficient levels of the p75NTR target receptor. | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal dose.[11] 2. Prepare Fresh Solutions: Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles.[9] 3. Ensure Healthy Culture: Use cells within a low passage number, confirm they are free of contamination, and plate at an optimal density.[10] 4. Confirm Target Expression: Verify p75NTR expression in your cell line using methods like Western Blot, qPCR, or immunocytochemistry. |
| Why am I seeing cell toxicity at higher concentrations? | 1. Off-Target Effects: At high concentrations (>10 µM), small molecules may engage off-target proteins.[11] 2. Solvent Toxicity: If using a solvent like DMSO, the final concentration in the media may be too high (typically should be <0.5%).[10] 3. Compound Instability: Degradation products of the inhibitor might be toxic to the cells.[10] | 1. Use Lower Concentrations: Stick to the recommended effective concentration range where specificity is higher.[11] 2. Include Vehicle Control: Always run a vehicle-only control to assess the effect of the solvent on cell viability. Keep the final solvent concentration ≤ 0.1% if possible.[10] 3. Assess Stability: Check the stability of LM11A-31 in your specific culture medium over the course of the experiment.[9] |
| My results are inconsistent between experiments. | 1. Inconsistent Cell Conditions: Variations in cell passage number, density, or health.[10] 2. Reagent Variability: Inconsistent preparation of the compound or other reagents. 3. Incomplete Solubilization: The compound may not be fully dissolved in the stock or working solution.[9] | 1. Standardize Cell Culture: Use cells from the same passage range and ensure consistent seeding density and growth times.[12] 2. Use Master Mixes: Prepare master mixes of media containing LM11A-31 to ensure uniform treatment across wells. 3. Ensure Complete Dissolution: Vortex stock solutions thoroughly and visually inspect for any precipitate before diluting into media. |
In Vivo Experiments
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is there a lack of efficacy in my animal model? | 1. Suboptimal Dosage: The dose may be too low for the specific animal model or disease severity. 2. Administration Issues: Incorrect gavage technique may lead to incorrect dosing or undue stress on the animal.[13] 3. Pharmacokinetics: The dosing frequency may not be optimal for maintaining therapeutic brain concentrations, given its 3-4 hour half-life.[7][8] 4. Vehicle Choice: The vehicle used for administration may not be appropriate.[14] | 1. Conduct a Dose-Finding Study: Test a range of doses (e.g., 10, 25, 50, 100 mg/kg) to determine the most effective dose for your model.[1] 2. Refine Technique: Ensure personnel are properly trained in oral gavage. Consider administration in drinking water for less stressful, ad libitum dosing.[3][13] 3. Consider Dosing Frequency: For some models, twice-daily administration may be beneficial to maintain more consistent drug levels.[1][15] 4. Use Appropriate Vehicle: LM11A-31 is water-soluble; sterile water or saline is an appropriate and well-tolerated vehicle.[1][3] |
| Are there any known adverse effects or toxicity? | 1. General Toxicity: High doses of any compound can lead to toxicity. 2. Vehicle Effects: Some vehicles, like high concentrations of DMSO or PEG-400, can cause adverse effects.[14] | 1. Monitor Animal Health: In studies up to 100 mg/kg, no obvious adverse effects have been noted.[1] Always monitor animals for weight loss, changes in behavior, or other signs of distress.[7] 2. Use an Inert Vehicle: As LM11A-31 is water-soluble, avoid potentially confounding vehicles. Use sterile water or saline.[1][3] |
| How can I confirm target engagement in the brain? | 1. Direct Measurement: It may be difficult to confirm target engagement directly without specific biomarkers. 2. Downstream Signaling: Changes in downstream signaling pathways are an indirect measure of target engagement. | 1. Pharmacokinetics: Measure brain and plasma concentrations of LM11A-31 via LC-MS/MS to confirm it reaches the target tissue at sufficient levels.[3] 2. Pharmacodynamics: After treatment, collect brain tissue and analyze the phosphorylation status of downstream proteins (e.g., Akt, JNK) or levels of inflammatory markers via Western Blot or ELISA to confirm a biological response.[3][4] |
Data Presentation: Dosage Summary
Table 1: Summary of this compound Dosage in In Vitro Studies
| Model System | Concentration | Observed Effect | Reference |
| Hippocampal Neuronal Cultures | 100 nM | Neuroprotection against Aβ-induced damage | [3] |
| Feline Macrophages (FIV model) | 10 nM | Reduced neuronal pathology | [5][6] |
| Human Retinal Endothelial Cells | 100 nM | Reduced proNGF-induced cell permeability | [4] |
| U1 Macrophages (HIV-1 model) | 100 nM | Suppressed HIV-1 replication and inflammation | [6] |
Table 2: Summary of this compound Dosage in In Vivo Rodent Studies
| Animal Model | Species | Dosage | Administration Route | Key Finding | Reference |
| Alzheimer's Disease (APPL/S) | Mouse | 50 mg/kg/day | Oral Gavage | Reversed cholinergic neurite dystrophy | [3] |
| Alzheimer's Disease (Tg2576) | Mouse | 75 mg/kg/day | In Drinking Water | Reversed cholinergic neurite dystrophy | [1][3] |
| Spinal Contusion Injury | Mouse | 10, 25, 100 mg/kg (twice daily) | Oral Gavage | Promoted functional recovery and oligodendrocyte survival | [1] |
| Diabetic Retinopathy | Mouse | 50 mg/kg/day | Oral Gavage | Preserved blood-retinal barrier integrity | [1][4] |
| Huntington's Disease (R6/2) | Mouse | 50 mg/kg/day | Oral Gavage | Reduced neuropathology and improved motor outcomes | [8] |
| Aging | Mouse | 50 mg/kg/day | Oral Gavage | Preserved basal forebrain cholinergic neurons | [1] |
Visualizations: Pathways and Workflows
Experimental Protocols
Protocol 1: In Vitro Dose-Response for Neuroprotection
This protocol outlines a method to determine the effective concentration of LM11A-31 in protecting cultured neurons from amyloid-beta (Aβ)-induced toxicity.
1. Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Cell culture medium and supplements.
-
This compound.
-
Aβ (1-42) oligomers.
-
DMSO or sterile water (for stock solution).
-
MTT or similar cell viability assay kit.
-
Phosphate-buffered saline (PBS).
-
96-well cell culture plates.
2. Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for at least 24 hours.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of LM11A-31 in DMSO or water. Perform serial dilutions in culture medium to create working solutions ranging from 1 nM to 10 µM.
-
Treatment:
-
Pre-treat cells with the various concentrations of LM11A-31 for 2-4 hours.
-
Include a "vehicle-only" control group (medium with the highest concentration of DMSO or water used).
-
Include a "no treatment" control group.
-
-
Insult: Add Aβ oligomers (e.g., at a final concentration of 5-10 µM) to all wells except the "no treatment" control group.
-
Incubation: Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO₂.[10]
-
Viability Assessment:
-
After incubation, remove the medium.
-
Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the "no treatment" control (100% viability) and the "Aβ only" control (minimal viability).
-
Plot the percentage of viability against the log concentration of LM11A-31.
-
Calculate the EC₅₀ (half-maximal effective concentration) value from the resulting dose-response curve.
-
Protocol 2: In Vivo Efficacy in an Alzheimer's Disease Mouse Model
This protocol describes a typical study to assess the efficacy of LM11A-31 in a transgenic mouse model of Alzheimer's disease (e.g., APPL/S).
1. Animals and Housing:
-
Use transgenic mice (e.g., APPL/S) and their wild-type (WT) littermates.[3]
-
House animals under standard conditions with ad libitum access to food and water.
-
Randomly assign animals to treatment groups (e.g., WT + Vehicle, TG + Vehicle, TG + LM11A-31).
2. Compound Preparation and Administration:
-
Preparation: Dissolve LM11A-31 in sterile water to a final concentration of 5 mg/mL.[1] The vehicle will be sterile water.
-
Administration: Administer LM11A-31 daily at a dose of 50 mg/kg via oral gavage. Administer an equivalent volume of vehicle to the control groups.[3]
-
Fasting: To aid absorption, food may be withheld for 4 hours prior to dosing.[3]
-
Duration: Treat animals for a period relevant to the disease progression in the model, for example, 1 to 3 months.[3]
3. Efficacy Assessment:
-
Behavioral Testing:
-
Before the end of the study, perform a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).
-
These tests evaluate spatial learning, memory, and working memory.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline.
-
Collect brain tissue. One hemisphere can be fixed for histology and the other flash-frozen for biochemical analysis.
-
-
Histology:
-
Perform immunohistochemistry on brain sections to quantify markers of neurodegeneration, such as dystrophic neurites or loss of cholinergic neurons.[3]
-
-
Biochemistry:
4. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the outcomes between the different treatment groups.
-
Correlate behavioral outcomes with histological and biochemical markers to provide a comprehensive assessment of efficacy.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. promocell.com [promocell.com]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
(Rac)-LM11A-31 off-target effects in neuronal cultures
Welcome to the technical support center for (Rac)-LM11A-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in neuronal cultures. Here you will find troubleshooting advice and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule, non-peptide ligand for the p75 neurotrophin receptor (p75NTR).[1][2][3][4] It is designed to modulate p75NTR signaling, which can have dual functions in promoting either neuronal survival or apoptosis depending on the cellular context and co-receptors present.[2][3][4] LM11A-31 selectively activates pro-survival pathways downstream of p75NTR, such as the Akt and NFκB pathways, while inhibiting degenerative signaling cascades involving c-Jun N-terminal kinase (JNK), glycogen (B147801) synthase kinase 3β (GSK3β), and cyclin-dependent kinase 5 (cdk5).[2]
Q2: How specific is LM11A-31 for the p75NTR receptor in neuronal cultures?
A2: LM11A-31 has demonstrated high specificity for p75NTR. Studies have shown that it competes with nerve growth factor (NGF) and proNGF for binding to p75NTR but not to the TrkA receptor.[2] Furthermore, its neuroprotective effects are absent in neuronal cultures from p75NTR knockout mice, indicating that its activity is dependent on the presence of its target receptor.[5] A screening profile of a similar compound, LM11A-24, also showed no significant off-target binding interactions.[6]
Q3: What are the expected morphological changes in neurons treated with LM11A-31?
A3: In the context of neurodegenerative models (e.g., Aβ oligomer exposure), LM11A-31 is expected to prevent or reverse pathological changes. This includes the preservation of dendritic spine density and complexity, and the amelioration of neurite dystrophy.[1][2] In some Alzheimer's disease mouse models, LM11A-31 treatment has been shown to rescue significant spine density loss and reverse the degeneration of cholinergic neurites.[1][2][6]
Q4: Does LM11A-31 have any effect on non-neuronal cells in my culture?
A4: Yes, while primarily studied for its effects on neurons, LM11A-31 can also modulate the activity of glial cells. In mouse models of Alzheimer's disease, it has been shown to reduce the activation of microglia and astrocytes.[3][6] Therefore, if your neuronal culture contains mixed glial populations, you may observe anti-inflammatory effects.
Q5: What is the recommended working concentration and incubation time for LM11A-31 in neuronal cultures?
A5: The optimal concentration and incubation time can vary depending on the cell type and experimental model. However, a common starting concentration used in in vitro studies is 10 nM.[7] Incubation times can range from several hours to several days, depending on the specific pathological insult and the endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable neuroprotective effect | Suboptimal concentration of LM11A-31: The concentration may be too low to elicit a response. | Perform a dose-response experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal effective concentration for your specific neuronal culture system and injury model. |
| Incorrect timing of administration: LM11A-31 may have been added too late after the neurotoxic insult. | Optimize the timing of LM11A-31 administration. Consider pre-treatment, co-treatment, or post-treatment paradigms to find the most effective window for neuroprotection. | |
| Low or absent p75NTR expression: The neuronal cell type you are using may not express sufficient levels of the p75NTR target receptor. | Verify the expression of p75NTR in your neuronal culture using immunocytochemistry or western blotting. | |
| Unexpected changes in glial cell morphology or number | Modulation of glial activation: LM11A-31 has been shown to reduce microglial and astrocyte activation.[3][6] | This is a known on-target effect. If your experiment aims to study neuron-specific effects, consider using neuron-enriched cultures or co-culture systems with defined glial populations. |
| Alterations in cytoskeletal dynamics not related to neuroprotection | Downstream effects on RhoA signaling: LM11A-31 can inhibit the RhoA kinase pathway, a key regulator of the actin cytoskeleton.[5] | This is a downstream effect of p75NTR modulation. Be aware that changes in cytoskeletal dynamics are an expected consequence of LM11A-31 treatment. |
| Variability in experimental replicates | Compound stability and storage: Improper storage or repeated freeze-thaw cycles of the LM11A-31 stock solution can lead to degradation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store the powder at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year.[7] |
| Inconsistent cell culture conditions: Variations in cell density, media composition, or passage number can affect cellular responses. | Standardize your cell culture protocols, including seeding density, media changes, and the age of the cultures used for experiments. |
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its use in neuronal cultures.
Caption: LM11A-31 modulates p75NTR to promote survival and inhibit degenerative signaling.
Caption: A typical workflow for testing the neuroprotective effects of LM11A-31.
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using MTT Assay
-
Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and differentiate as required.
-
Induce Injury: If modeling a neurodegenerative condition, treat the cells with the desired neurotoxic agent (e.g., oligomeric Aβ42, H₂O₂). Include untreated control wells.
-
LM11A-31 Treatment: Concurrently with or after the insult, add this compound at various concentrations (e.g., 1 nM to 1 µM) to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 2: Immunocytochemistry for Neurite Morphology
-
Cell Culture on Coverslips: Grow neuronal cultures on sterile glass coverslips pre-coated with an appropriate substrate (e.g., poly-L-lysine).
-
Treatment: Treat the cells with the neurotoxic agent and/or LM11A-31 as described in your experimental design.
-
Fixation: After the incubation period, gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash again with PBS and block with a blocking solution (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with a primary antibody against a neuronal marker (e.g., anti-MAP2 for dendrites, anti-Tuj1 for general neurons) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze neurite length, branching, and complexity using appropriate imaging software (e.g., ImageJ/Fiji with the NeuronJ plugin).
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
(Rac)-LM11A-31 potential toxicity at high concentrations
This technical support guide provides information on the potential toxicity of (Rac)-LM11A-31 at high concentrations, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound based on preclinical and clinical studies?
Based on extensive research, this compound demonstrates a favorable safety profile. Preclinical studies in various animal models have shown that it is well-tolerated, crosses the blood-brain barrier, and reaches therapeutic concentrations in the brain without causing significant toxicity or inducing hyperalgesia.[1][2] A Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease met its primary endpoint of safety and tolerability.[3][4][5]
Q2: Have adverse effects been observed at high concentrations in preclinical models?
In animal studies, this compound has been administered at doses up to 100 mg/kg/day for extended periods.[1] Even at a high dose of 50 mg/kg daily for 9 days, mice did not exhibit behavioral differences in an open-field test or show any weight changes compared to the control group.[1] The compound is reported to be orally bioavailable with no systemic toxicity reported in multiple studies.[6] While one report mentions transient decreases in hematocrit in animal models, no other obvious adverse effects have been consistently observed.[7]
Q3: What adverse events were reported in human clinical trials of LM11A-31?
A 26-week, randomized, placebo-controlled Phase 2a trial involving 242 participants with mild to moderate Alzheimer's disease tested oral doses of 200 mg and 400 mg twice daily. The study met its primary safety endpoint.[5] The most frequently reported adverse events were generally transient and included:
Nasopharyngitis and diarrhea were more common in the 400 mg group compared to the placebo group.[3] Discontinuations due to adverse events were more frequent in the 400 mg group.[3][8]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in In Vitro Experiments
If you observe unexpected cell death or poor cell health in your cell culture experiments when using this compound, follow these troubleshooting steps.
Step 1: Verify Compound and Solvent Preparation
-
Concentration Check: Double-check all calculations for preparing your stock and working solutions. A simple decimal error can lead to excessively high concentrations.
-
Solubility: Ensure the compound is fully dissolved. This compound is available in different salt forms (e.g., dihydrochloride) which have different solubilities.[9][10] For instance, the hydrochloride salt is soluble in PBS (10 mg/ml) and DMSO (50 mg/ml).[10] Precipitates in the media can cause non-specific effects.
-
Solvent Toxicity: Prepare a "vehicle-only" control group that receives the same concentration of the solvent (e.g., DMSO, ethanol) as your highest dose experimental group. Solvents can be toxic to cells, especially at higher concentrations.
Step 2: Assess Culture Conditions
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Stressed cells are more susceptible to any compound.
-
Contamination: Check for signs of bacterial or fungal contamination, which can cause widespread cell death.
Step 3: Perform a Dose-Response Cytotoxicity Assay
-
Run a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50) for your specific cell type. Most in vitro studies show neuroprotective effects at low nanomolar concentrations.[11]
Issue 2: Adverse Effects Observed in Animal Models at High Doses
If animals exhibit unexpected adverse effects (e.g., weight loss, lethargy, behavioral changes) after administration of high doses of this compound, consider the following.
Step 1: Review Dosing and Formulation
-
Dose Calculation: Re-verify allometric scaling and dose calculations.
-
Vehicle and Route: Ensure the vehicle is appropriate and non-toxic for the chosen administration route (e.g., oral gavage, intraperitoneal injection). Test a vehicle-only control group.
-
Formulation Stability: Confirm the stability and solubility of your formulation. Poorly dissolved compound can cause irritation or local toxicity at the injection site.
Step 2: Monitor Animal Health Systematically
-
Implement a scoring sheet to track daily clinical signs, body weight, food and water intake, and any behavioral abnormalities. This helps to quantify the effects observed.
Step 3: Consider Pharmacokinetics
-
At very high doses, the compound's pharmacokinetic properties might change (e.g., saturation of metabolic enzymes), potentially leading to higher-than-expected exposure. A pilot pharmacokinetic study at the high dose can clarify brain and plasma concentrations.[1]
Data Presentation
Table 1: Summary of this compound Doses and Safety Findings in Preclinical Models
| Species | Dose Range | Administration Route | Duration | Key Safety/Toxicity Findings | Reference(s) |
| Mouse | 10 - 100 mg/kg/day | Oral Gavage | 2 weeks - 4 months | No behavioral differences, no weight changes, no reported systemic toxicity. | [1][11] |
| Mouse | 50 mg/kg | Oral Gavage | 3 months | Prevented cognitive deficits; no effect on number or size of basal forebrain cholinergic neurons. | [2] |
| Mouse (AD model) | 50 or 75 mg/kg | Oral Gavage | 3 months | Reversed neurite dystrophy; no reported toxicity. | [12] |
| Aged Mouse | 50 mg/kg/day | Oral Gavage | N/A | Preserved basal forebrain cholinergic neurons. | [3] |
Table 2: Key Adverse Events in Phase 2a Clinical Trial (26 Weeks)
| Adverse Event | Placebo Group | 200 mg (twice daily) | 400 mg (twice daily) | Notes | Reference(s) |
| Nasopharyngitis | N/A | N/A | Significantly more common than placebo | Transient | [3] |
| Diarrhea | N/A | N/A | Significantly more common than placebo | Transient | [3] |
| Headache | N/A | N/A | N/A | Observed across groups | [3][4] |
| Eosinophilia | 0 participants | 5 participants | 5 participants | Asymptomatic and transient | [3] |
Experimental Protocols
Protocol: Assessment of In Vitro Cytotoxicity using MTT Assay
This protocol provides a standard method to assess the effect of high concentrations of this compound on cell viability.
1. Materials:
-
This compound
-
Appropriate solvent (e.g., sterile DMSO or water)
-
96-well cell culture plates
-
Cell line of interest (e.g., SH-SY5Y, primary neurons)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. Also prepare a 2X vehicle control.
-
Treatment: Remove half of the medium from each well and add an equal volume of the 2X compound dilutions. This results in a final 1X concentration. Include wells for "untreated" (media only), "vehicle control," and "no cells" (media only, for background blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value if applicable.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. neurologylive.com [neurologylive.com]
- 5. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzforum.org [alzforum.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
(Rac)-LM11A-31 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (Rac)-LM11A-31. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reliable experimental outcomes.
Storage of Solid Compound
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | ≥ 4 years[1] | Store in a dry, dark place. |
| Short-term | Room Temperature | Varies | Suitable for shipping in the continental US; international shipping conditions may differ.[1] |
Storage of Stock Solutions
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3][4]
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | 1 year[4] | |
| DMSO or Ethanol | -20°C | 1 month[5] | |
| General (in solvent) | -80°C | 6 months[2][3] | Store under nitrogen, away from moisture.[2] |
| General (in solvent) | -20°C | 1 month[2][3] | Store under nitrogen, away from moisture.[2] |
Solubility Data
This compound is soluble in various solvents. The dihydrochloride (B599025) salt form is water-soluble.[6][7]
| Solvent | Concentration |
| Water | 100 mg/mL (316.19 mM)[7] (ultrasonication may be required[7]) |
| DMSO | 100 mg/mL (316.19 mM)[7] (warming to 60°C and ultrasonication may be required[7]) |
| Ethanol | 20 mg/mL[1] |
| PBS (pH 7.2) | 10 mg/mL[1] |
| DMF | 50 mg/mL[1] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution (e.g., PBS, cell culture media) | - Low solubility in aqueous buffers at high concentrations.- pH of the solution. | - Ensure the final concentration does not exceed the solubility limit in the specific buffer.- For stock solutions in water, sterile filter the solution after preparation.[2]- For in vivo preparations, consider using a co-solvent system as described in the experimental protocols below.[2] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Inaccurate concentration of the working solution. | - Store the solid compound and stock solutions at the recommended temperatures and protect from moisture.[2][3]- Aliquot stock solutions to minimize freeze-thaw cycles.[2][3][4]- Prepare fresh working solutions for each experiment from a properly stored stock solution. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2] |
| Cell toxicity observed | - High concentration of the compound.- High concentration of the solvent (e.g., DMSO).- Contamination of the solution. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.- Ensure the final concentration of the organic solvent in the cell culture medium is low and non-toxic to the cells.- Use sterile techniques for solution preparation and handling. |
| Difficulty dissolving the compound | - Compound may require energy to dissolve. | - Use ultrasonication and/or warming to aid dissolution, particularly for higher concentrations in water and DMSO.[2][7] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO or water to a desired concentration (e.g., 10 mM).[3][7] Ensure the compound is fully dissolved, using ultrasonication or gentle warming if necessary.[2][7] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3][4]
Q2: Can I store my working solution for a long period?
A2: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment. For in vivo experiments, solutions should be prepared on the day of use.[2] Storing diluted working solutions for extended periods is not recommended as it may lead to degradation or precipitation of the compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a modulator of the p75 neurotrophin receptor (p75NTR).[2][6][8] It acts by binding to p75NTR and promoting pro-survival signaling pathways (e.g., Akt, NF-κB) while inhibiting pro-apoptotic (cell death) pathways (e.g., JNK, c-Jun).[9][10][11] This modulation can protect neurons from various insults and promote their survival and function.[8][11][12]
Q4: Is this compound orally bioavailable?
A4: Yes, LM11A-31 is orally active and can cross the blood-brain barrier.[5][6][13]
Q5: What are some common in vivo dosing formulations?
A5: For oral gavage in mice, LM11A-31 has been dissolved in sterile water.[13][14] Other formulations for in vivo use include combinations of ethanol, PEG300, Tween-80, and saline.[2]
Experimental Protocols
Protocol for Preparing Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming and/or sonication can be used to facilitate dissolution.[2][7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
Protocol for Preparing Working Solution for Cell Culture
-
Thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium.
-
Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your specific cell line (typically ≤ 0.1%).
-
Mix the working solution thoroughly before adding it to your cell cultures.
-
Always prepare the working solution fresh for each experiment.
Visualizations
p75NTR Signaling Pathway
The p75 neurotrophin receptor (p75NTR) can mediate opposing cellular outcomes, promoting either cell survival or apoptosis depending on the cellular context and the presence of co-receptors. This compound modulates this receptor to favor pro-survival signaling.
Caption: Simplified p75NTR signaling pathways leading to apoptosis or survival.
Experimental Workflow for Stability Assessment
This diagram outlines a general workflow for assessing the stability of this compound in a specific solution over time.
Caption: Workflow for determining the stability of this compound in solution.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues when using this compound.
Caption: A logical guide for troubleshooting experiments with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. alzforum.org [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Troubleshooting inconsistent results with (Rac)-LM11A-31
Welcome to the technical support center for (Rac)-LM11A-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Q1: I am observing variable efficacy of this compound between experiments. What are the potential causes?
A1: Inconsistent efficacy can stem from several factors related to compound handling, experimental setup, and biological variability. Here are key areas to investigate:
-
Compound Solubility and Stability: this compound is available as a dihydrochloride (B599025) salt, which is soluble in water and DMSO.[1][2] However, improper storage or handling can affect its stability and activity.
-
Recommendation: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[3] For aqueous solutions, use sterile water.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for up to one month or -80°C for up to a year.[2][3]
-
-
Cell Culture Conditions: The responsiveness of cells to this compound can be influenced by cell density, passage number, and overall health.
-
Recommendation: Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments. Regularly check for signs of contamination.
-
-
In Vivo Administration: The route of administration, dosage, and vehicle can all impact the bioavailability and efficacy of this compound in animal models.
Q2: What is the recommended solvent and storage condition for this compound?
A2: The choice of solvent and storage conditions are critical for maintaining the integrity of this compound.
| Parameter | Recommendation | Source |
| Solvents | Water (up to 100 mM), DMSO (up to 100 mM), Ethanol | [1][3][5] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. | [2][3] |
| Powder Storage | Desiccate at room temperature or store at -20°C for long-term stability (≥ 1 year). | [1][2] |
Q3: I am seeing unexpected off-target effects in my experiments. How can I mitigate this?
A3: While this compound is designed as a specific ligand for the p75 neurotrophin receptor (p75NTR), off-target effects can occur, particularly at high concentrations.[6]
-
Concentration Optimization: It is crucial to perform a dose-response curve to determine the optimal concentration that elicits the desired effect without causing toxicity or off-target signaling. The effective concentration can vary significantly between cell types and experimental models. In vitro studies have shown efficacy at concentrations as low as 10 nM.[3]
-
Control Experiments: Include appropriate controls to differentiate between p75NTR-mediated effects and off-target phenomena. This can include using cells with p75NTR knockdown or knockout, or co-treatment with a known p75NTR antagonist.
-
Purity of the Compound: Ensure the this compound used is of high purity (≥95%) to minimize the influence of contaminants.[1][4]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Neuroprotection Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against a neurotoxic insult.
-
Cell Seeding: Plate primary neurons or a neuronal cell line at a predetermined density in a 96-well plate. Allow cells to adhere and differentiate for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Pre-treatment: Add the diluted this compound or vehicle control to the cells and incubate for a specified period (e.g., 1-2 hours).
-
Neurotoxic Insult: Introduce the neurotoxic agent (e.g., amyloid-beta oligomers, glutamate) to the wells, with the exception of the negative control wells.
-
Incubation: Incubate the plate for a duration appropriate for the chosen neurotoxin to induce cell death (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or LDH release.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a function of this compound concentration.
In Vivo Administration in a Mouse Model of Alzheimer's Disease
This protocol describes the oral administration of this compound to a transgenic mouse model of Alzheimer's disease.[4]
-
Animal Models: Utilize transgenic mouse lines such as Thy-1 hAPPLond/Swe (APPL/S) or Tg2576.[4]
-
Compound Preparation: Dissolve this compound in sterile water to the desired concentration (e.g., 50 mg/kg).[4]
-
Dosing Regimen: Administer the this compound solution or vehicle (sterile water) daily via oral gavage. The duration of treatment can range from one to three months depending on the study's objectives.[4]
-
Fasting: To enhance absorption, withhold food from the mice for 4 hours prior to dosing.[4]
-
Outcome Measures: At the end of the treatment period, assess behavioral outcomes (e.g., cognitive tests) and perform histological analysis of brain tissue to evaluate changes in pathology (e.g., neurite dystrophy, amyloid plaques).[4][7]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow of this compound.
Caption: p75NTR Signaling Modulation by this compound
Caption: Troubleshooting Decision Tree for Inconsistent Results
References
- 1. rndsystems.com [rndsystems.com]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 7. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-LM11A-31 In Vivo Applications
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the in vivo use of (Rac)-LM11A-31, focusing on its half-life and appropriate dosing frequencies. The following frequently asked questions (FAQs) and troubleshooting guides are based on established experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
A1: The in vivo half-life of this compound has been determined in murine models. Following a single oral gavage dose of 50 mg/kg in CD-1 mice, the brain half-life was found to be approximately 3 to 4 hours.[1][2][3] The plasma half-life in mice is shorter, at approximately 1 hour.[4]
Q2: What is a typical dosing frequency for in vivo studies with this compound?
A2: Based on its brain half-life, dosing frequencies for this compound in mice have ranged from once daily to twice daily.[5] Once-daily administration has been shown to be effective in multiple studies, achieving therapeutic brain concentrations.[1][2][6] For instance, chronic daily dosing of 50 mg/kg has been shown to lead to higher brain levels than a single dose, suggesting that a once-daily regimen can maintain therapeutic concentrations.[1] Some studies have opted for twice-daily oral gavage, particularly in models of spinal contusion injury, to maintain stable brain tissue concentrations.[5]
Q3: What are the recommended doses for this compound in mice?
A3: The optimal dose of this compound can vary depending on the animal model and the therapeutic goal. Doses ranging from 10 mg/kg/day to 100 mg/kg/day have been used in mice.[1][4][6] A frequently used and effective dose in Alzheimer's and Huntington's disease mouse models is 50 mg/kg/day administered via oral gavage.[2][4][6] This dose has been shown to result in brain concentrations well above the in vitro effective dose.[6][7]
Q4: How does the route of administration affect the dosing of this compound?
A4: The most common route of administration in preclinical studies is oral gavage.[1][2][6] LM11A-31 has also been administered in the drinking water for long-term studies, with a target dose of 75 mg/kg/day achieving significant brain concentrations.[6] Intraperitoneal (IP) injections have also been used, with a 20 mg/kg dose selected to achieve a 1-hour plasma level comparable to a 50 mg/kg oral dose.[1]
Troubleshooting Guide
Issue: Inconsistent experimental results with once-daily dosing.
Possible Cause: Given the 3-4 hour brain half-life, a once-daily dosing regimen may result in fluctuating brain concentrations, which could impact outcomes in studies with acute or sensitive endpoints.
Suggested Solution:
-
Confirm Target Engagement: If possible, measure the brain concentration of LM11A-31 at various time points after dosing to establish a pharmacokinetic profile in your specific animal model.
-
Consider Split Dosing: For a more sustained brain concentration, consider dividing the total daily dose into two administrations (e.g., 25 mg/kg twice daily instead of 50 mg/kg once daily). This approach has been used in some studies.[3][5]
-
Alternative Administration Route: For long-term studies, administration via drinking water can provide more continuous exposure.[6]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters and dosing regimens for this compound from in vivo studies in mice.
| Parameter | Value | Animal Model | Administration Route | Dose | Source |
| Brain Half-life | 3-4 hours | CD-1 Mice | Single Oral Gavage | 50 mg/kg | [1][2] |
| Plasma Half-life | ~1 hour | Mice | Not specified | Not specified | [4] |
| Peak Brain Conc. | ~1.08 µmol/L (262 ng/g) | CD-1 Mice | Single Oral Gavage | 50 mg/kg | [1] |
| Peak Brain Conc. | ~1.9 µmol/L (463.4 ng/g) | C57BL/6 Mice | Chronic Oral Gavage (2 weeks) | 50 mg/kg/day | [1] |
| Brain Conc. | 256 ± 66 nM | C57BL/6 Mice | Ad libitum in drinking water (3 months) | 75 mg/kg/day | [6] |
| Dosing Frequency | Once daily | Various mouse models | Oral Gavage | 10, 50, 100 mg/kg/day | [1][2][6] |
| Dosing Frequency | Twice daily | Mouse model of spinal contusion | Oral Gavage | 10, 25, 100 mg/kg | [5] |
Experimental Protocols
Pharmacokinetic Analysis of this compound in CD-1 Mice
-
Animal Model: CD-1 mice.
-
Compound Administration: A single 50 mg/kg dose of LM11A-31 was administered by oral gavage.
-
Sample Collection: Mice were euthanized at various time points post-dosing. Brain and plasma samples were collected.
-
Analytical Method: LM11A-31 concentrations in brain and plasma were measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Key Findings: Peak brain concentration was observed at approximately 30 minutes post-dose. The brain half-life was determined to be 3-4 hours.[1][3]
Chronic Dosing and Brain Concentration in C57BL/6 Mice
-
Animal Model: C57BL/6 mice.
-
Compound Administration: LM11A-31 was administered once daily by oral gavage at doses of 10, 50, or 100 mg/kg/day for 2 weeks.
-
Sample Collection: Mice were euthanized 30 to 60 minutes after the final dose to assess peak brain concentration.
-
Analytical Method: Brain concentrations were determined by LC-MS/MS.
-
Key Findings: Chronic daily dosing resulted in higher peak brain concentrations compared to a single dose. The 50 mg/kg/day group showed a brain concentration of approximately 1.9 µmol/L.[1][3]
Signaling Pathway
This compound is a ligand for the p75 neurotrophin receptor (p75NTR). It is designed to selectively activate pro-survival signaling pathways while inhibiting apoptotic signaling. In the context of Alzheimer's disease models, LM11A-31 has been shown to counteract the neurotoxic effects of amyloid-beta (Aβ).[8]
References
- 1. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
(Rac)-LM11A-31 side effects observed in clinical trials (e.g., diarrhea, eosinophilia)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the clinical observations, experimental protocols, and signaling pathways associated with (Rac)-LM11A-31.
Troubleshooting Guides and FAQs
This section addresses common questions and potential issues that may arise during experiments involving this compound, with a focus on the side effects observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed for this compound in clinical trials?
A1: In a Phase 2a clinical trial (NCT03069014) involving patients with mild to moderate Alzheimer's disease, the most frequently reported adverse events were nasopharyngitis, diarrhea, headache, and eosinophilia.[1] Gastrointestinal issues and eosinophilia were the most common reasons for discontinuing the treatment.[2]
Q2: At what doses were diarrhea and eosinophilia observed?
A2: These side effects were noted in participants receiving either 200 mg or 400 mg of LM11A-31 twice daily. The 400 mg group experienced a higher number of discontinuations due to adverse events compared to the 200 mg and placebo groups.[1][3]
Q3: How should I monitor for potential gastrointestinal side effects in my preclinical studies?
A3: It is advisable to include regular monitoring of animal weight, food and water intake, and stool consistency. For in-depth analysis, consider incorporating assessments of gastrointestinal motility and histology of the intestinal tract at the end of the study.
Q4: What is the mechanism behind LM11A-31-induced eosinophilia?
A4: The precise mechanism for eosinophilia is not yet fully elucidated. Eosinophilia is an increase in the number of eosinophils, a type of white blood cell. It can be associated with various factors, including allergic reactions or responses to certain medications. Further investigation into the immunomodulatory effects of LM11A-31 is needed to understand this observation.
Troubleshooting Common Experimental Issues
Issue 1: Unexpected variability in in vivo efficacy studies.
-
Potential Cause: Inconsistent drug administration and absorption.
-
Troubleshooting Steps:
-
Ensure consistent oral gavage technique to minimize variability in dosing.
-
Consider monitoring plasma levels of LM11A-31 to correlate exposure with efficacy.
-
Control for diet and stress in animal subjects, as these can influence gut absorption and overall health.
-
Issue 2: Difficulty replicating in vitro neuroprotective effects.
-
Potential Cause: Suboptimal cell culture conditions or incorrect dosage.
-
Troubleshooting Steps:
-
Confirm the expression of the p75 neurotrophin receptor (p75NTR) in your cell line, as LM11A-31's primary target is this receptor.
-
Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Ensure the quality and purity of the LM11A-31 compound.
-
Quantitative Data from Clinical Trials
The following table summarizes the incidence of diarrhea and eosinophilia in the Phase 2a clinical trial NCT03069014.
| Adverse Event | Placebo (n=81) | LM11A-31 200 mg (n=80) | LM11A-31 400 mg (n=81) |
| Diarrhea | 1 (1.2%) | 3 (3.8%) | 9 (11.1%) |
| Eosinophilia | 0 (0%) | 5 (6.3%) | 5 (6.2%) |
| Discontinuations due to Adverse Events | 2 (2.5%) | 2 (2.5%) | 8 (9.9%) |
Data extracted from the Nature Medicine publication of the NCT03069014 trial results.
Experimental Protocols
This section provides an overview of the methodologies employed in the key clinical trial (NCT03069014) that investigated the side effects of this compound.
Phase 2a Clinical Trial (NCT03069014) Protocol Overview
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter Phase 2a exploratory trial.[4][5]
-
Participants: 242 individuals with mild to moderate Alzheimer's disease.[2]
-
Inclusion Criteria:
-
Age 50-85 years.
-
Diagnosis of probable Alzheimer's disease.
-
Mini-Mental State Examination (MMSE) score between 18 and 26.
-
Stable treatment with an acetylcholinesterase inhibitor and/or memantine (B1676192) for at least 3 months prior to baseline.[5]
-
-
Exclusion Criteria:
-
Other primary degenerative dementias or significant cerebrovascular disease.[5]
-
Clinically significant unstable medical conditions.
-
-
Intervention:
-
Placebo, orally, twice daily.
-
This compound 200 mg, orally, twice daily.
-
This compound 400 mg, orally, twice daily.
-
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Secondary and Exploratory:
-
Cerebrospinal Fluid (CSF) Biomarkers: Aβ42, Aβ40, total tau, and phosphorylated tau (p-tau181). Analysis was performed using immunoassays.
-
Structural Magnetic Resonance Imaging (sMRI): To assess changes in brain volume.
-
Fluorodeoxyglucose Positron Emission Tomography (FDG-PET): To measure changes in cerebral glucose metabolism.[6]
-
Cognitive Assessments: Including the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
-
Signaling Pathways and Visualizations
Mechanism of Action of this compound
This compound is a small molecule that modulates the p75 neurotrophin receptor (p75NTR). p75NTR is a dual-function receptor that can mediate both cell survival and cell death signals. LM11A-31 is thought to selectively promote pro-survival signaling pathways downstream of p75NTR while inhibiting degenerative signaling.
p75NTR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by p75NTR.
Caption: Overview of p75NTR signaling pathways.
Experimental Workflow for Clinical Trial Biomarker Analysis
The diagram below outlines the general workflow for the analysis of CSF biomarkers in the NCT03069014 clinical trial.
References
Technical Support Center: (Rac)-LM11A-31 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of (Rac)-LM11A-31 in preclinical models. The information is intended for researchers, scientists, and drug development professionals to address potential challenges and limitations encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing cognitive improvements in our Alzheimer's disease (AD) mouse model after treatment with LM11A-31. Is this expected?
A1: The lack of significant cognitive improvement in preclinical AD models is a known limitation and reflects the complexities of translating preclinical findings to clinical outcomes. Notably, a Phase 2a clinical trial in patients with mild to moderate AD found that while LM11A-31 was safe and well-tolerated, it did not produce a significant effect on cognitive tests.[1][2] Preclinical studies have shown that LM11A-31 can reduce certain pathologies like cholinergic neurite dystrophy and tau hyperphosphorylation without affecting amyloid plaque levels.[3][4][5] The cognitive benefits in animal models can be variable and may depend on the specific model and the cognitive tests used. It is also important to consider that LM11A-31 may not have a non-specific cognitive-enhancing effect, as it did not improve cognitive performance in non-transgenic mice.[1][6]
Q2: Are there specific brain regions where LM11A-31 has limited efficacy?
A2: Yes, preclinical evidence suggests that the therapeutic effects of LM11A-31 may be region-specific. For instance, in the R6/2 mouse model of Huntington's disease, while LM11A-31 alleviated volume reductions in the striatum, globus pallidus, cortex, and corpus callosum, no treatment effects were observed on the volumes of the hippocampus or thalamus.[1][7] Researchers should consider the specific neuropathology of their model and the regional expression of the p75 neurotrophin receptor (p75NTR) when designing experiments and interpreting results.
Q3: We've observed a transient decrease in hematocrit in our animal models treated with LM11A-31. Is this a known side effect?
A3: Yes, a transient decrease in hematocrit has been reported in animal models as a potential side effect of LM11A-31 treatment.[6] While often mild and sporadic, it is an important observation to monitor. The underlying mechanism for this hematological effect is not yet fully elucidated. It is recommended to include complete blood count (CBC) analysis in your preclinical safety and toxicology assessments.
Q4: What is the optimal therapeutic window for LM11A-31 administration in preclinical models of acute injury?
A4: The timing of LM11A-31 administration appears to be a critical factor for efficacy, particularly in models of acute injury. In a mouse model of spinal cord injury, treatment initiated 4 hours post-injury showed protective benefits. However, it is not yet known if delaying the treatment further would still be beneficial.[6] This suggests a potentially narrow therapeutic window for acute neuroprotection. Researchers working with models of stroke or traumatic brain injury should carefully consider and optimize the timing of drug administration.
Q5: Why might we be seeing variable or unexpected results in our cell-based assays with LM11A-31?
A5: The variability in cell-based assays could be attributed to the complex and context-dependent signaling of the p75NTR, the molecular target of LM11A-31. The p75NTR can mediate opposing cellular outcomes, such as neuronal survival or apoptosis, depending on the cellular context and the presence of co-receptors and ligands.[3] LM11A-31 is a modulator of this receptor and its effects can be influenced by the specific cell type, its developmental stage, and the surrounding microenvironment.
Troubleshooting Guides
Issue: Lack of Efficacy on Amyloid-Beta Pathology
-
Observation: No reduction in amyloid-beta (Aβ) plaques in an AD mouse model following LM11A-31 treatment.
-
Troubleshooting Steps:
-
Confirm Target Engagement: While direct measurement of LM11A-31 binding to p75NTR in vivo is complex, you can assess downstream signaling pathways known to be modulated by LM11A-31, such as the Akt and NF-κB pathways, to confirm biological activity.
-
Re-evaluate Endpoints: Preclinical studies have consistently shown that LM11A-31 does not typically affect the levels of Aβ plaques.[5] Consider shifting your primary endpoints to markers of neuroprotection, synaptic integrity, or tau pathology, where LM11A-31 has demonstrated efficacy.[3][8]
-
Consider the Model: The limitations of AD mouse models in fully replicating human pathology are well-documented.[9][10][11] The observed lack of effect on plaques may be a feature of the model rather than a failure of the compound.
-
Issue: Inconsistent Behavioral Outcomes
-
Observation: High variability or lack of significant improvement in behavioral tests.
-
Troubleshooting Steps:
-
Dose-Response Study: Ensure you have performed a thorough dose-response study to identify the optimal dose for your specific model and behavioral paradigm. A common effective dose in rodent studies is 50 mg/kg.[6]
-
Pharmacokinetic Analysis: Verify the pharmacokinetic profile of LM11A-31 in your animal strain. The brain half-life in mice is reported to be 3-4 hours.[7] Ensure your dosing regimen maintains therapeutic concentrations in the brain throughout the treatment period.
-
Refine Behavioral Testing: The choice of behavioral test is crucial. Some tests may be more sensitive to the specific neuroprotective effects of LM11A-31 than others. Consider a battery of tests that assess different cognitive and motor domains relevant to your disease model.
-
Quantitative Data from Preclinical Studies
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Value | Reference |
| Dose | 50 mg/kg (oral gavage) | [12] |
| Peak Brain Concentration | 262 ng/g (~1.08 µM) | [12] |
| Time to Peak Brain Concentration | ~30 minutes | [12] |
| Brain Half-life | 3-4 hours | [12] |
Table 2: Efficacy of this compound in a Huntington's Disease Mouse Model (R6/2)
| Brain Region | % Volume Change (LM11A-31 vs. Vehicle) | p-value | Reference |
| Striatum | Alleviated reduction | <0.05 | [7] |
| Globus Pallidus | Alleviated reduction | <0.05 | [7] |
| Cortex | Alleviated reduction | <0.05 | [7] |
| Corpus Callosum | Alleviated reduction | <0.05 | [7] |
| Hippocampus | No significant effect | NS | [1] |
| Thalamus | No significant effect | NS | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of LM11A-31 in Mice
-
Preparation of Dosing Solution: Dissolve LM11A-31 in sterile water to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL). Ensure the compound is fully dissolved.
-
Animal Handling: Acclimatize mice to handling and the oral gavage procedure for several days before the start of the experiment to minimize stress.
-
Administration: Administer the LM11A-31 solution or vehicle (sterile water) orally using a proper-sized gavage needle. The volume should be adjusted based on the individual animal's weight.
-
Dosing Schedule: Administer once daily, or as determined by the specific experimental design. For chronic studies, dosing is often performed 5-6 days a week.[7]
-
Fasting: To aid in compound absorption, food may be withheld for 4 hours prior to dosing.[13]
Protocol 2: Assessment of Cholinergic Neurite Dystrophy
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde and post-fix the brains. Cryoprotect the tissue in sucrose (B13894) solutions before sectioning on a cryostat or vibratome.
-
Immunohistochemistry:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate sections with a primary antibody against choline (B1196258) acetyltransferase (ChAT).
-
Wash and incubate with an appropriate secondary antibody conjugated to a fluorescent or enzymatic reporter.
-
-
Imaging and Analysis:
-
Capture high-resolution images of the basal forebrain and cortical regions using a confocal or fluorescence microscope.
-
Quantify neurite length, branching complexity (e.g., using Sholl analysis), and the presence of dystrophic neurites (e.g., swollen, tortuous processes).
-
Signaling Pathways and Experimental Workflows
Caption: p75NTR signaling pathways modulated by this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients | National Institute on Aging [nia.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]
- 5. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lost in translation: Inconvenient truths on the utility of mouse models in Alzheimer’s disease research | eLife [elifesciences.org]
- 10. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-LM11A-31 Pharmacokinetics and Brain Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetics and brain penetration of (Rac)-LM11A-31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, orally bioavailable modulator of the p75 neurotrophin receptor (p75NTR).[1][2] It is the racemic mixture of LM11A-31. Its primary mechanism of action is to selectively bind to p75NTR and modulate its signaling pathways.[1][3] Depending on the cellular context and the presence of ligands like pro-nerve growth factor (proNGF), LM11A-31 can inhibit pro-apoptotic signaling and promote neuronal survival pathways.[1][2]
Q2: What is the reported oral bioavailability and brain penetration of this compound in preclinical models?
A2: this compound is orally bioavailable and demonstrates good penetration of the blood-brain barrier.[4][5] In mice, after a single oral gavage dose of 50 mg/kg, it reaches a peak concentration in the brain of approximately 1.08 µmol/L within 30 minutes.[3][6] The brain-to-plasma ratio has been reported to be approximately 3.1.[6]
Q3: What is the half-life of this compound in the brain of mice?
A3: The brain half-life of this compound in mice following a single 50 mg/kg oral dose is approximately 3 to 4 hours.[3][6][7]
Q4: How does chronic administration affect the brain concentration of this compound?
A4: Chronic daily oral administration of 50 mg/kg LM11A-31 for two weeks in C57BL/6 mice resulted in a peak brain concentration of approximately 1.9 µmol/L, which is higher than that observed after a single dose, suggesting potential accumulation.[6]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vivo experiments with this compound.
Issue 1: High Variability in Plasma or Brain Concentrations Between Animals
-
Possible Cause 1: Inconsistent Oral Dosing Technique.
-
Troubleshooting Tip: Ensure consistent and accurate oral gavage technique. Verify the volume administered to each animal. For extended studies, consider administration in drinking water to minimize stress and ensure more consistent intake, though individual drinking habits can still introduce variability.[1]
-
-
Possible Cause 2: Differences in Food Intake.
-
Possible Cause 3: Animal Strain and Sex Differences.
-
Troubleshooting Tip: Pharmacokinetic parameters can vary between different mouse strains and between males and females. Ensure that all animals in a study group are of the same strain and sex. If both sexes are used, they should be analyzed as separate groups.
-
-
Possible Cause 4: Health Status of Animals.
-
Troubleshooting Tip: Underlying health issues can significantly impact drug metabolism and disposition. Use healthy animals and monitor their condition throughout the study. Any animal showing signs of illness should be excluded from pharmacokinetic analysis.
-
Issue 2: Lower Than Expected Brain Penetration
-
Possible Cause 1: Incorrect Formulation.
-
Troubleshooting Tip: this compound is typically dissolved in sterile water for oral administration.[4][7] Ensure the compound is fully dissolved before administration. For other routes of administration or higher concentrations, the use of appropriate solubilizing agents may be necessary, but these should be carefully selected to avoid impacting blood-brain barrier integrity.
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux.
-
Troubleshooting Tip: While LM11A-31 has good brain penetration, variability could be influenced by efflux transporters like P-gp at the blood-brain barrier. If consistently low brain-to-plasma ratios are observed, consider co-administration with a P-gp inhibitor in a pilot study to investigate the role of efflux.
-
-
Possible Cause 3: Timing of Sample Collection.
-
Troubleshooting Tip: The peak brain concentration after oral administration is rapid (around 30 minutes).[3][6] Ensure that the brain tissue is collected at the appropriate time point to capture the Cmax. A time-course study is recommended to determine the optimal sampling time for your specific experimental conditions.
-
Issue 3: Inconsistent Results in Efficacy Studies
-
Possible Cause 1: Insufficient Target Engagement.
-
Troubleshooting Tip: The therapeutic effects of LM11A-31 are dependent on achieving sufficient concentrations at the target site (p75NTR in the brain). Confirm that the dosing regimen used achieves brain concentrations known to be effective in vitro (in the nanomolar range).[4] Consider measuring brain concentrations in a subset of animals to correlate with efficacy outcomes.
-
-
Possible Cause 2: Variability in Disease Model Progression.
-
Troubleshooting Tip: The pathological state of the animal model can influence drug efficacy. Ensure that animals are randomized into treatment groups based on baseline disease characteristics. Monitor disease progression throughout the study to account for any variability in the model.
-
-
Possible Cause 3: Off-target Effects or Metabolism.
-
Troubleshooting Tip: While LM11A-31 is reported to be selective for p75NTR, unexpected results could arise from off-target effects or the activity of its metabolites. If observing anomalous results, consider in vitro assays to screen for off-target binding or metabolite profiling to understand the in vivo fate of the compound.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
| Parameter | Value | Animal Model | Dose (Route) | Reference |
| Peak Brain Concentration (Cmax) | ~1.08 µmol/L (262 ng/g) | CD-1 mice | 50 mg/kg (oral) | [3][6] |
| Time to Peak Brain Concentration (Tmax) | ~30 minutes | CD-1 mice | 50 mg/kg (oral) | [3][6] |
| Brain Half-life (t1/2) | 3 - 4 hours | CD-1 mice | 50 mg/kg (oral) | [3][6][7] |
| Brain-to-Plasma Ratio | 3.1 ± 0.9 | C57BL/6 mice | 50 mg/kg (oral) | [6] |
Table 2: Brain Concentration of this compound in Mice (Chronic Oral Dosing)
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Peak Brain Concentration | ~1.9 µmol/L (463.4 ng/g) | C57BL/6 mice | 50 mg/kg/day for 2 weeks (oral) | [6] |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
-
Animals: Use adult male CD-1 or C57BL/6 mice (8-10 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: Prepare a solution of this compound in sterile water at a concentration appropriate for a 50 mg/kg dose in a volume of 10 µL/g body weight.
-
Dosing: Fast mice for 4 hours prior to dosing.[1][7] Administer a single 50 mg/kg dose of the this compound solution via oral gavage.
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, anesthetize a cohort of mice (n=3-4 per time point) and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately thereafter, perfuse the animals with saline and harvest the brains.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma and brain samples at -80°C until analysis.
-
Bioanalysis: Homogenize brain tissue. Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 2: Quantification of this compound by LC-MS/MS (General Outline)
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the proteins.
-
Brain Homogenate: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation as described for plasma.
-
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma or brain homogenate.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualization
Caption: p75NTR signaling modulation by this compound.
Caption: Workflow for a single-dose pharmacokinetic study.
References
- 1. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring (Rac)-LM11A-31 Target Engagement in the Brain
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for measuring the target engagement of (Rac)-LM11A-31 with its molecular target, the p75 neurotrophin receptor (p75NTR), in the brain.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound in the brain?
A1: The primary molecular target of this compound is the p75 neurotrophin receptor (p75NTR).[1][2][3][4] LM11A-31 is a small molecule, non-peptide ligand that modulates p75NTR signaling.[3][4] It selectively activates pro-survival pathways while inhibiting degenerative and apoptotic signaling cascades initiated by ligands like pro-nerve growth factor (proNGF).[1][2][3]
Q2: Why is it crucial to measure target engagement for this compound in the brain?
A2: Measuring target engagement is critical to:
-
Confirm Mechanism of Action: Directly verify that this compound interacts with p75NTR in the complex environment of the brain.
-
Establish Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Correlate the concentration of the compound in the brain with the extent of p75NTR engagement and downstream biological effects.
-
Optimize Dosing: Determine the optimal dose and treatment regimen required to achieve sufficient target modulation for therapeutic efficacy.
-
De-risk Clinical Development: Provide evidence that the drug reaches and interacts with its intended target, which is a key factor in the success of clinical trials.
Q3: What are the main approaches to measure this compound target engagement in the brain?
A3: There are two main approaches:
-
Direct Measurement of Target Occupancy: These methods directly assess the physical interaction between this compound and p75NTR. Examples include Co-Immunoprecipitation (Co-IP) to demonstrate complex formation and the Cellular Thermal Shift Assay (CETSA) to measure drug-induced thermal stabilization of p75NTR.
-
Indirect Measurement of Target Modulation: These methods quantify the biological consequences of this compound binding to p75NTR. This includes assessing changes in downstream signaling pathways (e.g., inhibition of RhoA or JNK activation) or measuring biomarkers that are modulated by p75NTR activity (e.g., proteolytic cleavage of the receptor).[5]
Q4: Is this compound brain penetrant?
A4: Yes, this compound is an orally available and brain-penetrant small molecule.[1] Studies in mice have shown that it has a brain half-life of 3-4 hours after a single oral dose.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: Pharmacological and In Vitro Data
| Parameter | Value | Species/System | Method | Reference |
| Target | p75 Neurotrophin Receptor (p75NTR) | Multiple | Various | [1][2][3] |
| Binding Inhibition (A2) | 1,192 nM | In vitro (NGF binding to p75NTR-Fc) | ELISA-based competitive binding assay | [7] |
| Mechanism of Action | p75NTR modulator; proNGF antagonist | In vitro / In vivo | Functional Assays | [8][9] |
| Neuroprotective Concentration | 10 nM | Feline Immunodeficiency Virus (FIV) infected cat neuron cultures | Cell Viability Assay | [10] |
Table 2: In Vivo Pharmacokinetics and Biomarker Modulation
| Parameter | Value | Species/System | Method | Reference |
| Brain Half-life | 3-4 hours | Mouse | Pharmacokinetic analysis following oral gavage | [6] |
| Effective Oral Dose | 50-75 mg/kg/day | Mouse (Alzheimer's Disease models) | Immunohistochemistry, Behavioral Assays | [2] |
| CSF Biomarker Modulation | Significant slowing of increases in Aβ40, Aβ42, SNAP25, Neurogranin, and YKL40 | Human (Phase 2a trial) | CSF analysis | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the described experimental protocols.
Caption: p75NTR signaling pathways modulated by this compound.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for p75NTR Interaction
This protocol is designed to demonstrate a direct interaction between a tagged version of this compound and p75NTR in brain lysates.
Materials:
-
Brain tissue from treated and control animals
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-p75NTR antibody
-
Protein A/G magnetic beads
-
Control IgG antibody
-
SDS-PAGE sample buffer
Procedure:
-
Brain Tissue Homogenization: Homogenize brain tissue on ice in Co-IP Lysis/Wash Buffer.
-
Lysate Preparation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add the anti-p75NTR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluate by Western blot using an antibody against the tag on this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol measures the thermal stabilization of p75NTR upon binding of this compound in brain homogenates.
Materials:
-
Fresh brain tissue
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (as in Co-IP protocol)
-
PCR tubes or strips
-
Thermal cycler
Procedure:
-
Sample Preparation: Homogenize fresh brain tissue in PBS with inhibitors.
-
Compound Treatment: Aliquot the homogenate and treat with various concentrations of this compound or vehicle for 1 hour at room temperature.
-
Heating: Transfer aliquots of each treatment group to PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Add Lysis Buffer to all samples and incubate on ice for 30 minutes.
-
Separation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Carefully collect the supernatant and quantify the amount of soluble p75NTR by Western blotting or ELISA. A positive target engagement will result in a higher amount of soluble p75NTR at elevated temperatures in the drug-treated samples compared to the vehicle control.
Protocol 3: RhoA Activation Assay (G-LISA)
This protocol indirectly measures p75NTR engagement by quantifying the activity of the downstream effector RhoA.
Materials:
-
Brain tissue lysates from treated and control animals
-
RhoA G-LISA Activation Assay Kit (contains all necessary reagents and plates)
Procedure:
-
Lysate Preparation: Prepare brain lysates according to the G-LISA kit instructions, ensuring equal protein concentrations between samples.
-
Assay Performance: Follow the manufacturer's protocol for the G-LISA assay. This typically involves:
-
Adding lysates to a 96-well plate coated with a Rho-GTP binding protein.
-
Incubating to allow active (GTP-bound) RhoA to bind.
-
Washing away unbound proteins.
-
Detecting the captured active RhoA with a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Adding a colorimetric substrate and measuring the absorbance.
-
-
Data Analysis: A decrease in the colorimetric signal in this compound-treated samples compared to controls indicates inhibition of RhoA activation, suggesting target engagement at p75NTR.
Troubleshooting Guides
Co-Immunoprecipitation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal of prey protein | - Low expression of target or prey protein.- Antibody not suitable for IP.- Interaction is weak or transient.- Harsh lysis or wash conditions. | - Increase starting material.- Validate antibody for IP.- Consider cross-linking agents.- Use a milder lysis buffer and reduce the number or stringency of washes. |
| High background/non-specific bands | - Insufficient pre-clearing.- Antibody concentration too high.- Inadequate washing.- Non-specific binding to beads. | - Increase pre-clearing time.- Titrate antibody concentration.- Increase the number of washes or add low concentrations of detergent to the wash buffer.- Block beads with BSA before use. |
| Heavy and light chains of IP antibody obscure protein of interest | - Eluted antibody chains have similar molecular weight to the target. | - Use an IP/Western blot antibody from a different host species.- Use antibody-bead cross-linking to prevent antibody elution.- Use TrueBlot secondary antibodies. |
CETSA Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | - Compound does not bind to the target under assay conditions.- p75NTR is a membrane protein and may not behave predictably.- Incorrect temperature range tested. | - Confirm compound activity in a functional assay.- Optimize lysis conditions for membrane proteins (e.g., use specific detergents after the heating step).- Test a broader range of temperatures. |
| High variability between replicates | - Inconsistent heating or cooling.- Pipetting errors.- Incomplete cell lysis. | - Use a thermal cycler for precise temperature control.- Ensure accurate pipetting of small volumes.- Optimize lysis protocol; consider freeze-thaw cycles after heating. |
| p75NTR signal is weak or absent | - Low expression of p75NTR in the brain region.- Poor antibody quality.- Protein degradation. | - Choose a brain region with known high p75NTR expression.- Validate the primary antibody for Western blot.- Always use fresh lysates with protease and phosphatase inhibitors. |
Downstream Signaling Assay Troubleshooting (Western Blot for Phospho-JNK)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak phospho-protein signal | - Phosphorylation is transient or low-level.- Phosphatase activity in the lysate.- Poor antibody affinity. | - Perform a time-course experiment to find peak phosphorylation.- Ensure potent phosphatase inhibitors are added to the lysis buffer immediately before use.- Use a validated phospho-specific antibody. Consider immunoprecipitation to enrich the target protein. |
| High background | - Non-specific antibody binding.- Blocking agent is not optimal (e.g., milk for phospho-antibodies). | - Titrate primary antibody concentration.- Use BSA instead of milk for blocking when using phospho-specific antibodies.- Use TBST instead of PBST for washes. |
| Inconsistent results | - Variability in sample preparation.- Differences in loading amounts. | - Standardize the lysis and sample handling protocol meticulously.- Normalize the phospho-protein signal to the total protein signal for the same target on the same blot (strip and re-probe). |
References
- 1. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. mdpi.com [mdpi.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
Technical Support Center: (Rac)-LM11A-31 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-LM11A-31 in in vivo experiments. The information provided is intended to help overcome challenges related to bioavailability and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered to have poor bioavailability?
A1: While this compound is a small molecule that can be administered orally and crosses the blood-brain barrier, achieving therapeutic concentrations in vivo requires careful consideration of dosing and formulation.[1][2] The term "poor bioavailability" can be relative. Published preclinical studies have successfully used oral gavage to achieve desired biological effects in animal models, suggesting that its bioavailability is sufficient for research purposes when administered correctly.[1][3][4] A modified version, LM11A-31-BHS, has advanced to clinical trials, indicating acceptable pharmacokinetic properties for further development.[5][6]
Q2: What is the recommended solvent and route of administration for in vivo studies?
A2: For oral administration in mice, this compound is typically dissolved in sterile water.[3] It has been administered successfully via oral gavage in numerous preclinical studies.[1][3][4][7] Intraperitoneal (IP) injection has also been used.[2]
Q3: What are the known pharmacokinetic parameters of this compound in mice?
A3: Pharmacokinetic data for this compound following a single oral gavage dose in mice is summarized in the table below. These parameters are crucial for designing dosing schedules to maintain therapeutic concentrations.
Troubleshooting Guide
Problem: I am not observing the expected biological effect of LM11A-31 in my in vivo experiment.
This issue can arise from several factors related to drug delivery, dosage, and experimental design. The following troubleshooting steps can help identify and resolve the problem.
Potential Cause 1: Suboptimal Drug Concentration at the Target Site
-
Solution: Review and optimize your dosing regimen. The most commonly reported effective dose in mouse models is 50 mg/kg, administered once daily via oral gavage.[1][3] Chronic daily dosing may lead to higher brain concentrations compared to a single dose.[2] Ensure accurate preparation of the dosing solution. LM11A-31 is often used as a sulfate (B86663) salt, and the dose should be calculated based on the free base equivalent.[3]
-
Experimental Step: To confirm target engagement, you can measure the concentration of LM11A-31 in the brain and plasma at various time points after administration using liquid chromatography-mass spectrometry (LC-MS).[4]
Potential Cause 2: Issues with Drug Formulation and Administration
-
Solution: Ensure that LM11A-31 is fully dissolved in the vehicle (e.g., sterile water) before administration. For oral gavage, proper technique is critical to ensure the full dose reaches the stomach. Fasting the animals for a few hours before oral administration can help standardize absorption.[3][7]
-
Caption: Experimental workflow for LM11A-31 formulation and oral administration.
Potential Cause 3: Rapid Metabolism and Clearance
-
Solution: The half-life of LM11A-31 in the mouse brain is approximately 3-4 hours.[2][3] If the timing of your behavioral or biological endpoint assessment is significantly after the peak concentration (around 30 minutes post-dose), the drug levels may be too low.[2] Consider adjusting the timing of your measurements relative to the last dose or consider a twice-daily dosing regimen for sustained exposure.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Route of Administration | Oral Gavage | Single Dose | [2][3] |
| Dose | 50 mg/kg | [2][3] | |
| Peak Brain Concentration (Cmax) | 262 ng/g (~1.08 µM) | After single dose | [2] |
| Time to Peak Brain Conc. (Tmax) | ~30 minutes | [2] | |
| Brain Half-life (t1/2) | 3-4 hours | [2][3] | |
| Peak Brain Concentration (Chronic) | 463.4 ng/g (~1.9 µM) | 50 mg/kg/day for 2 weeks | [2] |
| Brain-to-Plasma Ratio | 3.1 ± 0.9 | 50 mg/kg dose | [2] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage of this compound in Mice
-
Materials:
-
This compound (sulfate salt)
-
Sterile water for injection
-
Appropriate gavage needles
-
Syringes
-
-
Procedure:
-
Calculate the required amount of LM11A-31 based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice. Note that 50 mg of the sulfate salt contains 30 mg of the free base.[3]
-
Dissolve the LM11A-31 in sterile water to the desired concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume).[5]
-
Ensure the solution is clear and completely dissolved.
-
Fast the mice for approximately 4 hours before dosing.[3][7]
-
Administer the LM11A-31 solution via oral gavage at a volume of 10 mL/kg.[3]
-
Signaling Pathway Diagrams
This compound modulates the p75 neurotrophin receptor (p75NTR), promoting neurotrophic signaling while inhibiting degenerative signaling pathways.
Caption: LM11A-31 modulates p75NTR to promote survival and block degenerative signaling.
References
- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 7. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting negative results in (Rac)-LM11A-31 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with (Rac)-LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, leading to unexpected or negative results.
Question: My primary neuronal cell culture does not show increased survival after treatment with this compound in a neurotoxicity model. What are the possible reasons?
Answer:
Several factors could contribute to the lack of a pro-survival effect of this compound in your neurotoxicity model. Consider the following possibilities:
-
Suboptimal Compound Concentration: The effective concentration of this compound can be cell-type and context-dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. In vitro studies have shown neuroprotective effects at nanomolar concentrations.[1]
-
Inappropriate Timing of Treatment: The timing of this compound administration relative to the neurotoxic insult is critical. The compound may be more effective when applied prophylactically or in the early stages of toxicity.
-
Cell Health and Density: Ensure your primary neuronal cultures are healthy and plated at an appropriate density. Stressed or overly dense cultures may not respond optimally to treatment.
-
Mechanism of Neurotoxicity: this compound primarily acts by modulating p75NTR signaling to promote survival pathways and inhibit apoptosis.[2][3] If the neurotoxic agent you are using induces cell death through a p75NTR-independent mechanism, the protective effects of this compound may be limited.
-
Compound Stability and Handling: this compound dihydrochloride (B599025) is soluble in water.[4] Ensure proper storage and handling to maintain its activity. Prepare fresh solutions for each experiment.
Troubleshooting Workflow:
Question: I am not observing the expected downstream signaling changes (e.g., decreased RhoA activation) after this compound treatment. What could be wrong?
Answer:
Failure to detect expected downstream signaling changes can stem from several experimental factors.
-
Timing of Analysis: Signaling events are often transient. It is essential to perform a time-course experiment to capture the peak of the signaling event you are investigating.
-
Antibody Quality: For Western blot analysis, ensure the primary antibodies for your targets (e.g., phosphorylated proteins, cleaved caspases) are validated and specific.
-
Appropriate Controls: Include positive and negative controls in your experiment. A known activator of the pathway can serve as a positive control, while a vehicle-treated group is a crucial negative control.
-
Cell Lysis and Protein Extraction: Use appropriate lysis buffers and protease/phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.
Key Downstream Signaling Pathways Modulated by LM11A-31:
This compound modulates p75NTR signaling, leading to the activation of survival pathways and inhibition of degenerative pathways.
Question: My cell viability assay (e.g., MTT) shows increased cell death with this compound treatment. How is this possible?
Answer:
While this compound is generally neuroprotective, observing increased cell death in a viability assay is a critical result that requires careful investigation.
-
High Compound Concentration: At very high concentrations, small molecules can have off-target effects or induce cytotoxicity. It is imperative to have a full dose-response curve to identify the therapeutic window.
-
Cell Line Specificity: The response to this compound can be cell-line specific. Some cell lines may lack the necessary downstream signaling components or express other receptors that interact with the compound in an unexpected way.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for viability, or it could inhibit the reductase enzymes, giving a false-negative result. It is advisable to confirm results with an alternative viability assay that has a different mechanism (e.g., a dye-exclusion assay like Trypan Blue or a real-time impedance-based assay).
-
Contamination: Rule out contamination of your cell culture or compound stock.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule, non-peptide modulator of the p75 neurotrophin receptor (p75NTR).[4] Its mechanism involves:
-
Promoting Survival Signaling: It selectively activates p75NTR survival pathways.[2][3]
-
Inhibiting Degenerative Signaling: It inhibits apoptosis signaling and can act as an antagonist to pro-nerve growth factor (proNGF), which promotes neuronal death through p75NTR.[4][5][6]
-
Modulating Downstream Pathways: It has been shown to inhibit the RhoA kinase pathway, which is involved in degenerative processes.[5]
What are the expected outcomes of a successful this compound experiment?
The expected outcomes depend on the experimental model. In general, successful experiments have demonstrated:
-
In Vitro:
-
In Vivo (Animal Models):
-
Clinical Trials (Exploratory Endpoints):
Table 1: Summary of Biomarker Changes in a Phase 2a Alzheimer's Disease Trial
| Biomarker | Direction of Change with LM11A-31 | Significance | Reference |
| CSF Aβ40 | ↓ | Significant | [6][8] |
| CSF Aβ42 | ↓ | Significant | [6][8] |
| CSF SNAP25 | ↓ | Significant | [3][8] |
| CSF Neurogranin | ↓ | Significant | [3][8] |
| CSF YKL-40 | ↓ | Significant | [3][8] |
| Cognitive Performance | No significant difference | Not significant | [7][9] |
What are standard protocols for in vitro assays with this compound?
General Experimental Workflow:
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound, the neurotoxic agent, or both. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
Note: Always include a "no cell" control to subtract the background absorbance.
References
- 1. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients | National Institute on Aging [nia.nih.gov]
- 10. news-medical.net [news-medical.net]
Validation & Comparative
(Rac)-LM11A-31 Versus LM11A-24: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of two small-molecule ligands, (Rac)-LM11A-31 and LM11A-24, which are known to modulate neurotrophin receptor signaling. The information presented herein is compiled from preclinical studies to assist researchers in evaluating their potential therapeutic applications.
Overview of this compound and LM11A-24
This compound and LM11A-24 are small molecules designed to interact with the p75 neurotrophin receptor (p75NTR).[1] While both compounds have been investigated for their neuroprotective properties, emerging evidence suggests differences in their efficacy and mechanisms of action. LM11A-31, in particular, has been shown to selectively activate p75NTR survival pathways while inhibiting apoptotic signaling.[2][3] It has demonstrated neuroprotective effects in a variety of animal models of neurological disorders, including Alzheimer's disease, Huntington's disease, and stroke.[2][4] Comparatively, LM11A-24 has been studied to a lesser extent, often in direct comparison with LM11A-31.[1][5]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative data from studies directly comparing the neuroprotective effects of this compound and LM11A-24.
Table 1: In Vivo Efficacy in Alzheimer's Disease Mouse Model
| Compound | Dosage | Animal Model | Key Readout | Result | Reference |
| This compound | 50 mg/kg | APP L/S mice | Reduction of activated microglia (CD68 expression) in the cortex and hippocampus | Significant reduction | [5] |
| LM11A-24 | 50 or 100 mg/kg | APP L/S mice | Reduction of activated microglia (CD68 expression) in the cortex and hippocampus | Reduction observed | [5] |
| This compound | Not Specified | AβPPL/S mice | Prevention of cholinergic neurite dystrophy | Demonstrated neuroprotectant effect | [1] |
| LM11A-24 | Not Specified | AβPPL/S mice | Prevention of cholinergic neurite dystrophy | Exhibited a smaller neuroprotectant effect compared to LM11A-31 | [1] |
Table 2: In Vitro Neuronal Survival
| Compound | Concentration | Cell Model | Key Readout | Result | Reference |
| This compound | Not Specified | Hippocampal neurons with BDNF | Neuronal survivability | Decreased cell survivability | [1] |
| LM11A-24 | Not Specified | Hippocampal neurons with BDNF | Neuronal survivability | Less of a decrease in cell survivability compared to LM11A-31 | [1] |
| This compound | Not Specified | Hippocampal neurons with NGF | Neuronal survivability | Increased cell survivability | [1] |
| LM11A-24 | Not Specified | Hippocampal neurons with NGF | Neuronal survivability | Increased cell survivability | [1] |
Experimental Protocols
In Vivo Microglia Activation Study
-
Animal Model: Wild-type (wt) and APP L/S mice.
-
Treatment: Mice were treated with vehicle, this compound at 50 mg/kg, or LM11A-24 at 50 or 100 mg/kg.
-
Immunohistochemistry: Brain sections were immunolabeled for the microglial activation marker CD68.
-
Analysis: The expression of CD68 and the morphology of microglia (cell body size and process thickness) were qualitatively and quantitatively assessed in the primary and secondary somatosensory cortex.[5]
In Vitro Cholinergic Neurite Dystrophy Assay
-
Cell Model: Cholinergic neurons harvested from the basal forebrain of AβPPL/S transgenic mice.
-
Treatment: Cells were treated with either this compound or LM11A-24.
-
Analysis: Cholinergic neurite length and volume were measured to assess the extent of neurite dystrophy. The effects of the compounds were compared to untreated AβPPL/S cells and wild-type cells.[1]
In Vitro Hippocampal Neuron Survival Assay
-
Cell Model: Hippocampal cells were cultured.
-
Treatment: Cells were exposed to either Brain-Derived Neurotrophic Factor (BDNF) or Nerve Growth Factor (NGF) in the presence or absence of LM11A compounds.
-
Analysis: The percentage of surviving neurons was quantified to determine the effects of the compounds on neurotrophin-mediated cell survival.[1]
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its neuroprotective effects by modulating the p75NTR. It has been shown to inhibit pro-death signaling pathways and promote pro-survival signals.[6] Specifically, LM11A-31 can prevent the cleavage of p75NTR, a process associated with neuronal death, and reduce oxidative stress-induced cell death.[6][7][8] In the context of diabetic retinopathy, LM11A-31 was found to inhibit the RhoA kinase pathway.[9]
The precise signaling cascade of LM11A-24 is less defined in the available literature, but it is understood to also interact with p75NTR.[1][5]
References
- 1. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 2. alzforum.org [alzforum.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-LM11A-31 and Other p75NTR Modulators for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR) has emerged as a critical regulator of neuronal survival and death, making it a compelling therapeutic target for a range of neurodegenerative diseases. Modulation of p75NTR signaling offers the potential to shift the balance from pro-apoptotic to pro-survival pathways, thereby protecting neurons from damage. (Rac)-LM11A-31 is a prominent small molecule modulator of p75NTR, currently in clinical development.[1][2] This guide provides an objective comparison of this compound with other classes of p75NTR modulators, supported by available experimental data, to aid researchers in selecting the appropriate tools for their studies.
Overview of p75NTR Signaling
The p75NTR is a member of the tumor necrosis factor receptor superfamily and exhibits complex signaling properties.[3] Its functional outcomes are highly dependent on the interacting ligands (e.g., pro-neurotrophins vs. mature neurotrophins), the presence of co-receptors (e.g., Trk receptors, sortilin), and the specific intracellular adaptor proteins recruited.[4] Broadly, p75NTR can initiate two opposing signaling cascades: a pro-survival pathway, often associated with NF-κB activation, and a pro-apoptotic pathway, which can involve the activation of the c-Jun N-terminal kinase (JNK) and RhoA GTPase signaling pathways.
Caption: Simplified p75NTR signaling pathways.
Comparative Analysis of p75NTR Modulators
The modulation of p75NTR can be achieved through various strategies, including small molecules, peptides, and antibodies. This section compares this compound with other notable p75NTR modulators.
This compound: A Small Molecule Modulator
This compound is an orally bioavailable and brain-penetrant small molecule that acts as a ligand for p75NTR.[1] It is considered a modulator rather than a simple agonist or antagonist, as it selectively activates pro-survival signaling pathways while inhibiting pro-apoptotic signals.[1][5] In preclinical models of Alzheimer's disease, LM11A-31 has been shown to prevent tau phosphorylation, reduce neuroinflammation, and improve cognitive function.[1] It functions by competing with the binding of neurotrophins and pro-neurotrophins to p75NTR.[6]
Peptide-Based Modulators
Peptides offer a targeted approach to disrupting specific protein-protein interactions within the p75NTR signaling cascade.
-
TAT-Pep5: This cell-permeable peptide is designed to mimic the fifth α-helix of p75NTR's intracellular domain. It specifically inhibits the interaction between p75NTR and Rho-GDI, thereby preventing the activation of the small GTPase RhoA, a key step in p75NTR-mediated growth cone collapse and apoptosis.[7] TAT-Pep5 has been shown to attenuate isoflurane-mediated neuronal apoptosis and protect against Aβ-induced morphological changes in neurons.[2][8]
-
c29 Peptide: This peptide corresponds to a 29-amino acid juxtamembrane region of the p75NTR intracellular domain. Unlike modulators that directly target p75NTR's ligand binding or pro-apoptotic signaling, c29 appears to potentiate the neurotrophic signaling of Trk receptors. It has been shown to enhance NGF-mediated TrkA phosphorylation and subsequent neurite outgrowth.[9]
Other Small Molecule Modulators
-
EVT901: This novel piperazine-derived compound acts by interfering with the oligomerization of p75NTR.[10] Dimerization of p75NTR is believed to be a critical step in the activation of its pro-apoptotic signaling. By inhibiting this process, EVT901 has demonstrated neuroprotective effects in models of traumatic brain injury, reducing apoptosis and enhancing neurite outgrowth.[10][11]
Quantitative Performance Data
Direct comparative studies of these modulators under identical experimental conditions are limited. The following table summarizes the available quantitative data from various sources. It is crucial to consider the different assay systems when interpreting these values.
| Modulator | Class | Mechanism of Action | Quantitative Metric | Value | Assay System | Reference |
| This compound | Small Molecule | p75NTR Ligand | A₂ (Inhibition of NGF binding) | 1,192 nM | p75NTR-Fc binding assay | [12] |
| EVT901 | Small Molecule | Inhibitor of p75NTR oligomerization | IC₅₀ (Inhibition of AP-p75NTR binding) | 0.21 ± 0.04 nM | Cell-based binding assay | [10] |
| TAT-Pep5 | Peptide | Inhibitor of p75NTR-RhoA interaction | Effective Concentration | 10 µM | Inhibition of isoflurane-mediated RhoA activation in neurons | [8] |
| c29 | Peptide | Potentiator of TrkA signaling | Effective Concentration | Not specified | Enhances NGF-stimulated neurite outgrowth | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize p75NTR modulators.
Neurite Outgrowth Assay
This assay quantitatively assesses the ability of a compound to promote or inhibit the growth of neurites from cultured neurons.
Protocol:
-
Cell Plating: Plate a neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in a 96-well format.
-
Compound Treatment: After cell adherence, replace the medium with a low-serum medium containing the test modulator at various concentrations. Include positive (e.g., Nerve Growth Factor) and negative (vehicle) controls.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (typically 24-72 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching using automated image analysis software.
Caption: Workflow for a neurite outgrowth assay.
JNK Phosphorylation Western Blot Assay
This assay is used to determine if a p75NTR modulator can inhibit the pro-apoptotic JNK signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 cells transfected with p75NTR) and treat with a known JNK activator (e.g., anisomycin (B549157) or proNGF) in the presence or absence of the p75NTR modulator for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total JNK to normalize the p-JNK signal.
-
Densitometry: Quantify the band intensities to determine the ratio of p-JNK to total JNK.
Caption: Western blot workflow for JNK phosphorylation.
Conclusion
This compound represents a promising class of small molecule p75NTR modulators with demonstrated efficacy in preclinical models of neurodegenerative diseases. Its mode of action, promoting pro-survival while inhibiting pro-death signaling, makes it an attractive therapeutic candidate. However, other modulators, such as the peptide-based TAT-Pep5 and c29, and the small molecule EVT901, offer alternative and more specific mechanisms for dissecting the complex p75NTR signaling pathways. The choice of modulator will ultimately depend on the specific research question and the desired experimental outcome. The data and protocols provided in this guide are intended to facilitate the informed selection and application of these powerful research tools in the ongoing effort to develop effective therapies for neurodegenerative disorders.
References
- 1. Propofol neurotoxicity is mediated by p75 neurotrophin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p75NTR Polyclonal Antibody (55014-1-AP) [thermofisher.com]
- 4. Modulation of the p75 neurotrophin receptor suppresses age-related basal forebrain cholinergic neuron degeneration | Semantic Scholar [semanticscholar.org]
- 5. alzforum.org [alzforum.org]
- 6. Small Molecule, Non-Peptide p75NTR Ligands Inhibit Aβ-Induced Neurodegeneration and Synaptic Impairment | PLOS One [journals.plos.org]
- 7. The p75 receptor acts as a displacement factor that releases Rho from Rho-GDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoflurane neurotoxicity is mediated by p75NTR-RhoA activation and actin depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
A Comparative Analysis of (Rac)-LM11A-31 and Other BDNF Mimetics in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, growth, and synaptic plasticity. Its therapeutic potential in neurodegenerative diseases is significant, yet its poor pharmacokinetic properties limit its clinical use. This has spurred the development of small-molecule BDNF mimetics. This guide provides a detailed comparison of (Rac)-LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), with other BDNF mimetics that primarily act as agonists for the Tropomyosin receptor kinase B (TrkB).
Mechanism of Action: A Tale of Two Receptors
This compound and TrkB-agonist BDNF mimetics ultimately promote neuroprotection but through distinct signaling pathways.
This compound is a small, orally bioavailable molecule that selectively binds to the p75NTR.[1][2] The p75NTR is a dual-faceted receptor that, depending on the context and co-receptors, can mediate either cell survival or apoptosis.[1][2] this compound is proposed to modulate p75NTR signaling, promoting pro-survival pathways while inhibiting degenerative signaling cascades often activated in neurodegenerative conditions.[1][2]
In contrast, most other BDNF mimetics, such as 7,8-dihydroxyflavone (B1666355) (7,8-DHF) and the peptide mimetic GSB-106, act as agonists for the TrkB receptor.[3][4] Activation of TrkB by these mimetics initiates downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[3][5]
References
- 1. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Molecular Weight BDNF Mimetic, Dimeric Dipeptide GSB-106, Reverses Depressive Symptoms in Mouse Chronic Social Defeat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-LM11A-31 and Other Emerging Neuroprotective Compounds for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Alzheimer's disease (AD) is undergoing a significant shift, moving beyond the traditional amyloid-beta (Aβ) and tau-centric approaches to embrace a broader spectrum of neuroprotective strategies. This guide provides a detailed, data-driven comparison of (Rac)-LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR), with other notable neuroprotective compounds: Posiphen, the C31 peptide, Anavex 2-73 (blarcamesine), and CT1812 (Elayta). We delve into their distinct mechanisms of action, supported by preclinical and clinical experimental data, to offer a comprehensive resource for the scientific community.
Overview of Investigational Compounds
This guide focuses on five neuroprotective compounds with diverse molecular targets and mechanisms of action, representing a cross-section of current innovative strategies in AD drug discovery.
| Compound | Primary Target(s) | Proposed Mechanism of Action |
| This compound | p75 Neurotrophin Receptor (p75NTR) | Modulates p75NTR signaling to promote neuronal survival and inhibit degenerative pathways.[1][2] |
| Posiphen | Amyloid Precursor Protein (APP) mRNA | Inhibits the translation of APP, thereby reducing the production of Aβ and other neurotoxic fragments.[3][4][5] |
| C31 Peptide | Intracellular signaling cascades | A C-terminal fragment of APP that can induce cytotoxicity, potentially by complexing with APP. |
| Anavex 2-73 (blarcamesine) | Sigma-1 Receptor (S1R) and Muscarinic Receptors | Activates the S1R to restore cellular homeostasis and modulates muscarinic signaling. |
| CT1812 (Elayta) | Sigma-2 Receptor (S2R) / Progesterone Receptor Membrane Component 1 (PGRMC1) | Acts as an antagonist to displace Aβ oligomers from synaptic receptors, promoting their clearance.[4] |
Preclinical Efficacy: A Comparative Data Summary
The following tables summarize key quantitative data from preclinical studies in established mouse models of Alzheimer's disease, providing a direct comparison of the neuroprotective effects of these compounds on cognitive function and neuropathology.
Cognitive Performance in Alzheimer's Disease Mouse Models
Table 1: Morris Water Maze (MWM) - Escape Latency (seconds)
| Compound | Mouse Model | Treatment Dose & Duration | Control (AD model) Escape Latency (mean ± SEM) | Treated (AD model) Escape Latency (mean ± SEM) | p-value | Reference |
| This compound | APPL/S | 50 mg/kg/day, 3 months | ~55 ± 5 s (Day 5) | ~30 ± 4 s (Day 5) | <0.05 | (Knowles et al., 2013)[6] |
| Posiphen | APP/PS1 | 25 mg/kg/day, 10 weeks | Not explicitly stated, but described as impaired | Described as restored to normal | Not explicitly stated | (QR Pharma, 2012)[7] |
| CT1812 | Thy1-hAPP | 10 mg/kg/day, 9-10 weeks | ~40 ± 3 s (Day 5) | ~25 ± 2 s (Day 5) | <0.05 | (Izzo et al., 2021)[8] |
Table 2: Novel Object Recognition (NOR) - Discrimination Index (DI)
| Compound | Mouse Model | Treatment Dose & Duration | Control (AD model) DI (mean ± SEM) | Treated (AD model) DI (mean ± SEM) | p-value | Reference |
| This compound | APPL/S | 50 mg/kg/day, 3 months | ~0.1 ± 0.05 | ~0.4 ± 0.08 | <0.05 | (Knowles et al., 2013)[6] |
| Anavex 2-73 | Aβ25-35 injected | 0.3 mg/kg (single dose) | Impaired recognition | Prevention of impairment | <0.05 | (Maurice et al., 2021) |
Neuropathological Endpoints in Alzheimer's Disease Mouse Models
Table 3: Reduction in Aβ and Tau Pathology
| Compound | Mouse Model | Treatment Dose & Duration | Endpoint | % Reduction vs. Control (AD model) | p-value | Reference |
| Posiphen | Wild-type | 15-75 mg/kg/day, 21 days | Brain Aβ40 levels | Significant reduction at ≥15 mg/kg | <0.05 | (Lahiri et al., 2007)[4] |
| Posiphen | Wild-type | 15-75 mg/kg/day, 21 days | Brain Aβ42 levels | Significant reduction at ≥15 mg/kg | <0.05 | (Lahiri et al., 2007)[4] |
| This compound | APPL/S | 50 mg/kg/day, 3 months | Cortical Dystrophic Neurites | Significant reduction | <0.05 | (Simmons et al., 2014)[9] |
| This compound | APPL/S | 50 mg/kg/day, 3 months | Pathological Tau Folding (MC-1) | Significant reduction | <0.05 | (Nguyen et al., 2014)[10] |
| Anavex 2-73 | Aβ25-35 injected | 0.3 mg/kg (single dose) | Lipid Peroxidation | Significant reduction | <0.05 | (Villard et al., 2016)[10] |
Clinical Trial Data: A Glimpse into Human Efficacy and Safety
While preclinical data provides a strong foundation, clinical trials are the ultimate test of a compound's therapeutic potential. Here, we summarize key findings from clinical investigations of this compound, Posiphen, Anavex 2-73, and CT1812.
Table 4: Overview of Clinical Trial Results
| Compound | Phase | Patient Population | Key Findings | Reference |
| This compound | Phase 2a | Mild to moderate AD | Met primary safety endpoint. No significant difference in cognitive endpoints, but showed favorable changes in CSF biomarkers (Aβ40, Aβ42, SNAP25, neurogranin).[6][8][11][12] | (Shanks et al., 2024)[6] |
| Posiphen | Phase 1/Proof of Mechanism | Mild Cognitive Impairment (MCI) | Well-tolerated. Significantly lowered CSF levels of sAPPα, sAPPβ, total tau, and phosphorylated tau.[3][13] | (Maccecchini et al., 2012)[13] |
| Anavex 2-73 | Phase 2b/3 | Early AD | Significantly slowed cognitive decline (ADAS-Cog13) and functional decline (CDR-SB) compared to placebo.[1][7] | (Hampel et al., 2024)[11] |
| CT1812 | Phase 2 | Mild to moderate AD | Met primary safety and tolerability endpoints. Showed a trend for slowing of cognitive decline (ADAS-Cog11).[4][14] | (Cognition Therapeutics, 2022)[14] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the experimental designs used to evaluate these compounds is critical for interpreting the data. The following diagrams, generated using Graphviz, illustrate these complex relationships.
Signaling Pathways
Caption: this compound signaling pathway.
Caption: Posiphen's mechanism of action.
Experimental Workflows
Caption: Morris Water Maze experimental workflow.
Caption: Novel Object Recognition experimental workflow.
Detailed Experimental Protocols
For the purpose of reproducibility and critical evaluation, this section outlines the methodologies for key experiments cited in this guide.
Morris Water Maze (MWM)
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged approximately 1 cm below the water surface. The pool is surrounded by various distal visual cues.
-
Procedure:
-
Habituation (Visible Platform): Mice are trained for 1-2 days to locate a visible platform to ensure they are not visually or motor-impaired.
-
Acquisition Training (Hidden Platform): Over 5-7 consecutive days, mice are subjected to 4 trials per day. For each trial, the mouse is released from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
Probe Trial: On the day following the final training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
-
Data Analysis: Key parameters measured include escape latency (time to find the platform during training), path length, and the time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR)
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A variety of objects with different shapes, colors, and textures are used.
-
Procedure:
-
Habituation: Mice are habituated to the empty arena for 5-10 minutes for 2-3 days.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 10 minutes).
-
Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase: One of the familiar objects is replaced with a novel object, and the mouse is returned to the arena to explore for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The time spent exploring each object is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
-
Sample Preparation: Mouse brain tissue is homogenized in a lysis buffer containing protease inhibitors. For the detection of insoluble Aβ, a formic acid extraction step is typically included.
-
Procedure:
-
A capture antibody specific for Aβ (e.g., anti-Aβ40 or anti-Aβ42) is coated onto the wells of a microplate.
-
Brain homogenate samples and standards are added to the wells and incubated.
-
A detection antibody, also specific for Aβ but targeting a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric signal.
-
The absorbance is read using a microplate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.
-
Immunohistochemistry (IHC) for Aβ Plaques and Phosphorylated Tau
-
Tissue Preparation: Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then cryoprotected and sectioned.
-
Procedure:
-
Brain sections are incubated with a primary antibody specific for the target protein (e.g., anti-Aβ 6E10 or anti-phospho-tau AT8).
-
A secondary antibody conjugated to a reporter enzyme or fluorophore is then applied.
-
For enzymatic detection, a substrate is added to produce a colored precipitate at the site of the antigen. For fluorescent detection, the sections are visualized using a fluorescence microscope.
-
-
Data Analysis: The number, size, and area of plaques or tau-positive neurons are quantified using image analysis software.
Conclusion
The neuroprotective compounds discussed in this guide represent a diverse and promising frontier in the fight against Alzheimer's disease. This compound, with its unique mechanism of modulating p75NTR signaling, has demonstrated encouraging preclinical and early clinical biomarker results. Posiphen and Anavex 2-73 have shown promise in targeting APP synthesis and cellular homeostasis, respectively, with Anavex 2-73 showing significant cognitive benefits in a Phase 2b/3 trial. CT1812 offers an innovative approach by displacing toxic Aβ oligomers. The C31 peptide, while a marker of pathology, also presents a potential therapeutic target.
The direct comparison of quantitative data from standardized preclinical models and the transparent presentation of clinical trial outcomes are essential for the scientific community to critically evaluate and build upon these findings. The detailed experimental protocols provided herein are intended to facilitate the replication and extension of this important research. As the field continues to evolve, a multi-faceted approach targeting various aspects of neurodegeneration will likely be necessary to develop effective treatments for Alzheimer's disease. Further large-scale and long-term clinical trials are warranted to fully elucidate the therapeutic potential of these and other emerging neuroprotective compounds.
References
- 1. Anavex Life Sciences Announces Peer-Reviewed Publication of Oral Blarcamesine Phase IIb/III Data in The Journal of Prevention of Alzheimer’s Disease [qynapse.com]
- 2. Anavex Life Sciences Reports Positive Efficacy and Safety Results from Long-Term ATTENTION-AD Trial of Blarcamesine for Early Alzheimer's Disease | Nasdaq [nasdaq.com]
- 3. Cognition Therapeutics reports positive Alzheimer’s clinical trial results [longevity.technology]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. anavex.com [anavex.com]
- 6. A Review of the Clinical Progress of CT1812, a Novel Sigma-2 Receptor Antagonist for the Treatment of Alzheimer’s Disease [mdpi.com]
- 7. biospace.com [biospace.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. anavex.com [anavex.com]
- 10. Frontiers | Mitochondrial protection by the mixed muscarinic/σ1 ligand ANAVEX2-73, a tetrahydrofuran derivative, in Aβ25–35 peptide-injected mice, a nontransgenic Alzheimer’s disease model [frontiersin.org]
- 11. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anavex Life Sciences Announces Preliminary Clinical [globenewswire.com]
- 13. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
Validating the Neuroprotective Mechanism of (Rac)-LM11A-31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent (Rac)-LM11A-31 with alternative compounds targeting the p75 neurotrophin receptor (p75NTR). The information presented is supported by experimental data to validate its mechanism of action and therapeutic potential.
This compound is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegenerative diseases and injury.[1][2][3] Its primary mechanism involves the selective activation of pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signals.[4] This modulation has been shown to counteract the neurotoxic effects of amyloid-β (Aβ) and pathological tau, reduce neuroinflammation, and preserve synaptic integrity.[5][6][7] A modified version, LM11A-31-BHS, has undergone clinical evaluation, meeting its primary safety endpoint in a Phase 2a trial for Alzheimer's disease.[4][6][8]
Comparative Analysis of p75NTR Modulators
While this compound is a prominent p75NTR modulator, several other compounds and therapeutic strategies have been developed to target this receptor for neuroprotection. This section compares this compound with notable alternatives.
| Feature | This compound | LM11A-24 | EVT901 | P75NEURO | Cyclic Peptides |
| Molecule Type | Small Molecule | Small Molecule | Small Molecule (Piperazine derivative) | Fusion Protein (p75ECD-Fc) | Peptide |
| Primary Mechanism | Modulates p75NTR to promote survival and inhibit apoptosis.[4] | Similar to LM11A-31, prevents Aβ-induced degenerative signaling.[9] | p75NTR antagonist, inhibits receptor oligomerization.[10][11] | Sequesters p75NTR ligands (e.g., proNGF, Aβ) to block their neurotoxic effects.[12] | Antagonize ligand binding to p75NTR.[5][13][14][15] |
| Key Preclinical Findings | Reduces neurite dystrophy, microglial activation, and cognitive deficits in AD models; neuroprotective in stroke and TBI models.[16][17][18] | Reduces tau hyperphosphorylation and cholinergic neurite degeneration in an AD mouse model.[9] | Reduces lesion size, protects neurons and oligodendrocytes, and improves functional outcomes in TBI models.[10][11][19] | Dose-dependent neuroprotection in rat ischemic stroke models; promotes neurite outgrowth.[12] | Reduces Aβ-induced inflammation and neuronal death in vitro and in vivo.[5][14][15] |
| Clinical Development | Phase 2a trial completed for Alzheimer's disease, demonstrating safety and positive biomarker changes.[6][7][8] | Preclinical.[9] | Preclinical.[10][11] | Preclinical.[12] | Preclinical.[5][13] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and its alternatives.
Table 1: In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models
| Parameter | Mouse Model | Treatment Regimen | Result | Reference |
| Neurite Length (Cholinergic) | APP L/S | 50 mg/kg/day for 1 month (late-stage) | Increased length of ChAT neurites in basal forebrain. | [16] |
| Neurite Area (Cholinergic) | APP L/S | 50 mg/kg/day for 1 month (late-stage) | Increased area of ChAT neurites in basal forebrain. | [16] |
| Dystrophic Neurite Area (Cortical) | APP L/S | 50 mg/kg/day for 1 month (late-stage) | Decreased area of cortical dystrophic neurite clusters. | [16] |
| Cognitive Performance (Novel Object Recognition) | APP L/S | 10 or 50 mg/kg/day for 3 months | Prevented deficits in novel object recognition. | [4] |
| Cognitive Performance (Y-maze) | APP L/S | 10 or 50 mg/kg/day for 3 months | Prevented deficits in Y-maze performance. | [4] |
Table 2: Clinical Biomarker Changes with LM11A-31 in Alzheimer's Disease Patients (Phase 2a)
| Biomarker | Change vs. Placebo (26 weeks) | p-value | Reference |
| Plasma p-tau217 | 31% decrease | 0.049 | [20] |
| CSF SNAP25 | -19.20% median annual percent change | 0.010 | [8] |
| CSF Neurogranin | Significant slowing of longitudinal increases | 0.009 | [8] |
| CSF YKL40 | -5.19% median annual percent change | 0.040 | [8] |
| CSF Aβ42 | -6.98% relative change | - | [8] |
| CSF Aβ40 | -8.98% relative change | - | [8] |
Table 3: Comparative In Vitro Neuroprotection Data
| Compound | Assay | Model | Key Finding | Reference |
| This compound | Cell Viability | Aβ-exposed neuronal cultures | Prevents Aβ-induced degeneration. | [16] |
| LM11A-24 | Tau Phosphorylation | Aβ-exposed hippocampal neurons | Inhibits Aβ-induced tau phosphorylation (AT8). | [9] |
| EVT901 | Apoptosis Assay | proNGF-treated neuroblastoma cells | Blocks proNGF-induced apoptosis. | [10] |
| Cyclic Peptide | Cell Viability (MTT assay) | Aβ (1-40)-treated cortical neurons | Rescued neurons from Aβ-induced toxicity. | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Neuroprotection Assay
Objective: To assess the ability of a test compound to protect neuronal cells from a specific neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22) or primary cortical neurons.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound (e.g., LM11A-31) dissolved in a suitable vehicle (e.g., water or DMSO).
-
Neurotoxin (e.g., glutamate, hydrogen peroxide, Aβ oligomers).
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTT, Resazurin).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only control. Incubate for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells at a concentration known to induce approximately 50% cell death (EC50). Do not add the toxin to the untreated control wells.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (e.g., 24 hours).
-
Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's instructions. For the MTT assay, this typically involves incubating the cells with MTT reagent, followed by solubilization of the formazan (B1609692) crystals with DMSO and measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration of the test compound against cell viability to determine its neuroprotective efficacy.
Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Mouse Models
Objective: To evaluate spatial learning and memory in a mouse model of Alzheimer's disease.
Materials:
-
Circular water tank (pool).
-
Escape platform.
-
Water made opaque with non-toxic paint.
-
High-contrast visual cues placed around the room.
-
Video tracking system and software.
-
Transgenic and wild-type control mice.
Procedure:
-
Visible Platform Training (Day 1): Place the platform in the pool with a visible cue attached. Allow each mouse to perform several trials from different starting positions to learn the task of finding and climbing onto the platform.
-
Hidden Platform Training (Days 2-6): Submerge the platform 1 cm below the water surface in a fixed location. For each trial, place the mouse in the water at one of four randomized starting positions. Allow the mouse to search for the platform for a set time (e.g., 60 seconds). If the mouse finds the platform, allow it to remain there for a short period (e.g., 15-30 seconds). If it fails to find the platform, guide it to the platform.
-
Probe Trial (Day 7): Remove the platform from the pool. Place the mouse in the pool and allow it to swim freely for 60 seconds.
-
Data Acquisition and Analysis: Use the video tracking system to record the swim path, escape latency (time to find the platform), and time spent in the target quadrant during the probe trial. Analyze these parameters to assess learning and memory.
Immunohistochemistry for Microglial Activation
Objective: To visualize and quantify the activation state of microglia in brain tissue.
Materials:
-
Brain tissue sections (fixed and sectioned).
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., PBS with 1% BSA and 0.3% Triton X-100).
-
Primary antibody against a microglial marker (e.g., Iba1).
-
Fluorescently labeled secondary antibody.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation: Perfuse and fix the brain tissue, then prepare frozen or paraffin-embedded sections.
-
Antigen Retrieval (if necessary): For paraffin (B1166041) sections, deparaffinize and rehydrate the tissue. Perform antigen retrieval using a method such as heat-induced epitope retrieval in citrate (B86180) buffer.
-
Blocking: Incubate the sections in blocking solution for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., rabbit anti-Iba1) diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections several times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sections several times with PBS.
-
Mounting: Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Visualize the stained sections using a fluorescence microscope. Activated microglia typically exhibit an amoeboid morphology with retracted processes, which can be quantified through morphological analysis.
Visualizations
The following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow for its validation, and a logical comparison of its mechanism with alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. p75NTR antagonistic cyclic peptide decreases the size of beta amyloid-induced brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Study in Nature Medicine Shows Novel Neuroprotective Drug Candidate Meets Primary Endpoint in Patients with Mild to Moderate Alzheimer’s Disease | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 7. nia.nih.gov [nia.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel inhibitor of p75-neurotrophin receptor improves functional outcomes in two models of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P75NEURO - Protheragen [protheragen.com]
- 13. Effect of p75 neurotrophin receptor antagonist on disease progression in transgenic amyotrophic lateral sclerosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p75NTR Antagonistic Cyclic Peptide Decreases the Size of β Amyloid-Induced Brain Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cyclic peptide that binds p75(NTR) protects neurones from beta amyloid (1-40)-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. p75 Neurotrophin Receptor Modulation Shown to Slow Biomarker Progression, Preserve Visuospatial Function in Alzheimer Disease - - Practical Neurology [practicalneurology.com]
A Comparative Guide to the Effects of (Rac)-LM11A-31 on Synaptic Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the investigational drug (Rac)-LM11A-31 on the synaptic biomarkers SNAP-25 and neurogranin (B1177982), with other therapeutic alternatives for neurodegenerative diseases. The information is compiled from peer-reviewed clinical trial data and other publicly available resources to support research and development efforts in neurology.
Executive Summary
Synaptic dysfunction and loss are early and critical features of neurodegenerative diseases like Alzheimer's. Cerebrospinal fluid (CSF) levels of presynaptic (SNAP-25) and postsynaptic (neurogranin) proteins are valuable biomarkers for monitoring this synaptic pathology. This guide focuses on this compound, a novel small molecule modulator of the p75 neurotrophin receptor (p75NTR), and compares its effects on these key synaptic biomarkers with those of other emerging Alzheimer's disease therapies, lecanemab and simufilam (B8192594).
Recent clinical trial data for this compound has demonstrated a statistically significant slowing in the increase of both SNAP-25 and neurogranin levels in the CSF of Alzheimer's disease patients, suggesting a protective effect on both presynaptic and postsynaptic compartments. In comparison, while lecanemab has shown promise in improving neurogranin levels, specific quantitative data on its impact on both biomarkers from its pivotal trials are not as readily available in a directly comparable format. Simufilam has also reported reductions in neurogranin in a shorter-term study.
This guide presents the available quantitative data, details the experimental methodologies employed in the respective clinical trials, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of these therapeutic agents.
Data Presentation: Comparative Effects on Synaptic Biomarkers
The following table summarizes the quantitative data on the effects of this compound and simufilam on CSF levels of SNAP-25 and neurogranin.
| Drug | Biomarker | Study | Treatment Duration | Dosage | Effect on Biomarker Level (Compared to Placebo) | Statistical Significance (p-value) |
| This compound | SNAP-25 | Phase 2a | 26 weeks | 200 mg or 400 mg twice daily | -19.20% median annual percent change | p = 0.010 |
| Neurogranin | Phase 2a | 26 weeks | 200 mg or 400 mg twice daily | -9.17% median annual percent change | p = 0.009 | |
| Simufilam | Neurogranin | Phase 2b | 28 days | 50 mg or 100 mg twice daily | 10-40% decrease (reported range for various biomarkers) | Not specified for neurogranin alone |
| SNAP-25 | Phase 2b | 28 days | 50 mg or 100 mg twice daily | Data not specifically reported | Not applicable | |
| Lecanemab | Neurogranin | Clarity AD (Phase 3) | 18 months | 10 mg/kg bi-weekly | "Improved to normal levels" (qualitative description) | Not specified |
| SNAP-25 | Clarity AD (Phase 3) | 18 months | Data not specifically reported | Not applicable |
Note: The data for simufilam is from a significantly shorter trial (28 days) compared to the this compound trial (26 weeks), which should be considered when comparing the magnitude of the effects.
Experimental Protocols
This compound: Phase 2a Clinical Trial (NCT03069014)
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 242 individuals with mild-to-moderate Alzheimer's disease.
-
Intervention: Participants were randomized to receive oral capsules of this compound (200 mg or 400 mg) or a placebo, administered twice daily.
-
CSF Collection: Cerebrospinal fluid samples were obtained from participants at baseline and at the end of the 26-week treatment period.
-
Biomarker Analysis:
-
SNAP-25: Levels were quantified using a validated immunoprecipitation-mass spectrometry (IP-MS) method.
-
Neurogranin: Levels were measured using an enzyme-linked immunosorbent assay (ELISA).
-
Lecanemab: Clarity AD Phase 3 Clinical Trial (NCT03887455)
-
Study Design: An 18-month, global, multicenter, double-blind, placebo-controlled, parallel-group study.
-
Participants: 1,795 individuals with early Alzheimer's disease.
-
Intervention: Participants were randomized to receive intravenous infusions of lecanemab (10 mg/kg) or a placebo every two weeks.
-
CSF Collection: CSF samples were collected from a substudy cohort of participants at baseline and at various time points during the trial.
-
Biomarker Analysis: The trial protocol included the assessment of a panel of CSF biomarkers, including neurogranin, as a measure of synaptic dysfunction. Specific details of the analytical methods used for SNAP-25 and neurogranin in the final analysis are not fully detailed in the readily available public documents.
Simufilam: Phase 2b Clinical Trial
-
Study Design: A 28-day, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 64 patients with mild-to-moderate Alzheimer's disease.
-
Intervention: Participants were randomized to receive oral doses of simufilam (50 mg or 100 mg) or a placebo twice daily.
-
CSF Collection: CSF samples were collected at baseline and at the end of the 28-day treatment period.
-
Biomarker Analysis: CSF biomarker analysis was conducted to measure changes in levels of neurogranin and other markers of neurodegeneration and neuroinflammation. The specific analytical methods used were not detailed in the initial press releases.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a modulator of the p75 neurotrophin receptor (p75NTR). In the context of Alzheimer's disease pathology, p75NTR can mediate pro-apoptotic and degenerative signals. This compound is thought to shift the signaling cascade towards pro-survival pathways, thereby protecting synapses and neurons.
Caption: this compound modulates p75NTR signaling to promote neuronal survival.
Lecanemab Mechanism of Action
Lecanemab is a humanized monoclonal antibody that preferentially targets soluble amyloid-beta (Aβ) protofibrils, which are considered to be key toxic species in the Alzheimer's disease cascade leading to synaptic dysfunction and neuronal death.
Caption: Lecanemab targets Aβ protofibrils for microglial clearance.
Simufilam Mechanism of Action
Simufilam is a small molecule that targets an altered form of the scaffolding protein Filamin A (FLNA). In Alzheimer's disease, altered FLNA is believed to facilitate the toxic signaling of amyloid-beta through the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).
Caption: Simufilam targets altered Filamin A to reduce toxic signaling.
Clinical Trial Experimental Workflow
The general workflow for the clinical trials discussed involves screening and enrollment of eligible patients, a baseline assessment including CSF collection, a treatment period with the investigational drug or placebo, and subsequent follow-up assessments with further CSF collection to measure changes in biomarkers.
Caption: General workflow of the clinical trials assessing synaptic biomarkers.
(Rac)-LM11A-31: A Novel p75NTR Modulator's Clinical Trial Performance and Biomarker Profile in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results and biomarker data for (Rac)-LM11A-31, a first-in-class small molecule modulator of the p75 neurotrophin receptor (p75NTR), in the context of Alzheimer's disease (AD). We will delve into the quantitative outcomes of the Phase 2a clinical trial, detail the experimental methodologies, and present a comparative perspective against the backdrop of typical disease progression.
Executive Summary
This compound has completed a Phase 2a clinical trial in participants with mild to moderate Alzheimer's disease. The trial (NCT03069014) successfully met its primary endpoint of safety and tolerability. While the study did not demonstrate statistically significant effects on cognitive endpoints, a key finding was the significant modulation of several cerebrospinal fluid (CSF) and plasma biomarkers associated with AD pathology. These results suggest that targeting p75NTR with this compound may have a disease-modifying effect, warranting further investigation in larger and longer clinical trials.
Comparative Performance Analysis
Direct comparison with other clinical-stage p75NTR-targeting drugs is challenging due to the limited public availability of data for such compounds. Therefore, this guide will compare the biomarker effects of this compound against the known trajectory of these biomarkers in Alzheimer's disease, providing a benchmark for its potential therapeutic impact.
Table 1: Summary of Key Phase 2a Clinical Trial Biomarker Results for this compound
| Biomarker Category | Biomarker | Treatment Effect (Compared to Placebo) | p-value | Reference |
| Amyloid Pathology | CSF Aβ40 | Reduction | <0.05 | [1] |
| CSF Aβ42 | Reduction | <0.05 | [1] | |
| Tau Pathology | Plasma p-tau217 | 31% decrease | 0.049 | [2] |
| Synaptic Dysfunction | CSF SNAP-25 | Slowed increase | <0.05 | [1] |
| CSF Neurogranin | Slowed increase | <0.05 | [1] | |
| Neuroinflammation | CSF YKL-40 | Slowed increase | <0.05 | [1] |
Signaling Pathway and Mechanism of Action
This compound is designed to modulate the signaling of the p75 neurotrophin receptor (p75NTR). This receptor can initiate two opposing signaling cascades: a pro-survival pathway and a pro-apoptotic (cell death) pathway. In the context of Alzheimer's disease, it is hypothesized that the pro-apoptotic signaling of p75NTR is upregulated. This compound is believed to selectively inhibit the degenerative signaling pathways while preserving or enhancing the pro-survival signals.
Caption: p75NTR signaling pathways and the proposed mechanism of this compound.
Clinical Trial Experimental Workflow
The Phase 2a clinical trial of this compound was a randomized, double-blind, placebo-controlled study conducted over 26 weeks. The study enrolled 242 participants with mild to moderate Alzheimer's disease.
Caption: Workflow of the this compound Phase 2a clinical trial.
Experimental Protocols
Biomarker Analysis
-
Cerebrospinal Fluid (CSF) Biomarkers (Aβ40, Aβ42, SNAP-25, Neurogranin, YKL-40): CSF samples were collected via lumbar puncture at baseline and at the end of the 26-week treatment period. Analysis of these protein biomarkers is typically performed using immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or bead-based multiplex assays on platforms like Luminex. These assays utilize specific antibodies to capture and quantify the concentration of each target protein.
-
Plasma Phosphorylated Tau at Threonine 217 (p-tau217): Blood samples were collected, and plasma was isolated. The concentration of p-tau217 was measured using highly sensitive immunoassays. Several platforms are available for this analysis, including Single Molecule Array (Simoa), Lumipulse, and mass spectrometry-based methods, which offer high precision and sensitivity for detecting low-abundance proteins in plasma.[3][4]
Conclusion
The Phase 2a clinical trial of this compound provides encouraging, albeit early, evidence for the potential of modulating p75NTR signaling in Alzheimer's disease. The observed effects on key AD biomarkers suggest a biological activity that may counteract the underlying pathophysiology of the disease. While cognitive benefits were not demonstrated in this short-term study, the favorable safety profile and positive biomarker trends support the continued investigation of this compound in larger, longer-duration clinical trials to fully elucidate its therapeutic potential. The data presented in this guide offer a foundational understanding of this compound's clinical performance to date, providing valuable insights for the research and drug development community.
References
- 1. Independent Research Finds Underlying Method for C₂N’s p-Tau217 RatioBlood Test Outperforms Other Tau Blood Tests Used for Alzheimer’s Diagnoses — C2N Diagnostics [c2n.com]
- 2. Repeated plasma p-tau217 measurements to monitor clinical progression heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
Comparative In Vitro Study of (Rac)-LM11A-31 Stereoisomers: An Analysis of Publicly Available Data
A comprehensive review of publicly available scientific literature and patent documents reveals a lack of direct comparative in vitro studies on the individual stereoisomers of (Rac)-LM11A-31. However, the identification of the (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide dihydrochloride (B599025) (also known as LM11A-31-BHS) as the stereoisomer advanced into clinical trials strongly suggests that it is the most biologically active and promising candidate among the possible stereoisomers.
This compound, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), is an isoleucine derivative possessing two chiral centers. This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). While patent literature acknowledges these distinct stereoisomers, specific in vitro data comparing their efficacy and potency remains proprietary. This guide, therefore, summarizes the known in vitro activities of the racemic mixture (this compound) and infers the significance of the (2S,3S) isomer's selection for further development.
Data Presentation: In Vitro Activities of this compound
The following table summarizes the key in vitro findings for this compound from various studies. It is presumed that the (2S,3S) isomer exhibits these activities to an equal or greater extent, leading to its selection for clinical evaluation.
| In Vitro Assay | Cell Type | Key Findings | Reference |
| p75NTR Binding and Modulation | Various neuronal cell lines | Modulates p75NTR signaling, promoting pro-survival pathways (e.g., Akt) and inhibiting pro-apoptotic pathways (e.g., JNK, c-Jun).[1][2] | |
| Neuroprotection against Aβ Toxicity | Primary cortical and hippocampal neurons | Protects against amyloid-beta (Aβ)-induced neurite degeneration and cell death. | |
| Inhibition of Pro-NGF-Induced Cell Death | Oligodendrocytes | Blocks the pro-apoptotic signaling of pro-nerve growth factor (proNGF). | |
| Reduction of Tau Hyperphosphorylation | Primary neurons | Inhibits the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease. | |
| Anti-inflammatory Effects | Microglia | Suppresses the activation of microglia, reducing the neuroinflammatory response. | |
| Modulation of RhoA Kinase Pathway | Human Retinal Endothelial Cells | Inhibits the activation of the RhoA kinase pathway, which is implicated in vascular permeability.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assessing the in vitro activity of p75NTR modulators like LM11A-31.
Neuronal Viability and Neuroprotection Assay
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in neurobasal medium supplemented with B27 and L-glutamine. Cells are seeded on poly-D-lysine coated plates.
-
Treatment: After several days in culture to allow for neurite outgrowth, neurons are pre-treated with various concentrations of the LM11A-31 stereoisomers for a specified time (e.g., 1-2 hours).
-
Induction of Toxicity: A neurotoxic agent, such as oligomeric Aβ42 (e.g., 5-10 µM), is added to the culture medium.
-
Incubation: Cells are incubated for 24-48 hours.
-
Assessment of Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or by counting surviving neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium homodimer-1).
Immunocytochemistry for Neurite Outgrowth
-
Cell Culture and Treatment: As described above.
-
Fixation and Permeabilization: After the treatment period, cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Images are captured using a fluorescence microscope. Neurite length and branching complexity are quantified using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK).
-
Detection and Quantification: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Mandatory Visualizations
Signaling Pathways
Caption: p75NTR signaling modulated by (2S,3S)-LM11A-31.
Experimental Workflow
Caption: General workflow for in vitro comparison of neuroprotective compounds.
References
(Rac)-LM11A-31: A Comparative Guide to its Efficacy in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of (Rac)-LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), across various neurodegenerative disease models. Its performance is contrasted with other therapeutic alternatives, supported by experimental data to inform future research and drug development.
Executive Summary
This compound is an orally available, brain-penetrant ligand that selectively modulates the p75NTR, promoting neuronal survival pathways while inhibiting apoptotic signaling.[1] Preclinical studies have demonstrated its therapeutic potential in models of Alzheimer's Disease, Huntington's Disease, and Parkinson's Disease. This document synthesizes the quantitative outcomes of these studies, details the experimental methodologies, and compares its efficacy against alternative therapeutic strategies investigated in similar models.
Alzheimer's Disease (AD) Models
LM11A-31 has been extensively studied in transgenic mouse models of AD, demonstrating beneficial effects on pathology, neuroinflammation, synaptic integrity, and cognitive function.
Comparative Efficacy Data in AD Mouse Models
| Therapeutic Agent | Mouse Model | Dosage & Duration | Key Pathological & Cognitive Outcomes | Reference |
| This compound | AβPPL/S | 50 mg/kg/day, 3 months | Prevented deficits in Novel Object Recognition and Y-maze performance; significantly reduced neuritic dystrophy in basal forebrain, hippocampus, and cortex.[2][3] | Knowles et al., 2013 |
| This compound | AβPPL/S | 50 mg/kg/day, 3 months | Rescued ~42% loss in dendritic spine density; lowered microglial activation as measured by TSPO-PET imaging.[2][4] | Yang et al., 2020; James et al., 2017 |
| This compound | Tg2576 & AβPPL/S | 50 or 75 mg/kg/day, 1-3 months | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites, even in late-stage disease.[2][4][5][6][7] | Simmons et al., 2014 |
| Aducanumab (murine analog) | Tg2576 (aged) | 10 mg/kg/week, 6 months | Did not clear existing plaques but ameliorated neuronal calcium overload. Acute topical application resulted in a 27 ± 8% reduction in plaque burden over 3 weeks.[8] | Kastanenka et al., 2016 |
| Donepezil (B133215) | Tg2576 | 4 mg/kg/day, 6 months | Significantly decreased soluble Aβ1-40 and Aβ1-42; reduced Aβ plaque number and burden; significantly increased synaptic density in the dentate gyrus.[1][9][10] | Dong et al., 2009 |
| Memantine (B1676192) | Tg2576 | 10 & 20 mg/kg/day, 6 months | Significantly decreased Aβ plaque deposition and increased synaptic density, but did not significantly improve fear conditioning deficits.[11] | Pigliautile et al., 2008 |
| Semagacestat (γ-secretase inhibitor) | General Mouse Models | 100 mg/kg (sub-chronic) | Significantly decreased brain Aβ40 by 51% and Aβ42 by 26%. However, it impaired hippocampal theta oscillation, and Phase 3 trials in humans showed worsened cognition. | Farkas et al., 2013 |
Huntington's Disease (HD) Model
In the R6/2 mouse model, which recapitulates key features of HD, LM11A-31 has shown promise in mitigating brain atrophy and inflammation.
Comparative Efficacy Data in R6/2 Mouse Model
| Therapeutic Agent | Dosage & Duration | Key Neuroimaging & Biomarker Outcomes | Reference |
| This compound | 50 mg/kg/day, 7-8 weeks | Alleviated volume reductions in striatum, globus pallidus, and cortex; normalized changes in Diffusion Tensor Imaging (DTI) metrics; diminished increases in plasma TNF-α and IL-6; reduced elevated urinary p75NTR-ecd levels.[2][4][11] | Simmons et al., 2021 |
| Coenzyme Q10 (High Dose) | N/A | Significantly extended survival; improved motor performance and grip strength; reduced brain atrophy and huntingtin inclusions.[12] | Smith et al., 2006 |
| Coenzyme Q10 | N/A | No significant beneficial effects on motor function, body weight, or survival. | Menalled et al., 2010 |
| Riluzole | 100 or 200 mg/day (Human Trial) | Reduced chorea after 8 weeks, but no other effects on motor, cognitive, or behavioral components. | Huntington Study Group, 2003 |
Parkinson's Disease (PD) Model
LM11A-31's efficacy in Parkinson's disease has been explored in cell culture models, demonstrating a direct neuroprotective effect against oxidative stress.
Efficacy Data in a PD Cell Culture Model
| Therapeutic Agent | Cell Model | Insult | Key Outcomes | Reference |
| This compound | Differentiated LUHMES cells (dopaminergic) | 6-OHDA (oxidative stress) | Significantly reduced p75NTR cleavage and protected dopaminergic cells from neuronal death.[13] | bioRxiv, 2024 |
| This compound | Rotenone-induced cell model | Rotenone | Promoted cell viability, reduced neuromorphological aberrations, and decreased oxidative stress damage.[14] | Sciforum, 2025 |
Experimental Protocols & Methodologies
This compound in AD Mouse Models (Simmons et al., 2014)
-
Animal Models: Male Thy-1 hAPPLond/Swe (AβPPL/S) mice and female Tg2576 mice.
-
Treatment: LM11A-31 was administered daily by oral gavage at 50 or 75 mg/kg. Treatment in AβPPL/S mice began at mid-stage (6–8 months) for 3 months or late-stage (12–13 months) for 1 month.[5][6][7]
-
Methodology:
-
Immunohistochemistry: Brain sections were stained for choline (B1196258) acetyltransferase (ChAT) to assess the morphology and integrity of cholinergic neurites in the basal forebrain.
-
Image Analysis: The length and area of ChAT-positive neurites were quantified to measure atrophy and degeneration. Cortical dystrophic neurites were also analyzed.[5]
-
This compound in HD Mouse Model (Simmons et al., 2021)
-
Animal Model: R6/2 transgenic mice, a model for Huntington's Disease.[11]
-
Treatment: LM11A-31 was administered at 50 mg/kg/day via oral gavage, 5-6 days per week, for 7-8 weeks, starting at 4 weeks of age.[2][4][11]
-
Methodology:
-
In Vivo MRI: Structural and diffusion tensor imaging (DTI) was performed to assess regional brain volumes and white matter integrity.[11]
-
Biofluid Analysis: Plasma levels of cytokines (TNF-α, IL-1β, IL-6) were measured using immunoassays. Urinary levels of the p75NTR extracellular domain (ecd) were quantified via ELISA.[2][4][11]
-
This compound in PD Cell Culture Model (bioRxiv, 2024)
-
Cell Model: Lund Human Mesencephalic (LUHMES) cells, differentiated into a dopaminergic neuronal phenotype.[13]
-
Treatment: Cells were co-treated with LM11A-31 during exposure to the neurotoxin 6-hydroxydopamine (6-OHDA), which induces oxidative stress.[13]
-
Methodology:
Signaling Pathways & Visualizations
This compound exerts its effects by modulating the p75 neurotrophin receptor (p75NTR). This receptor can trigger opposing signaling cascades: one promoting neuronal survival and the other leading to apoptosis. LM11A-31 acts as a biased agonist, selectively activating pro-survival pathways while inhibiting degenerative signals often initiated by ligands like pro-nerve growth factor (proNGF) or in the context of amyloid-beta (Aβ) toxicity.[1] A key downstream target inhibited by this pro-survival signaling is the RhoA kinase pathway, which is involved in neurite retraction and cytoskeletal instability.[15]
Caption: Signaling pathway of this compound via the p75NTR receptor.
Caption: General experimental workflow for testing LM11A-31 in AD mouse models.
References
- 1. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatial and latent memory data in PS2Tg2576 Alzheimer’s disease mouse model after memantine treatment - Mendeley Data [data.mendeley.com]
- 3. Spatial and latent memory data in PS2Tg2576 alzheimer's disease mouse model after memantine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semagacestat | ALZFORUM [alzforum.org]
- 7. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]
- 8. Immunotherapy with Aducanumab Restores Calcium Homeostasis in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 11. Effects of memantine on neuronal structure and conditioned fear in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose ranging and efficacy study of high-dose coenzyme Q10 formulations in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunotherapy with Aducanumab Restores Calcium Homeostasis in Tg2576 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of (Rac)-LM11A-31 Studies: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key findings from studies on (Rac)-LM11A-31, a modulator of the p75 neurotrophin receptor (p75NTR). It is designed to assist researchers in understanding and potentially replicating pivotal experiments by offering detailed methodologies, comparative data, and visual representations of the underlying biological pathways.
I. Overview of this compound
This compound is a small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1] This receptor is involved in diverse cellular processes, including neuronal survival and apoptosis (programmed cell death).[1] LM11A-31 has been investigated for its therapeutic potential in a range of neurological conditions, most notably Alzheimer's disease, due to its ability to promote pro-survival signaling pathways.[1][2]
II. Comparative Performance and Key Findings
LM11A-31 has been evaluated in numerous preclinical models and a Phase 2a clinical trial for Alzheimer's disease. While direct comparative studies with a wide range of alternative compounds are limited in publicly available literature, this section summarizes the key quantitative findings from studies involving LM11A-31.
Preclinical Efficacy in Animal Models
LM11A-31 has demonstrated positive effects across various animal models of neurodegenerative diseases. The following table summarizes key findings.
| Disease Model | Animal | Key Findings with LM11A-31 | Alternative/Control | Key Findings with Alternative/Control |
| Alzheimer's Disease | APPL/S Transgenic Mice | Prevented deficits in novel object recognition and Y-maze performance. Reduced neuritic dystrophy.[3] | Vehicle | Showed cognitive deficits and significant neuritic dystrophy.[3] |
| Alzheimer's Disease | AβPPL/S Transgenic Mice | Reduced pathological phosphorylation and misfolding of tau. Decreased microglial activation.[2] | LM11A-24 (another p75NTR ligand) | Also reduced tau pathology and microglial activation, suggesting class effects of p75NTR ligands.[2] |
| Huntington's Disease | R6/2 Mice | Alleviated brain volume reductions and normalized changes in diffusion tensor imaging (DTI) metrics.[3] | Vehicle | Showed significant brain atrophy and altered DTI metrics.[3] |
| Diabetic Retinopathy | Diabetic Mice | Prevented retinal vascular permeability and restored the balance of NGF/proNGF levels. | Vehicle | Exhibited increased vascular permeability and an imbalanced NGF/proNGF ratio. |
| Stroke | Mice (t-dMCAO model) | Reduced blood-brain barrier permeability and cerebral tissue injury in the acute phase.[4] | Vehicle | Showed significant stroke-induced brain injury.[4] |
Clinical Trial Biomarker Data (Phase 2a, NCT03069014)
A 26-week, randomized, placebo-controlled Phase 2a clinical trial evaluated the safety and exploratory endpoints of LM11A-31 in participants with mild to moderate Alzheimer's disease.[5]
| Biomarker | Treatment Group | Median Annual Percent Change | Comparison to Placebo |
| CSF Aβ42 | LM11A-31 (200 mg & 400 mg pooled) | -6.98% | Significant slowing of increase (p=0.037).[5] |
| CSF Aβ40 | LM11A-31 (200 mg & 400 mg pooled) | -8.98% | Significant slowing of increase (p=0.009).[5] |
| CSF SNAP25 | LM11A-31 (200 mg & 400 mg pooled) | -19.20% | Significant slowing of increase (p=0.010).[5][6] |
| CSF Neurogranin | LM11A-31 (200 mg & 400 mg pooled) | Not explicitly stated as a percentage | Significant slowing of increase (p=0.009).[5][6] |
| CSF YKL-40 | LM11A-31 (200 mg & 400 mg pooled) | -5.19% | Significant slowing of increase (p=0.040).[5] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Novel Object Recognition (NOR) Test in Mice
Objective: To assess recognition memory.
Protocol:
-
Habituation (Day 1):
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena at a designated distance from each other and the walls.[9]
-
Place the mouse in the arena, facing away from the objects, and allow it to explore for 5-10 minutes.[9]
-
The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Testing (Day 2 or 3, after a retention interval):
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object.[8][9]
-
Place the mouse back into the arena and record its exploration of both the familiar and the novel object for a set period (e.g., 5-10 minutes).
-
A preference for exploring the novel object is indicative of intact recognition memory. The discrimination index (DI) is often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Y-Maze Spontaneous Alternation Test in Mice
Objective: To assess spatial working memory.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) set at a 120-degree angle from each other.[10]
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a single session, typically 8 minutes.[11][12]
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.[13]
-
A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA, CAB).
-
The percentage of alternation is calculated as: [Number of alternations / (Total number of arm entries - 2)] x 100.
-
A higher percentage of alternation reflects better spatial working memory.[13]
-
Immunohistochemistry (IHC) for Brain Tissue
Objective: To visualize the localization of specific proteins within brain sections.
Protocol:
-
Tissue Preparation:
-
Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for fixation.[14]
-
Post-fix the brain in 4% PFA overnight at 4°C.[15]
-
Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Section the brain using a cryostat or freezing microtome at a desired thickness (e.g., 40 µm).[16]
-
-
Staining (Free-Floating Method):
-
Wash sections in PBS with a detergent like Triton X-100 (PBS-T) to permeabilize membranes.[16]
-
Incubate sections in a blocking solution (e.g., PBS-T with 5% normal goat serum) for 1-2 hours at room temperature to prevent non-specific antibody binding.[16]
-
Incubate sections with the primary antibody (diluted in antibody solution) overnight at 4°C.[16]
-
Wash sections multiple times with PBS-T.
-
Incubate sections with a fluorescently-labeled secondary antibody (that binds to the primary antibody) for 2 hours at room temperature, protected from light.[14]
-
Wash sections again with PBS-T.
-
Mount the sections on microscope slides and coverslip with an appropriate mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for CSF β-Amyloid (Aβ)
Objective: To quantify the concentration of Aβ peptides (e.g., Aβ40 and Aβ42) in cerebrospinal fluid.
Protocol (General Sandwich ELISA principle):
-
Plate Coating:
-
Microplate wells are pre-coated with a capture antibody specific for one epitope of the Aβ peptide (e.g., the C-terminus of Aβ42).[17]
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using known concentrations of the Aβ peptide.
-
Add standards, controls, and CSF samples to the wells. CSF samples may require dilution.[18]
-
A biotin-labeled detection antibody, specific for a different epitope of the Aβ peptide, is also added.[17]
-
Incubate for a specified time (e.g., 120 minutes at room temperature) to allow the Aβ to bind to both the capture and detection antibodies, forming a "sandwich".[19]
-
-
Enzyme Conjugate Incubation:
-
Wash the plate to remove unbound substances.
-
Add an enzyme-linked conjugate (e.g., streptavidin-peroxidase) that will bind to the biotin (B1667282) on the detection antibody.[17]
-
Incubate for a set time (e.g., 30 minutes).[17]
-
-
Substrate Reaction and Detection:
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colored product.[17]
-
Incubate for a specific duration (e.g., 30 minutes).[17]
-
Stop the reaction with a stop solution.[20]
-
Measure the optical density of each well using a microplate reader at a specific wavelength (e.g., 450 nm).[20]
-
-
Calculation:
-
The concentration of Aβ in the samples is determined by comparing their optical density to the standard curve.[17]
-
IV. Signaling Pathways and Experimental Workflows
p75 Neurotrophin Receptor (p75NTR) Signaling
The p75NTR can initiate distinct signaling cascades depending on the ligand and cellular context. It can promote either cell survival or apoptosis. LM11A-31 is designed to modulate this receptor's activity towards pro-survival pathways.
Caption: p75NTR signaling pathways modulated by LM11A-31.
Experimental Workflow for Preclinical Evaluation of LM11A-31
The following diagram illustrates a typical workflow for evaluating the efficacy of LM11A-31 in a preclinical animal model of a neurodegenerative disease.
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Y-Maze Protocol [protocols.io]
- 13. noldus.com [noldus.com]
- 14. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 15. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 16. Immunohistochemistry (IHC) protocol [hellobio.com]
- 17. intimakmur.co.id [intimakmur.co.id]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ibl-international.com [ibl-international.com]
- 20. novamedline.com [novamedline.com]
(Rac)-LM11A-31's Effect on CSF Biomarkers in Alzheimer's Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Rac)-LM11A-31's effects on cerebrospinal fluid (CSF) biomarkers in Alzheimer's disease (AD) patients, benchmarked against other therapeutic alternatives. The data presented is compiled from publicly available clinical trial results.
Executive Summary
This compound is a novel, orally available, small molecule that modulates the p75 neurotrophin receptor (p75NTR).[1][2][3] In a Phase 2a clinical trial involving patients with mild to moderate Alzheimer's disease, this compound demonstrated a favorable safety profile and showed significant effects on several CSF biomarkers implicated in AD pathophysiology.[2][3][4][5] This guide compares these findings with the CSF biomarker effects of other Alzheimer's treatments, including anti-amyloid monoclonal antibodies, a GLP-1 receptor agonist, and a sigma-2 receptor modulator.
Comparative Analysis of CSF Biomarker Changes
The following tables summarize the quantitative changes in key CSF biomarkers observed in clinical trials of this compound and its comparators.
Table 1: Core Alzheimer's Disease Pathophysiology Biomarkers
| Biomarker | This compound (Phase 2a) | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) | Aducanumab (EMERGE/ENGAGE) | Semaglutide (B3030467) (EVOKE/EVOKE+) | CT1812 (SHINE/SPARC) |
| Aβ42 | Reduced AD-related elevations[2] | - | - | - | - | Significant change from placebo[6] |
| Aβ40 | Reduced AD-related elevations[2] | - | - | - | - | Significant change from placebo[6] |
| p-tau181 | No significant difference[7] | Reduction observed[8] | - | Significant reduction[9][10] | ~8% reduction (treatment ratio 0.92)[11] | No significant change[6] |
| Total tau | - | Improvement observed[12] | - | No significant change[10] | ~7% reduction (treatment ratio 0.93)[11] | No significant change[6] |
Table 2: Synaptic and Neurodegenerative Biomarkers
| Biomarker | This compound (Phase 2a) | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) | Aducanumab (EMERGE/ENGAGE) | Semaglutide (EVOKE/EVOKE+) | CT1812 (SHINE/SPARC) |
| SNAP-25 | Decrease in median yearly % change[2] | - | - | - | - | No significant change[6] |
| Neurogranin (B1177982) | Drop in median yearly % change[2] | Improvement to normal levels[12] | - | - | ~8% reduction (treatment ratio 0.92)[11] | No significant change[6] |
| Neurofilament Light (NfL) | - | No significant difference[12] | No significant between-group difference[13] | - | ~5% increase (EVOKE+)[11] | Favorable changes[6] |
Table 3: Glial Activation and Inflammatory Biomarkers
| Biomarker | This compound (Phase 2a) | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) | Aducanumab (EMERGE/ENGAGE) | Semaglutide (EVOKE/EVOKE+) | CT1812 (SHINE/SPARC) |
| YKL-40 | Reduced longitudinal increases[2] | - | - | - | ~7% reduction (treatment ratio 0.93)[11] | - |
| GFAP | - | Improvement observed[12] | 12% decrease from baseline (vs 15% increase in placebo)[13] | - | ~4% increase[11] | No significant change[6] |
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide operate through distinct signaling pathways.
This compound: p75 Neurotrophin Receptor (p75NTR) Modulation
This compound is a small molecule ligand of the p75 neurotrophin receptor.[1][2][3] In the context of Alzheimer's disease, p75NTR can mediate neurotoxic effects. LM11A-31 is designed to selectively activate pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signaling.
Anti-Amyloid Monoclonal Antibodies
Lecanemab, Donanemab, and Aducanumab are monoclonal antibodies that target different species of amyloid-beta (Aβ) peptides, promoting their clearance from the brain.
Semaglutide: GLP-1 Receptor Agonism
Semaglutide, a GLP-1 receptor agonist, is thought to exert neuroprotective effects through multiple mechanisms, including improved glucose metabolism, reduced neuroinflammation, and decreased oxidative stress.
CT1812: Sigma-2 Receptor (S2R) Modulation
CT1812 is a small molecule modulator of the sigma-2 receptor (S2R) that has been shown to displace Aβ oligomers from neuronal synapses.[1]
Experimental Protocols
CSF Collection and Handling
Across the cited clinical trials, CSF samples were generally collected via lumbar puncture. Standardized protocols are crucial to minimize pre-analytical variability, especially for Aβ peptides which are prone to adsorption.[4][14][15][16][17] Key recommendations often include:
-
Collection Tubes: Use of low-bind polypropylene (B1209903) tubes.[4][14][15]
-
Sample Volume: Consistent and adequate filling of collection tubes.[14]
-
Processing: Minimizing transfer steps and, for fresh samples, avoiding mixing or centrifugation unless visibly blood-contaminated.[15][17]
-
Storage: If not analyzed immediately, samples are typically frozen at -80°C. Multiple freeze-thaw cycles are avoided.[4][14]
Biomarker Analysis Methods
A variety of analytical platforms were utilized in the respective clinical trials to quantify CSF biomarkers.
-
This compound (Phase 2a): The core AD CSF biomarkers (Aβ42, Aβ40, t-tau, and p-tau181) were measured using the Lumipulse automated immunoassay platform.[7]
-
Lecanemab (Clarity AD): An ultrasensitive immunoassay was used for Aβ protofibril concentration.[18] Core AD biomarkers were also assessed.
-
Donanemab (TRAILBLAZER-ALZ): Plasma biomarkers were a key focus in some analyses, with details on specific CSF assays pending full publication.
-
Aducanumab (EMERGE/ENGAGE): CSF biomarkers were analyzed in a subset of participants, with some studies utilizing the Elecsys immunoassay platform.[19]
-
Semaglutide (EVOKE/EVOKE+): A CSF sub-study was planned to analyze a range of biomarkers related to AD, neuroinflammation, and neurodegeneration.[20][21]
-
CT1812 (SHINE/SPARC): An unbiased, quantitative proteomics approach using tandem mass tag mass spectrometry (TMT-MS) was employed to identify pharmacodynamic biomarkers.[22][23] Targeted immunoassays like Lumipulse were also used for specific Aβ peptides.[24]
The following diagram illustrates a general workflow for CSF biomarker analysis in clinical trials.
Discussion and Future Directions
This compound, with its unique mechanism of modulating the p75NTR, presents a novel therapeutic strategy for Alzheimer's disease. The Phase 2a trial results indicate a promising impact on synaptic and inflammatory CSF biomarkers, distinguishing it from the direct anti-amyloid or metabolic approaches of the comparator drugs.
While anti-amyloid antibodies have shown effects on core AD pathology markers like Aβ and p-tau, their impact on synaptic markers is less consistently reported. Semaglutide's influence on a broad range of inflammatory and neurodegenerative markers is intriguing, though its primary clinical endpoints in the EVOKE trials were not met. CT1812's use of discovery proteomics provides a comprehensive, albeit complex, view of its pharmacodynamic effects.
Future larger and longer-duration clinical trials for this compound are warranted to confirm these initial biomarker findings and to establish a clear correlation with clinical outcomes.[4][5] Direct head-to-head comparison studies would be invaluable for elucidating the relative merits of these different therapeutic approaches in modifying the course of Alzheimer's disease. The continued development and standardization of CSF biomarker assays will be critical for the success of these future endeavors.[14][16][17]
References
- 1. neurologylive.com [neurologylive.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Standard Operating Procedures for the Analysis of Cerebrospinal Fluid Aβ42 and the Ratios of Aβ Isoforms Using Low Protein Binding Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 8. appliedradiology.com [appliedradiology.com]
- 9. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 10. researchgate.net [researchgate.net]
- 11. neurologylive.com [neurologylive.com]
- 12. eisai.com [eisai.com]
- 13. neurologylive.com [neurologylive.com]
- 14. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usinfo.roche.com [usinfo.roche.com]
- 16. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. New Data Presented at the Clinical Trials on Alzheimer’s Disease [natlawreview.com]
- 19. researchgate.net [researchgate.net]
- 20. evoke and evoke+: design of two large-scale, double-blind, placebo-controlled, phase 3 studies evaluating efficacy, safety, and tolerability of semaglutide in early-stage symptomatic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of cerebrospinal fluid pharmacodynamic biomarkers and molecular correlates of brain activity in a Phase 2 clinical trial of the Alzheimer's disease drug candidate CT1812 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CT1812 biomarker signature from a meta‐analysis of CSF proteomic findings from two Phase 2 clinical trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of (Rac)-LM11A-31 with Approved Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug (Rac)-LM11A-31 with currently approved Alzheimer's Disease (AD) medications. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and safety profiles. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key studies are provided.
Executive Summary
This compound is a first-in-class, orally available, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1] Its mechanism, aimed at promoting neuronal survival and resilience, represents a departure from current approved therapies.[1] Approved AD drugs fall into three main categories: cholinesterase inhibitors, NMDA receptor antagonists, and anti-amyloid monoclonal antibodies. While cholinesterase inhibitors and NMDA receptor antagonists offer symptomatic relief, the newer anti-amyloid antibodies are the first approved treatments to address the underlying pathology of AD by targeting beta-amyloid plaques.[2][3]
LM11A-31 has completed a Phase 2a clinical trial, meeting its primary endpoint of safety and tolerability.[4] While it did not show significant effects on cognitive tests in this exploratory study, it demonstrated positive changes in several cerebrospinal fluid (CSF) biomarkers of neurodegeneration and inflammation.[1] This contrasts with the established, albeit modest, cognitive and functional benefits seen with approved drugs in larger Phase 3 trials. This guide will dissect these differences to provide a clear perspective on the potential role of this compound in the evolving landscape of AD therapeutics.
Mechanism of Action
The fundamental difference between this compound and approved AD drugs lies in their therapeutic targets and downstream effects. LM11A-31 modulates a receptor involved in both neuronal survival and death pathways, while approved drugs target neurotransmitter systems or the hallmark amyloid pathology.
This compound: This small molecule is a ligand for the p75 neurotrophin receptor (p75NTR).[5] p75NTR can mediate opposing signals: in the presence of mature neurotrophins and Trk receptors, it can support neuronal survival; however, when activated by pro-neurotrophins or in the absence of Trk signaling, it can initiate apoptotic pathways.[6] LM11A-31 is designed to selectively activate p75NTR survival pathways and inhibit degenerative signaling, thereby protecting neurons from insults, including those mediated by amyloid-beta (Aβ).[7]
Cholinesterase Inhibitors (e.g., Donepezil (B133215), Rivastigmine, Galantamine): These drugs address the cholinergic deficit seen in AD, where there is a loss of acetylcholine (B1216132) (ACh), a neurotransmitter crucial for memory and learning. They work by reversibly inhibiting acetylcholinesterase, the enzyme that breaks down ACh in the synaptic cleft, thereby increasing the availability of ACh for neurotransmission.[3][8]
NMDA Receptor Antagonist (Memantine): This drug targets the glutamatergic system. In AD, pathological overstimulation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, causing excitotoxicity and neuronal death.[9][10] Memantine (B1676192) is an uncompetitive, low-affinity antagonist that blocks the NMDA receptor channel only when it is excessively open, thus preventing excitotoxicity without interfering with normal synaptic transmission.[9][10]
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab): These are disease-modifying therapies that target the accumulation of beta-amyloid, a core pathological hallmark of AD. These antibodies bind to different forms of Aβ aggregates (protofibrils and plaques), facilitating their clearance from the brain through mechanisms like microglial phagocytosis.[11][12]
Signaling Pathway Diagrams
Comparative Efficacy
Direct comparative trials between this compound and approved drugs are not available. The following tables summarize key efficacy data from their respective clinical trials. It is important to note that trial populations, durations, and endpoints differ, particularly between the exploratory Phase 2a trial of LM11A-31 and the large Phase 3 registration trials for approved drugs.
Table 1: Efficacy on Cognitive and Functional Endpoints
| Drug Class / Drug | Trial | Primary Endpoint(s) | Key Result(s) |
| p75NTR Modulator | |||
| This compound | Phase 2a (NCT03069014) | Safety and Tolerability | No significant difference vs. placebo on cognitive measures (ADAS-Cog, MMSE).[1] |
| Cholinesterase Inhibitors | |||
| Donepezil | 24-Week Study | ADAS-Cog, CIBIC-Plus | Statistically significant improvement vs. placebo. Mean drug-placebo difference on ADAS-Cog of ~2.9 points for 10 mg/d dose.[13][14] |
| NMDA Receptor Antagonist | |||
| Memantine | 24-Week Study (Monotherapy) | SIB, CIBIC-Plus | Statistically significant benefit on SIB vs. placebo at week 24 (nonparametric analysis).[15] In combination with AChEI, showed a significant difference of 2.6 points on SIB vs. placebo.[16] |
| Anti-Amyloid Antibodies | |||
| Lecanemab | Clarity AD (Phase 3) | CDR-SB | 27% slowing of decline vs. placebo at 18 months (difference of -0.45 on CDR-SB).[17][18] |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | iADRS | 35% slowing of decline vs. placebo at 18 months in low/medium tau population.[19][20] |
Abbreviations: ADAS-Cog = Alzheimer's Disease Assessment Scale-Cognitive Subscale; CIBIC-Plus = Clinician's Interview-Based Impression of Change-Plus; CDR-SB = Clinical Dementia Rating-Sum of Boxes; iADRS = integrated Alzheimer's Disease Rating Scale; MMSE = Mini-Mental State Examination; SIB = Severe Impairment Battery.
Table 2: Efficacy on Biomarker Endpoints
| Drug Class / Drug | Trial | Key Biomarker Findings |
| p75NTR Modulator | ||
| This compound | Phase 2a (NCT03069014) | Slowed longitudinal increases in CSF SNAP25 and neurogranin (B1177982) (synaptic markers) vs. placebo. Reduced plasma p-tau217 by 31% vs. placebo.[21] |
| Cholinesterase Inhibitors | Pivotal Trials | Not a primary focus of early trials; effects on core AD biomarkers are generally considered minimal. |
| NMDA Receptor Antagonist | Pivotal Trials | Not a primary focus of pivotal trials; not considered a biomarker-modifying drug. |
| Anti-Amyloid Antibodies | ||
| Lecanemab | Clarity AD (Phase 3) | Rapid and robust reduction in brain amyloid plaques as measured by PET imaging.[22] |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | Significant clearance of amyloid plaques ; 80.1% of participants achieved amyloid clearance by 76 weeks.[23] |
Abbreviations: CSF = Cerebrospinal Fluid; PET = Positron Emission Tomography; p-tau217 = Tau phosphorylated at threonine 217; SNAP25 = Synaptosomal-Associated Protein 25.
Safety and Tolerability Profile
The safety profiles of these drugs are distinct, reflecting their different mechanisms of action.
Table 3: Comparative Safety and Tolerability
| Drug Class / Drug | Most Common Adverse Events (>5% and >Placebo) | Serious / Notable Adverse Events |
| p75NTR Modulator | ||
| This compound | Nasopharyngitis, diarrhea, headache, eosinophilia.[4] | Generally well-tolerated in Phase 2a. No evidence of Amyloid-Related Imaging Abnormalities (ARIA).[4] |
| Cholinesterase Inhibitors | ||
| Donepezil | Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue.[24] | Bradycardia, fainting, gastrointestinal bleeding (rare).[25] |
| Rivastigmine | Nausea, vomiting, diarrhea, loss of appetite, weight loss.[26] | Similar to donepezil; skin application site reactions with patch formulation.[26] |
| Galantamine | Nausea, vomiting, diarrhea, dizziness, headache.[9] | Serious skin reactions (rare), bradycardia.[9] |
| NMDA Receptor Antagonist | ||
| Memantine | Dizziness, headache, confusion, constipation, diarrhea.[22][27] | Generally well-tolerated. Can cause hypertension. |
| Anti-Amyloid Antibodies | ||
| Lecanemab | Infusion-related reactions, ARIA-H (microhemorrhage), headache. | Amyloid-Related Imaging Abnormalities (ARIA): ARIA-E (edema) occurred in 12.6% of patients.[17] |
| Donanemab | ARIA-H, infusion-related reactions, nausea, ARIA-E. | Amyloid-Related Imaging Abnormalities (ARIA): ARIA-E occurred in 24.0% of patients (6.1% symptomatic).[23] |
Experimental Protocols
This compound: Preclinical Efficacy in AD Mouse Models
-
Animal Model: Thy-1 hAPPLond/Swe (APPL/S) transgenic mice, which develop amyloid plaques and neuritic dystrophy.[28]
-
Drug Administration: LM11A-31 was administered orally via gavage at doses of 10 or 50 mg/kg/day for 3 months.[28]
-
Behavioral Testing: Cognitive function was assessed using the Novel Object Recognition test and the Y-maze spontaneous alternation task to measure recognition memory and spatial working memory, respectively.[28]
-
Histological Analysis: Following behavioral testing, brains were harvested. Immunohistochemistry was performed on brain sections using antibodies against choline (B1196258) acetyltransferase (ChAT) to visualize cholinergic neurons and their neurites in the basal forebrain and cortex.[29]
-
Neurite Dystrophy Quantification: The complexity and length of cholinergic neurites were quantified using Neurolucida software to assess the extent of dystrophy and the therapeutic effect of LM11A-31.[29]
This compound: Phase 2a Clinical Trial (NCT03069014)
-
Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled trial.[30]
-
Participants: 242 individuals with mild-to-moderate AD, confirmed with CSF Aβ biomarkers.[1]
-
Intervention: Participants were randomized to one of three arms: placebo, 200 mg LM11A-31, or 400 mg LM11A-31, administered as oral capsules twice daily.[1]
-
Primary Outcome: Safety and tolerability, assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[30]
-
Exploratory Efficacy Endpoints:
-
CSF Biomarkers: Lumbar puncture performed at baseline and 26 weeks to measure levels of Aβ42, Aβ40, total tau, p-tau181, SNAP25, neurogranin, and YKL-40.[31]
-
Neuroimaging: Structural MRI to assess changes in gray matter volume and FDG-PET to measure changes in brain glucose metabolism at baseline and 26 weeks.[31]
-
Cognitive Assessments: Alzheimer's Disease Assessment Scale–Cognitive subscale (ADAS-Cog-13) and the Mini-Mental State Examination (MMSE) administered at baseline, 12 weeks, and 26 weeks.[1]
-
Conclusion and Future Directions
This compound presents a novel therapeutic hypothesis for Alzheimer's Disease, focusing on neuroprotection and resilience rather than targeting established pathological hallmarks like amyloid plaques or neurotransmitter deficits. Its mechanism of modulating the p75NTR to favor pro-survival signaling is distinct from all currently approved AD drugs.
The initial Phase 2a clinical data is encouraging from a safety perspective, and the observed effects on synaptic and inflammatory biomarkers suggest target engagement in the central nervous system. However, the lack of a cognitive signal in this exploratory trial highlights the need for larger, longer-duration studies to determine if these biomarker changes translate into clinical benefit.
In contrast, the approved anti-amyloid antibodies have demonstrated a statistically significant, albeit modest, slowing of cognitive decline in Phase 3 trials, establishing a new benchmark for disease modification. Cholinesterase inhibitors and memantine remain important for symptomatic management.
The path forward for this compound will likely involve a larger Phase 2b or Phase 3 trial with a longer treatment duration and potentially a focus on earlier stages of the disease, where preserving synaptic health may have the greatest impact. Its unique mechanism could also position it as a candidate for combination therapy with anti-amyloid agents, potentially offering a synergistic effect by both clearing pathology and enhancing neuronal resilience. Continued research is essential to define the ultimate role of this promising new agent in the fight against Alzheimer's disease.
References
- 1. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]
- 4. neurologylive.com [neurologylive.com]
- 5. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 6. p75 NTR receptor-mediated signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 24-week randomized, controlled trial of memantine in patients with moderate-to-severe Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. LECANEMAB CONFIRMATORY PHASE 3 CLARITY AD STUDY MET PRIMARY ENDPOINT, SHOWING HIGHLY STATISTICALLY SIGNIFICANT REDUCTION OF CLINICAL DECLINE IN LARGE GLOBAL CLINICAL STUDY OF 1,795 PARTICIPANTS WITH EARLY ALZHEIMER’S DISEASE | Biogen [investors.biogen.com]
- 19. neurologylive.com [neurologylive.com]
- 20. Results from Lilly's TRAILBLAZER-ALZ2 clinical trial of donanemab are presented at Alzheimer's Association Conference and published in JAMA | Alzheimer Europe [alzheimer-europe.org]
- 21. p75 Neurotrophin Receptor Modulation Shown to Slow Biomarker Progression, Preserve Visuospatial Function in Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 22. study-2-clarity-ad [leqembihcp.com]
- 23. Donanemab in Early Symptomatic Alzheimer’s Disease: Efficacy and Safety in TRAILBLAZER-ALZ 2, a Phase 3 Randomized Clinical Trial | British Geriatrics Society [bgs.org.uk]
- 24. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. eisai.com [eisai.com]
- 27. Efficacy and adverse effects of memantine treatment for Alzheimer's disease from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. alzdiscovery.org [alzdiscovery.org]
- 29. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. alzdiscovery.org [alzdiscovery.org]
(Rac)-LM11A-31: A Comparative Guide to its Downstream Signaling Pathway Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-LM11A-31's performance in modulating downstream signaling pathways against alternative compounds. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to this compound
This compound is an orally available, brain-penetrant small molecule that acts as a ligand for the p75 neurotrophin receptor (p75NTR).[1][2] p75NTR is a multifaceted receptor that, depending on the cellular context and co-receptors, can trigger signaling cascades leading to either neuronal survival or apoptosis.[1][2] this compound is designed to selectively activate pro-survival pathways downstream of p75NTR while inhibiting degenerative signaling.[1][2][3] Its therapeutic potential is being investigated in a range of neurodegenerative conditions, most notably Alzheimer's disease.[4][5]
Mechanism of Action and Downstream Signaling
This compound modulates p75NTR signaling, leading to the activation of pro-survival pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway and Nuclear Factor-kappa B (NF-κB).[3] Concurrently, it inhibits degenerative signaling cascades, including those mediated by c-Jun N-terminal kinase (JNK), glycogen (B147801) synthase kinase 3 beta (GSK3β), cyclin-dependent kinase 5 (cdk5), and the RhoA kinase pathway.[1][3]
Performance Comparison with Alternatives
The primary alternative for comparison is LM11A-24 , a chemically distinct small molecule that also targets p75NTR. Other potential alternatives include compounds that modulate the same downstream effectors, such as GSK-3 inhibitors .
Preclinical Data Comparison
| Parameter | This compound | LM11A-24 | GSK-3 Inhibitors (e.g., Tideglusib) |
| Target | p75NTR | p75NTR | GSK-3β |
| Tau Phosphorylation | 42% decrease in p-tau dystrophic neurite cluster area in AβPPL/S mice. | No significant effect on p-tau dystrophic neurite cluster area in AβPPL/S mice. | N/A (Directly inhibits the kinase responsible for tau phosphorylation). |
| Microglial Activation | Significantly decreased CD68 immunoreactivity in AβPPL/S mice. | Significantly decreased CD68 immunoreactivity in AβPPL/S mice. | N/A |
| RhoA Activity | Reversed increased RhoA activity in a mouse model of peripheral neuropathy.[6] | N/A | N/A |
| JNK Activation | Reduced JNK activation in a mouse model of sciatic nerve denervation.[6] | N/A | N/A |
N/A: Not available in the searched literature for direct comparison.
Clinical Data Comparison: this compound in Alzheimer's Disease (Phase 2a Trial)
The following table summarizes the effects of this compound on cerebrospinal fluid (CSF) biomarkers in patients with mild to moderate Alzheimer's disease over 26 weeks.[4][5]
| Biomarker | Effect of this compound (Median Annual Percent Change vs. Placebo) | 95% Confidence Interval | p-value |
| Aβ42 | -6.98% | -14.22% to -1.45% | 0.037 |
| Aβ40 | -8.98% | -17.60% to -1.29% | 0.009 |
| SNAP25 (presynaptic) | -19.20% | -32.19% to -1.47% | 0.010 |
| Neurogranin (postsynaptic) | -9.17% | -16.32% to -2.35% | 0.009 |
| YKL40 (glial activation) | -5.19% | -14.80% to 2.49% | 0.040 |
| p-tau217 (plasma) | -31% (at 26 weeks) | N/A | 0.049 |
Experimental Protocols
Western Blotting for p75NTR Cleavage Products
This protocol is adapted from standard western blotting procedures and can be used to assess the effect of this compound on the proteolytic processing of p75NTR.
Detailed Steps:
-
Sample Preparation:
-
Treat cells or tissues with this compound or a vehicle control.
-
Lyse samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold room or on ice.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the intracellular domain of p75NTR (to detect full-length, C-terminal fragment, and intracellular domain) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
ELISA for CSF Biomarkers
This protocol is a generalized procedure for a sandwich ELISA, suitable for quantifying CSF biomarkers like Aβ42 and neurogranin, as was done in the clinical trials of this compound.
Detailed Steps:
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for the target biomarker (e.g., anti-Aβ42) and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant protein of the target biomarker.
-
Add standards and CSF samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add a biotinylated detection antibody specific for a different epitope on the biomarker and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the biomarker in the samples by interpolating from the standard curve.
-
Conclusion
This compound demonstrates a clear modulatory effect on the p75NTR signaling pathway, promoting pro-survival and inhibiting pro-degenerative cascades. Preclinical data indicates its superiority over the alternative p75NTR ligand, LM11A-24, in reducing tau pathology. Furthermore, recent Phase 2a clinical trial results in Alzheimer's disease patients provide compelling in-human evidence of its ability to modulate key disease-related biomarkers, including those associated with amyloid pathology, synaptic degeneration, and glial activation. This guide provides a foundational comparison and detailed protocols to assist researchers in further validating and exploring the therapeutic potential of this compound.
References
- 1. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. neurologylive.com [neurologylive.com]
- 6. alzdiscovery.org [alzdiscovery.org]
A Comparative Guide to the Cross-Species Efficacy of (Rac)-LM11A-31
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent (Rac)-LM11A-31 across various species and disease models, with a focus on its therapeutic potential in neurodegenerative disorders. We present a summary of its efficacy, details of experimental protocols from key studies, and a comparison with an alternative p75 neurotrophin receptor (p75NTR) modulator.
Mechanism of Action: Modulating the p75 Neurotrophin Receptor
This compound is a small molecule ligand of the p75 neurotrophin receptor (p75NTR).[1][2] This receptor plays a dual role in neuronal survival and apoptosis.[2] LM11A-31 is designed to selectively activate pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic signals.[2] This mechanism is central to its neuroprotective effects observed across different models of neurodegeneration.
Caption: Signaling pathway of this compound via the p75NTR.
Cross-Species Efficacy of this compound
This compound has demonstrated neuroprotective effects in a range of species, from rodents to humans. The following tables summarize the key findings from preclinical and clinical studies.
Table 1: Preclinical Efficacy in Rodent Models
| Species | Disease Model | Dosing Regimen | Key Findings | Reference |
| Mouse | Alzheimer's Disease (APP/PS1) | 50 mg/kg/day, oral gavage | Reduced tau phosphorylation and misfolding, decreased microglia and astrocyte activation, prevented loss of cholinergic neurites and cognitive decline. | [1] |
| Mouse | Alzheimer's Disease (APPL/S) | 10 or 50 mg/kg/day, oral gavage for 3 months | Prevented deficits in novel object recognition and Y-maze performance; reduced neuritic dystrophy without affecting amyloid levels. | [3] |
| Mouse | Tauopathy (P301L) | 50 mg/kg, oral gavage, 5 days/week for 3 months | Improved survival rate and hippocampus-dependent behaviors. | [3] |
| Mouse | Huntington's Disease (R6/2) | 50 mg/kg, oral gavage, 5-6 days/week | Alleviated brain volume reductions, normalized diffusion tensor imaging metrics, and diminished increases in plasma cytokines. | [4] |
| Mouse | Spinal Cord Injury | 10, 25, or 100 mg/kg, oral gavage | Promoted survival of oligodendrocytes and functional recovery. | [1] |
| Rat | Traumatic Brain Injury | 50 or 75 mg/kg/day, i.p. for 21 days | Improved learning and memory outcomes. | [3] |
| Rat | Streptococcus pneumoniae meningitis | 15 μ g/day , intranasal for 3 days (pretreatment) | Alleviated clinical severity, histopathological injury, and reduced neuronal apoptosis and inflammation. | [3] |
| Rat | Excessive Alcohol Intake | Not specified | Reduced excessive alcohol intake. | [1] |
Table 2: Efficacy in Other Species
| Species | Disease Model | Dosing Regimen | Key Findings | Reference |
| Cat | Feline Immunodeficiency Virus (FIV) | 13 mg/kg, twice daily for 10 weeks | Normalized cognitive deficits in T-maze and novel object recognition tests. | [3] |
Table 3: Human Clinical Trial Data (Phase 2a)
| Study Population | Dosing Regimen | Primary Outcome | Key Secondary/Exploratory Outcomes | Reference |
| 242 participants with mild to moderate Alzheimer's Disease | 200 mg or 400 mg, twice daily oral capsules for 26 weeks | Met primary safety and tolerability endpoint. | Slowed progression of pathophysiological features of AD based on CSF biomarkers (Aβ40, Aβ42, SNAP25, neurogranin, YKL-40) and neuroimaging (reduced gray matter loss). No significant effect on cognitive tests. | [1][5][6] |
Comparison with Alternative p75NTR Modulator: LM11A-24
LM11A-24 is another small molecule p75NTR ligand that has been studied in preclinical models of Alzheimer's disease. While chemically distinct from LM11A-31, it shares a similar mechanism of action.
Table 4: Comparative Efficacy of LM11A-31 and LM11A-24 in a Mouse Model of Alzheimer's Disease
| Compound | Dosing Regimen (in AβPP L/S mice) | Effect on Tau Phosphorylation | Effect on Microglial Activation | Effect on Cholinergic Neurite Degeneration | Reference |
| This compound | 50 mg/kg, oral gavage | Reduced | Decreased | Reduced | [7] |
| LM11A-24 | 50 or 100 mg/kg, oral gavage | Reduced | Decreased | Reduced | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols from key studies on this compound.
Protocol 1: Preclinical Efficacy in Alzheimer's Disease Mouse Models (Adapted from Knowles et al., 2013 and Yang et al., 2020)
Caption: A typical experimental workflow for preclinical evaluation.
-
Animal Models: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 and P301L tauopathy mice, are commonly used.[1][3] Age-matched wild-type littermates serve as controls.
-
Drug Administration: this compound is typically dissolved in sterile water and administered via oral gavage at doses ranging from 10 to 75 mg/kg daily for a period of several weeks to months.[3]
-
Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory, mice are trained to find a hidden platform in a pool of water. Escape latency and path length are measured.
-
Novel Object Recognition: This test evaluates recognition memory. Mice are familiarized with two identical objects, and then one object is replaced with a novel one. The time spent exploring the novel object is recorded.[3]
-
Y-Maze: This task assesses spatial working memory by measuring the tendency of mice to alternate arm entries in a Y-shaped maze.[3]
-
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies against specific markers, such as phosphorylated tau (AT8), microglial markers (Iba1), and astrocyte markers (GFAP), to quantify pathology.
-
Western Blotting: Brain homogenates are used to measure the levels of specific proteins, such as synaptic markers (synaptophysin, PSD-95) and signaling molecules (Akt, GSK3β).
-
Protocol 2: Phase 2a Clinical Trial in Alzheimer's Disease (Adapted from Shanks et al., 2024)
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled trial.[1]
-
Participants: 242 individuals with mild to moderate Alzheimer's disease, confirmed by cerebrospinal fluid (CSF) biomarkers.[5]
-
Intervention: Participants were randomized to receive either placebo, 200 mg of LM11A-31, or 400 mg of LM11A-31, administered as oral capsules twice daily.[1]
-
Outcome Measures:
-
Primary Outcome: Safety and tolerability, assessed by monitoring adverse events, vital signs, and clinical laboratory tests.[1]
-
Secondary and Exploratory Outcomes:
-
CSF Biomarkers: Samples were collected at baseline and at the end of the treatment period to measure levels of Aβ40, Aβ42, total tau, phosphorylated tau (p-tau181), neurogranin, and SNAP25.[6]
-
Neuroimaging: Structural MRI and FDG-PET scans were performed to assess changes in gray matter volume and brain glucose metabolism.[6]
-
Cognitive Assessments: Standard cognitive tests, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), were administered.[6]
-
-
Conclusion
This compound has demonstrated a consistent neuroprotective profile across multiple species and in various models of neurodegenerative diseases. Its efficacy in preclinical models, targeting fundamental pathological mechanisms such as tauopathy, neuroinflammation, and synaptic dysfunction, is promising. The recent Phase 2a clinical trial in Alzheimer's disease patients has established its safety and provided encouraging biomarker evidence of target engagement and downstream effects on disease pathology.
Compared to the alternative p75NTR modulator, LM11A-24, this compound appears to have a more extensive preclinical data package. Further research, including larger and longer-duration clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as a disease-modifying treatment for Alzheimer's disease and other neurodegenerative conditions. The detailed experimental protocols provided in this guide are intended to facilitate the design of future studies aimed at building upon these important findings.
References
- 1. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
A Preclinical Meta-Analysis of (Rac)-LM11A-31: A Comparative Guide for Neurodegenerative Disease Research
(Rac)-LM11A-31 , a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders. This guide provides a comprehensive meta-analysis of its preclinical performance, offering a direct comparison with relevant alternatives and detailing the experimental protocols from key studies to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Modulating the p75NTR Signaling Hub
This compound is an orally bioavailable, brain-penetrant compound that selectively interacts with the p75NTR.[1] Unlike neurotrophins, it does not bind to Trk receptors, thereby avoiding some of the undesirable side effects associated with broad neurotrophin agonism.[2] Its primary mechanism involves the modulation of p75NTR signaling, a critical regulator of neuronal survival and death.
The binding of pro-neurotrophins, such as pro-nerve growth factor (proNGF), to p75NTR can trigger apoptotic pathways involving c-Jun N-terminal kinase (JNK) and RhoA activation.[3] LM11A-31 is reported to act as an antagonist to proNGF binding, thereby inhibiting these degenerative signals.[1][2] Furthermore, it appears to promote pro-survival signaling through the activation of the Akt pathway. This dual action of inhibiting cell death pathways while promoting survival pathways positions LM11A-31 as a multifaceted therapeutic agent.
Comparative Efficacy in Preclinical Models
The therapeutic potential of this compound has been evaluated in a variety of preclinical models of neurodegenerative diseases. This section summarizes the key quantitative findings and compares them with those of a related p75NTR modulator, LM11A-24, and other neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).
Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease, LM11A-31 has demonstrated significant efficacy in improving cognitive function and reducing neuropathology.
| Compound | Animal Model | Dose & Duration | Key Efficacy Endpoints | Reference |
| This compound | APPL/S Mice | 50 mg/kg/day (oral), 3 months | Prevented deficits in novel object recognition and Y-maze performance. Reduced neuritic dystrophy in the basal forebrain, hippocampus, and cortex. | [2] |
| This compound | Tg2576 Mice | 75 mg/kg/day (oral), 3 months | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [2] |
| LM11A-24 | AβPP L/S Mice | 50 or 100 mg/kg (oral) | Reduced excessive tau phosphorylation and microglial activation. Prevented deficits in fear conditioning. | [4] |
| BDNF | Transgenic AD Mice | Gene or protein delivery | Reversed synapse loss, improved cell signaling, and restored learning and memory. | [5][6] |
Huntington's Disease Models
Preclinical studies in mouse models of Huntington's disease have also shown promising results with LM11A-31.
| Compound | Animal Model | Dose & Duration | Key Efficacy Endpoints | Reference |
| This compound | R6/2 Mice | 50 mg/kg (oral gavage) | Alleviated brain volume reductions in multiple regions, including the striatum. Normalized changes in diffusion tensor imaging (DTI) metrics. | [7] |
Pharmacokinetic Profile
A key advantage of this compound is its favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier.
| Parameter | Species | Dose | Value | Reference |
| Brain Half-life | Mouse | 50 mg/kg (oral) | 3-4 hours | [7] |
| Peak Brain Concentration | Mouse | 50 mg/kg (oral) | ~1.9 µmol/L (after 2 weeks) | [8] |
| Binding Affinity (A2) | In vitro | N/A | 1,192 nM (for NGF binding to p75NTR-Fc) | [9] |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, this section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.
Protocol:
-
Habituation: On day 1, mice are individually placed in an open-field arena (e.g., 40x40 cm) for 10 minutes to acclimate to the environment. No objects are present in the arena.
-
Training (Familiarization) Phase: On day 2, two identical objects are placed in opposite corners of the arena. Each mouse is placed in the center of the arena and allowed to explore freely for 10 minutes. The time spent exploring each object is recorded.
-
Testing Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[2]
Immunohistochemistry for Cholinergic Neurons
This technique is used to visualize and quantify cholinergic neurons and their neurites in brain tissue.
Protocol:
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose (B13894) solution. 40 µm thick coronal sections are cut using a cryostat.
-
Immunostaining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Non-specific binding is blocked with a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Sections are incubated overnight at 4°C with a primary antibody against a cholinergic marker, such as Choline Acetyltransferase (ChAT) or the Vesicular Acetylcholine (B1216132) Transporter (VAChT).[10][11]
-
After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis: Images are captured using a confocal microscope. The number of ChAT-positive neurons, as well as the length and density of their neurites, are quantified using image analysis software.[12]
Western Blotting for p75NTR Signaling Components
Western blotting is used to measure the levels of specific proteins involved in the p75NTR signaling pathway.
Protocol:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p75NTR, phospho-JNK, phospho-Akt, total JNK, total Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The preclinical data for this compound strongly support its potential as a disease-modifying therapy for neurodegenerative disorders. Its ability to modulate the p75NTR pathway, coupled with its favorable pharmacokinetic profile, has translated into significant efficacy in various animal models. While direct comparative studies with other neurotrophic agents are limited, the available data suggest that LM11A-31 offers a promising and distinct therapeutic approach. Further research, including the ongoing clinical development, will be crucial in fully elucidating the therapeutic utility of this novel compound. This guide provides a foundational resource for researchers to understand, evaluate, and potentially build upon the existing body of preclinical work on this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foundmyfitness.com [foundmyfitness.com]
- 6. Unlocking Alzheimer’s Disease: The Role of BDNF Signaling in Neuropathology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Cholinergic neurons and terminal fields revealed by immunohistochemistry for the vesicular acetylcholine transporter. I. Central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative analysis of three different protocols for cholinergic neuron differentiation in vitro using mesenchymal stem cells from human dental pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-LM11A-31: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of (Rac)-LM11A-31, a non-peptide p75NTR modulator used in research.
According to the Safety Data Sheet (SDS) for the analogous compound LM11A-31 dihydrochloride, it is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for the recommended disposal pathway. However, it is imperative to always consult your institution's specific waste management policies and local regulations, as these may have additional requirements.
Quantitative Data Summary
For safe handling and preparation of solutions, the following solubility information is pertinent.
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Data sourced from Cayman Chemical product information.[2] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution).
Disposal of Solid this compound Waste
Unused or expired solid this compound should be disposed of as non-hazardous solid chemical waste.
Protocol:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific procedures for disposing of non-hazardous solid chemical waste. Some institutions may prohibit the disposal of any chemical waste in the regular trash to prevent exposure to custodial staff.[3]
-
Containerization: If permitted, place the solid this compound in a securely sealed, clearly labeled container. The label should identify the contents as "this compound" and indicate that it is non-hazardous.
-
Waste Stream: Dispose of the sealed container in the designated non-hazardous solid laboratory waste stream. This may be a specific container within the laboratory designated for this purpose. Do not place it in general laboratory trash cans unless explicitly permitted by your institution.[3]
Disposal of this compound Solutions
Aqueous solutions of this compound, given its non-hazardous nature, may be suitable for drain disposal under specific conditions.
Protocol:
-
Verify Non-Hazardous Nature: Confirm that the solution only contains this compound dissolved in water or a buffer solution that is also classified as non-hazardous. Solutions containing other hazardous chemicals, such as DMSO, must be collected and disposed of as hazardous liquid waste.[4]
-
Dilution: The solution should be dilute. While a specific concentration limit for drain disposal of this compound is not defined, general guidelines for non-hazardous chemicals often recommend drain disposal only for dilute aqueous solutions.[4][5]
-
pH Neutralization: Ensure the pH of the solution is between 5.0 and 9.0 before drain disposal.[5]
-
Drain Disposal: If the above conditions are met and drain disposal is permitted by your institution, pour the dilute, neutralized aqueous solution down a laboratory sink with a copious amount of running water.[4][5][6] This helps to further dilute the chemical in the wastewater stream.
-
Prohibited Disposal: Never dispose of solutions containing solvents (e.g., DMSO, ethanol) down the drain. These must be collected in a designated hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always prioritize safety and compliance by consulting with your Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sfasu.edu [sfasu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
